Jaconine
Description
(1,6)Dioxacyclododecino(2,3,4-gh)pyrrolizine-2,7-dione, 3-((1R)-1-chloroethyl)-3,4,5,6,9,11,13,14,14a,14b-decahydro-3,6-dihydroxy-5,6-dimethyl-, (3R,5R,6S,14aR,14bR)- has been reported in Jacobaea vulgaris with data available.
Properties
CAS No. |
480-75-1 |
|---|---|
Molecular Formula |
C18H26ClNO6 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H26ClNO6/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+/m1/s1 |
InChI Key |
CKPJPJSVQMEGBC-YLFNNMARSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@@]1(C)O)([C@@H](C)Cl)O |
Canonical SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Jaconine; 4-27-00-06661 (Beilstein Handbook Reference); BRN 0056049; BRN-0056049; BRN0056049; |
Origin of Product |
United States |
Foundational & Exploratory
Jaconine: A Technical Overview of its Chemical Structure and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaconine is a naturally occurring pyrrolizidine alkaloid found in various plant species of the Senecio genus, most notably in tansy ragwort (Senecio jacobaea).[1] As a member of the pyrrolizidine alkaloid family, this compound is of significant interest to researchers due to its potential hepatotoxicity and its role in plant-herbivore interactions. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known properties, and the general mechanisms underlying its biological activity.
Chemical Structure and Properties
This compound is structurally related to other pyrrolizidine alkaloids, such as jacobine. Early research by Bradbury and Willis in 1956 established that jacobine and this compound are interconvertible, with the addition and loss of hydrogen chloride suggesting that jacobine contains an ethylene oxide ring, while this compound is the corresponding chlorohydrin.[2]
The definitive chemical structure of this compound is characterized by a necine base esterified with a necic acid. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆ClNO₆ | [3] |
| Molecular Weight | 387.85 g/mol | [4] |
| CAS Number | 480-75-1 | [3] |
| IUPAC Name | (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [4] |
| InChI Key | CKPJPJSVQMEGBC-YLFNNMARSA-N | [4] |
| SMILES | C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--Cl)O | [4] |
Experimental Protocols: Isolation of Pyrrolizidine Alkaloids from Senecio jacobaea
While a specific, detailed protocol for the isolation of pure this compound is not widely published, the following is a representative method for the extraction of pyrrolizidine alkaloids from Senecio jacobaea, which can be adapted and further purified to yield this compound.
Objective: To extract a crude mixture of pyrrolizidine alkaloids from dried Senecio jacobaea plant material.
Materials:
-
Dried, ground Senecio jacobaea plant material
-
Methanol
-
Sulfuric acid (0.5 M)
-
Ammonia solution (25%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel
-
Filter paper
Methodology:
-
Extraction:
-
Macerate 100 g of dried, powdered Senecio jacobaea plant material in 500 mL of methanol for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process with the plant residue two more times.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Acid-Base Extraction:
-
Dissolve the resulting residue in 100 mL of 0.5 M sulfuric acid.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.
-
Extract the now basic aqueous solution with 3 x 50 mL of dichloromethane. The pyrrolizidine alkaloids will partition into the organic phase.
-
-
Purification and Concentration:
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
-
-
Further Purification (Conceptual):
-
The crude alkaloid mixture can be further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like this compound. The specific solvent systems for these chromatographic steps would need to be optimized based on the polarity of this compound relative to other co-extracted alkaloids.
-
Biological Activity and Mechanism of Toxicity
This compound, as a pyrrolizidine alkaloid, is known to be hepatotoxic, and potentially carcinogenic, mutagenic, and teratogenic.[5] The toxicity of these alkaloids is not inherent to the parent compound but arises from its metabolic activation in the liver.
The primary mechanism of pyrrolizidine alkaloid-induced hepatotoxicity involves a multi-step process:
-
Metabolic Activation: In the liver, cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, metabolize the non-toxic pyrrolizidine alkaloid into a highly reactive pyrrolic ester.[6][7] This conversion is a critical step in the toxification pathway.
-
Formation of Adducts: The electrophilic pyrrolic metabolites can then readily react with cellular nucleophiles, forming covalent adducts with proteins and DNA.[5][6]
-
Cellular Damage and Toxicity: The formation of these adducts disrupts normal cellular function, leading to hepatotoxicity.[5] This can manifest as liver damage, veno-occlusive disease, and in chronic cases, liver cirrhosis and cancer.[8]
The general pathway for the metabolic activation and toxicity of hepatotoxic pyrrolizidine alkaloids is illustrated in the diagram below.
Figure 1: General metabolic activation and toxicity pathway of hepatotoxic pyrrolizidine alkaloids like this compound.
Conclusion
This compound is a chlorinated pyrrolizidine alkaloid with a well-defined chemical structure, though detailed public spectroscopic data remains scarce. Its primary significance lies in its contribution to the toxicity of plants in the Senecio genus. The mechanism of its biological activity is understood to follow the general pathway of other hepatotoxic pyrrolizidine alkaloids, involving metabolic activation in the liver to reactive pyrrolic species that cause cellular damage. Further research is warranted to fully characterize the specific biological effects of purified this compound and to obtain a complete spectroscopic profile using modern analytical techniques. This would be invaluable for toxicological studies and for the development of analytical standards for food and feed safety.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hepatotoxicity-and-tumorigenicity-induced-by-metabolic-activation-of-pyrrolizidine-alkaloids-in-herbs - Ask this paper | Bohrium [bohrium.com]
- 8. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
Jaconine: A Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaconine is a pyrrolizidine alkaloid (PA), a class of naturally occurring esters of necine bases, recognized for their hepatotoxic, pneumotoxic, genotoxic, and carcinogenic properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and analytical methodologies pertaining to this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development. The document details the initial isolation and structural elucidation of this compound from its primary natural source, Jacobaea vulgaris (formerly Senecio jacobaea). Furthermore, it presents detailed experimental protocols for extraction and characterization, alongside a summary of its biosynthesis. Quantitative data are systematically organized into tables for comparative analysis, and key experimental and biosynthetic pathways are visualized using Graphviz diagrams.
Discovery and Structural Elucidation
The discovery of this compound is intrinsically linked to the broader investigation of pyrrolizidine alkaloids present in the common ragwort, Senecio jacobaea (now classified as Jacobaea vulgaris). Early investigations into the toxic principles of this plant led to the isolation of a mixture of alkaloids.
Pioneering work by R. B. Bradbury and J. B. Willis in the 1950s was instrumental in the separation and characterization of the individual alkaloids from Senecio jacobaea. In their 1956 publication in the Australian Journal of Chemistry, they described the isolation and structural relationships of several alkaloids, including jacobine, jacoline, and this compound[1].
Their research revealed that this compound is a chlorinated pyrrolizidine alkaloid. It is structurally related to jacoline, with a chlorine atom replacing a hydroxyl group[2]. The interconvertibility between jacobine and this compound through the addition and removal of hydrogen chloride was also established, providing key insights into their chemical nature[1].
Key Scientists:
-
R. B. Bradbury: A key figure in the initial isolation and structural work on the alkaloids of Senecio jacobaea.
-
J. B. Willis: A collaborator of Bradbury who co-authored the seminal papers on the topic.
Natural Sources
This compound is primarily found in plants of the Jacobaea genus, with Jacobaea vulgaris (common ragwort) being the most well-documented source.[3] This plant is native to northern Eurasia and has become a widespread weed in other parts of the world.[3]
Jacobaea vulgaris produces a complex mixture of pyrrolizidine alkaloids, which serve as a chemical defense mechanism against herbivores.[4] Besides this compound, other significant alkaloids present in the plant include:
-
Jacobine
-
Jacozine
-
Jacoline
-
Seneciphylline
-
Senecionine
-
Retrorsine
-
Otosenine
-
Senkirkine[3]
The concentration and relative abundance of these alkaloids, including this compound, can vary depending on the plant's developmental stage, genetic chemotype, and environmental conditions.[5][6]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H26ClNO6 | [2] |
| Molecular Weight | 387.9 g/mol | [2] |
| CAS Registry Number | 480-75-1 |
Table 2: Concentration of Pyrrolizidine Alkaloids in Jacobaea vulgaris
| Alkaloid | Concentration Range (mg/kg dry weight) | Plant Part | Reference |
| Total Pyrrolizidine Alkaloids | 3200 - 6600 | Whole Plant | [7] |
| This compound | Not individually quantified in this study | Whole Plant | [7] |
| Jacobine | Major component | Whole Plant | [5] |
| Seneciphylline | Variable | Whole Plant | [5] |
| Senecionine | Variable | Whole Plant | [5] |
Note: Specific quantitative data for this compound is often reported as part of the total pyrrolizidine alkaloid content. More targeted quantitative studies are needed to determine the precise concentration of this compound.
Experimental Protocols
Extraction of Pyrrolizidine Alkaloids from Jacobaea vulgaris
The following is a generalized protocol for the extraction of pyrrolizidine alkaloids, including this compound, from plant material. This protocol is based on established methods for PA extraction.[8][9][10]
Materials:
-
Dried and powdered Jacobaea vulgaris plant material
-
Methanol (or ethanol)
-
1 M Sulfuric acid
-
Ammonia solution (25%)
-
Dichloromethane (or chloroform)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Extraction: Macerate the dried, powdered plant material in methanol for 24-48 hours at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Filtration: Filter the methanolic extract to remove solid plant debris.
-
Acidification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Acidify the resulting aqueous residue with 1 M sulfuric acid to a pH of 1-2.
-
Defatting: Extract the acidified solution with dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic phase.
-
Basification: Make the aqueous phase alkaline (pH 9-10) by the dropwise addition of ammonia solution.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with dichloromethane. The pyrrolizidine alkaloids will partition into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Isolation and Purification
The crude alkaloid extract can be further purified using chromatographic techniques:
-
Column Chromatography: Separation on a silica gel or alumina column using a gradient of solvents (e.g., dichloromethane/methanol mixtures) is a common method for initial fractionation.
-
Preparative Thin-Layer Chromatography (TLC): Useful for separating small quantities of alkaloids.
-
High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of individual alkaloids. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid, e.g., formic acid) is typically employed.
Characterization
The structure of the isolated this compound can be confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing complex mixtures.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Biosynthesis of this compound
The biosynthesis of pyrrolizidine alkaloids in Senecio species has been a subject of considerable research. The pathway begins with the formation of the necine base, which is derived from polyamines.
The core of the pyrrolizidine ring system is synthesized from putrescine, which is converted to homospermidine. Homospermidine is then oxidized and cyclized to form the retronecine moiety, the most common necine base.
The necic acids are derived from amino acids such as isoleucine, leucine, and valine. The final step in the biosynthesis is the esterification of the necine base with the necic acids.
The biosynthesis of this compound itself is believed to be a modification of a pre-existing pyrrolizidine alkaloid. It is hypothesized that jacoline is the direct precursor to this compound, with a chlorination step occurring at a late stage in the biosynthetic pathway. The exact enzymatic machinery responsible for this chlorination in Jacobaea vulgaris is yet to be fully elucidated.
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
References
- 1. connectsci.au [connectsci.au]
- 2. connectsci.au [connectsci.au]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Large scale extraction of pyrrolizidine alkaloids from tansy ragwort (Senecio jacobaea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Jaconine as a Secondary Metabolite: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaconine, a pyrrolizidine alkaloid (PA) found in plants of the Jacobaea genus, particularly Jacobaea vulgaris (formerly Senecio jacobaea), represents a class of secondary metabolites with significant biological activity. Like other 1,2-unsaturated PAs, this compound is recognized for its potential toxicity, primarily hepatotoxicity, which stems from its metabolic activation in the liver. This technical guide provides an in-depth overview of the core knowledge surrounding this compound, including its chemical properties, biosynthesis, mechanism of action, and the analytical methodologies for its study. While this compound-specific quantitative data is limited in the current scientific literature, this guide leverages the broader understanding of pyrrolizidine alkaloids to offer a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.
Introduction to this compound
This compound is a naturally occurring chlorinated pyrrolizidine alkaloid.[1] As a secondary metabolite, it is not directly involved in the normal growth, development, or reproduction of the plant but is thought to play a role in defense against herbivores.[2] The presence of this compound and other PAs in the food chain, for instance through contaminated honey or herbal remedies, is a matter of toxicological concern.[3]
Chemical and Physical Properties
This compound is characterized by a necine base esterified with a necic acid and contains a chlorine atom, a relatively uncommon feature among PAs.[1]
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆ClNO₆ | [1] |
| Molecular Weight | 387.9 g/mol | [1] |
| CAS Number | 480-75-1 | [4] |
| Appearance | Crystalline solid | General alkaloid property |
| Solubility | Soluble in organic solvents like chloroform and methanol | General alkaloid property |
Biosynthesis of this compound
The biosynthesis of the pyrrolizidine skeleton in plants begins with the amino acids ornithine and arginine, which are precursors to putrescine. Two molecules of putrescine are condensed to form homospermidine, which then undergoes a series of enzymatic reactions to form the characteristic bicyclic necine base. The necic acid moieties are derived from amino acids such as isoleucine. The final steps involve the esterification of the necine base with the necic acids to form the macrocyclic diester structure of this compound. The chlorination step is a specific enzymatic reaction, the details of which are not fully elucidated.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Jaconine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid Jaconine. The information presented herein is intended for an audience with a strong scientific background, particularly those involved in natural product chemistry, toxicology, and drug development. This document consolidates available data on the physical and chemical properties of this compound, details relevant experimental protocols, and visualizes key pathways associated with its toxicological profile.
Core Physical and Chemical Properties of this compound
This compound is a chlorinated pyrrolizidine alkaloid, a class of secondary metabolites produced by various plant species, most notably those belonging to the Senecio genus.[1] Its structure is closely related to other hepatotoxic pyrrolizidine alkaloids.[2] The presence of a chlorine atom is a distinguishing feature of this compound.
Below is a table summarizing the key physical and chemical properties of this compound. It is important to note that while some of these properties have been experimentally determined, others are computed or estimated based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | PubChem[3] |
| CAS Number | 480-75-1 | PubChem[3] |
| Molecular Formula | C₁₈H₂₆ClNO₆ | PubChem[3] |
| Molecular Weight | 387.86 g/mol | Sigma-Aldrich[4] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Melting Point | Not experimentally determined. The related compound, Jacobine, has a reported melting point of 228°C. | ChemicalBook[5] |
| Boiling Point | Not experimentally determined. The related compound, Jacobine, has a roughly estimated boiling point of 485.2°C. | ChemicalBook[5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | BioCrick[2] |
| pKa (Predicted) | 12.89 ± 0.60 | ChemicalBook[5] |
| XLogP3-AA (Computed) | 0.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce in the literature. However, general methodologies for the extraction, isolation, and analysis of pyrrolizidine alkaloids from plant material are well-established. The following protocol is a representative example of how this compound could be analyzed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a common technique for the detection and quantification of these compounds.[6]
Protocol: Analysis of this compound in Plant Material by HPLC-MS
1. Sample Preparation and Extraction:
-
a. Grinding: Air-dried plant material (e.g., from Senecio jacobaea) is finely ground to a homogenous powder.
-
b. Extraction: A known quantity of the powdered material (e.g., 1-2 grams) is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) by shaking or sonication for a specified period (e.g., 2 hours).
-
c. Centrifugation: The mixture is centrifuged to pellet the solid plant material.
-
d. Solid-Phase Extraction (SPE): The supernatant is passed through a cation-exchange SPE cartridge. The cartridge is then washed with water followed by methanol to remove interfering compounds. The pyrrolizidine alkaloids are subsequently eluted with an ammoniated organic solvent (e.g., 5% ammonia in methanol).
-
e. Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for HPLC analysis (e.g., methanol/water mixture).
2. HPLC-MS Analysis:
-
a. HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is used.
-
b. Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to achieve optimal separation of the alkaloids.
-
c. Mass Spectrometry: The HPLC system is coupled to a mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
d. Detection and Quantification: this compound and other pyrrolizidine alkaloids are identified based on their specific retention times and mass-to-charge ratios (m/z). Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Mandatory Visualizations
Metabolic Pathway of Pyrrolizidine Alkaloids
The toxicity of this compound, like other pyrrolizidine alkaloids, is dependent on its metabolic activation in the liver. The following diagram illustrates the generic metabolic pathway of pyrrolizidine alkaloids, leading to either detoxification or the formation of toxic reactive metabolites.
Experimental Workflow for Pyrrolizidine Alkaloid Analysis
The following diagram outlines the typical experimental workflow for the analysis of pyrrolizidine alkaloids like this compound from a plant matrix.
Toxicological Profile
This compound is classified as a toxic compound.[3] Pyrrolizidine alkaloids are known for their hepatotoxicity, which can lead to conditions such as veno-occlusive disease.[1] The toxicity is primarily due to the bioactivation of the pyrrolizidine nucleus in the liver to highly reactive pyrrolic esters, which can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[2]
Due to its inherent toxicity, research and handling of this compound should be conducted with appropriate safety precautions in a laboratory setting designed for handling potent toxins.
Conclusion
This compound is a pyrrolizidine alkaloid with significant toxicological properties. This guide has provided a summary of its known physical and chemical characteristics, a general protocol for its analysis, and visualizations of its metabolic fate and analytical workflow. Further research is warranted to fully elucidate its specific biological activities and mechanisms of action, which could inform risk assessment and potential therapeutic applications of related, less toxic derivatives. Professionals working with this compound should exercise extreme caution and adhere to strict safety protocols.
References
- 1. asahilab.co.jp [asahilab.co.jp]
- 2. Gas chromatography-chemical ionization mass spectrometry of cocaine and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
In-depth Technical Guide on the Known Biological Activities of Jaconine Alkaloid
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of the pyrrolizidine alkaloid (PA) Jaconine is exceptionally scarce in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of its close structural analogue, Jacobine, and the well-established mechanisms of the broader class of Senecio alkaloids. The information presented herein should be interpreted as indicative of this compound's likely biological profile, pending specific experimental verification.
Executive Summary
This compound is a chlorinated, macrocyclic diester pyrrolizidine alkaloid isolated from plants of the Senecio genus, such as Ragwort (Senecio jacobaea). While specific toxicological and pharmacological studies on this compound are limited, its structural similarity to other Senecio alkaloids, particularly Jacobine, strongly suggests it possesses significant biological activity. The primary activity associated with this class of compounds is hepatotoxicity, driven by a mechanism of metabolic activation leading to genotoxicity. This guide synthesizes the available data on related alkaloids to infer the probable biological activities, mechanisms of action, and experimental protocols relevant to the study of this compound.
Inferred Biological Activities and Quantitative Data
Based on studies of its close analogue, Jacobine, this compound is presumed to be a potent genotoxic agent. The biological activities are contingent upon metabolic activation in the liver. The key inferred activities include the induction of DNA damage through the formation of covalent adducts and cross-links.
For comparative analysis, quantitative and qualitative data for Jacobine are summarized below.
| Alkaloid | Biological Activity | Assay System | Dosage/Concentration | Observed Effect | Reference |
| Jacobine | Genotoxicity (DNA Repair Synthesis) | Hepatocyte Primary Culture/DNA Repair Test (Rat Hepatocytes) | Not Specified | Positive | [Mori et al., 1985] |
| Jacobine | Genotoxicity (DNA-DNA Interstrand Cross-linking) | In vivo (Male Sprague-Dawley Rats) | 5-60 mg/kg (i.p.) | Significant, dose-dependent induction | [Petry et al., 1986] |
| Jacobine | Genotoxicity (DNA-Protein Cross-linking) | In vivo (Male Sprague-Dawley Rats) | 15-60 mg/kg (i.p.) | Significant induction | [Petry et al., 1986] |
Mechanism of Action: Metabolic Activation and Genotoxicity
The toxicity of this compound, like other carcinogenic pyrrolizidine alkaloids, is not inherent to the molecule itself but is a consequence of its metabolic activation, primarily by cytochrome P450 enzymes in the liver.
The proposed signaling and activation pathway is as follows:
-
Metabolic Activation: this compound is metabolized by hepatic CYPs (primarily CYP3A4) to form a highly reactive pyrrolic ester.
-
Formation of Reactive Metabolites: This pyrrolic ester is unstable and can hydrolyze to form 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).
-
Nucleophilic Attack and Adduct Formation: DHP is a potent electrophile that readily reacts with nucleophilic centers on biological macromolecules.
-
Genotoxicity: DHP covalently binds to DNA bases, primarily deoxyguanosine and deoxyadenosine, to form DHP-DNA adducts. These adducts can lead to DNA strand breaks, DNA-DNA interstrand cross-linking, and DNA-protein cross-linking.
-
Cellular Consequences: The resulting DNA damage can trigger cell cycle arrest, apoptosis, and mutations, ultimately leading to hepatotoxicity and potentially carcinogenesis.
Caption: Metabolic activation pathway of this compound leading to genotoxicity.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of related pyrrolizidine alkaloids, which are directly applicable to the investigation of this compound.
Hepatocyte Primary Culture/DNA Repair Test (as per Mori et al., 1985)
This assay is designed to detect the genotoxic potential of a compound by measuring unscheduled DNA synthesis (UDS) in primary hepatocytes following exposure to the test agent.
-
Experimental Workflow:
Caption: Workflow for the Hepatocyte Primary Culture/DNA Repair Test.
-
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from adult male rats (e.g., F344 strain) using a two-step collagenase perfusion method.
-
Cell Culture: Isolated hepatocytes are plated on coverslips in culture dishes with Williams' Medium E supplemented with fetal bovine serum. Cells are allowed to attach for a few hours.
-
Treatment: The culture medium is replaced with a medium containing the test alkaloid (e.g., Jacobine) at various concentrations. A positive control (e.g., a known mutagen) and a negative (vehicle) control are run in parallel.
-
Radiolabeling: [³H]thymidine is added to the culture medium along with the test compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for DNA damage, repair, and incorporation of the radiolabeled thymidine.
-
Autoradiography: After incubation, the coverslips are washed, the cells are fixed, and the slides are prepared for autoradiography by coating with photographic emulsion.
-
Analysis: After an exposure period, the slides are developed, and the number of silver grains over the nuclei of non-S-phase cells is counted under a microscope. A significant increase in the mean number of grains per nucleus in treated cells compared to control cells indicates a positive result for DNA repair synthesis.
-
In Vivo DNA Cross-linking by Alkaline Elution (as per Petry et al., 1986)
This technique is used to measure DNA damage, specifically DNA-DNA interstrand cross-links and DNA-protein cross-links, in tissues from animals treated with a test compound.
-
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats are administered the test alkaloid (e.g., Jacobine) via intraperitoneal (i.p.) injection at a range of doses (e.g., 5-60 mg/kg). Control animals receive the vehicle alone.
-
Tissue Harvesting: After a specific time point (e.g., 4 hours post-administration), the animals are euthanized, and the target organ (liver) is excised.
-
Nuclei Isolation: Hepatic nuclei are isolated from the liver tissue through a series of homogenization and centrifugation steps.
-
Alkaline Elution:
-
The isolated nuclei are loaded onto polycarbonate filters.
-
The cells are lysed on the filter.
-
For DNA-protein cross-link measurement, the lysate is treated with proteinase K.
-
The DNA is then slowly eluted from the filter with an alkaline buffer. The rate of elution is inversely proportional to the size of the DNA strands.
-
Fractions of the eluate are collected over time.
-
-
Quantification: The amount of DNA in each fraction and on the filter is quantified using a fluorescent DNA-binding dye.
-
Data Analysis: The elution profiles of DNA from treated animals are compared to those from control animals. A slower elution rate in the treated group indicates the presence of DNA-DNA interstrand cross-links. The amount of DNA retained on the filter after elution is proportional to the level of DNA-protein cross-links.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is lacking, its structural similarity to Jacobine and other genotoxic pyrrolizidine alkaloids provides a strong basis for inferring its likely toxicological profile. It is highly probable that this compound is a hepatotoxic and genotoxic compound that requires metabolic activation to exert its effects. The primary mechanism of action is expected to be the formation of DHP-DNA adducts, leading to DNA cross-linking and other forms of DNA damage.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform direct toxicological and pharmacological assessments. Key studies would include:
-
In vitro cytotoxicity assays in relevant cell lines (e.g., HepG2, primary human hepatocytes) to determine IC50 values.
-
Quantitative genotoxicity studies , such as the Comet assay and micronucleus assay, to confirm and quantify its DNA-damaging potential.
-
Metabolite identification studies to confirm the formation of the reactive pyrrolic ester and DHP.
-
DNA adduct analysis using techniques like ³²P-postlabeling with HPLC to identify and quantify the specific DNA adducts formed.
Such studies are crucial for a definitive understanding of this compound's biological activities and for assessing its risk to human and animal health.
Jaconine and Hepatotoxicity: A Technical Guide to Mechanisms, Experimental Data, and Methodologies
Abstract
Jaconine, a member of the pyrrolizidine alkaloid (PA) class of phytotoxins, presents a significant risk for hepatotoxicity. Like other PAs, this compound is a pro-toxin that requires metabolic activation within the liver to exert its damaging effects. This process initiates a cascade of cellular injuries, primarily characterized by the formation of DNA adducts, induction of oxidative stress, depletion of cellular antioxidants, and activation of apoptotic pathways. This technical guide provides an in-depth analysis of the relationship between this compound and liver damage, consolidating current knowledge for researchers, scientists, and professionals in drug development. It details the molecular mechanisms of toxicity, presents quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound-induced hepatotoxicity.
Introduction to this compound and Pyrrolizidine Alkaloid Hepatotoxicity
This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. PAs are a large group of phytotoxins, with over 660 identified in more than 6,000 plants[1]. Human exposure often occurs through the consumption of herbal medicines, teas, and contaminated food products, leading to a form of liver damage known as hepatic sinusoidal obstruction syndrome (HSOS), a condition characterized by endothelial cell damage, intrahepatic congestion, and portal hypertension[2][3].
The fundamental principle of PA-induced liver injury is their nature as pro-toxins. In their native form, PAs are relatively inert. However, upon ingestion, they are transported to the liver, which is the primary site of metabolism and the main target organ for their toxicity[3][4]. Here, they undergo bioactivation to become potent alkylating agents, initiating the cellular damage that defines their hepatotoxic profile[1][4].
Core Mechanisms of this compound-Induced Hepatotoxicity
The hepatotoxicity of this compound and other PAs is not the result of a single mechanism but rather a multifactorial process involving metabolic activation, covalent binding to macromolecules, induction of cellular stress, and the triggering of programmed cell death.
Metabolic Activation
The initial and rate-limiting step in PA toxicity is metabolic activation by the cytochrome P450 (CYP450) enzyme system in hepatocytes[1][4]. This process converts the PA into a highly reactive pyrrolic ester metabolite. These metabolites are strong electrophiles that can readily react with nucleophilic centers on cellular macromolecules, including DNA, proteins, and lipids, leading to widespread cellular dysfunction.
Genotoxicity and DNA Damage
This compound is a known genotoxic agent. Its reactive metabolites can form covalent bonds with DNA bases, leading to significant genetic damage. Preclinical studies have demonstrated that in vivo administration of this compound to rats induces both DNA-DNA interstrand cross-links and DNA-protein cross-links in the liver[5]. This type of DNA damage is particularly cytotoxic, as it can physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The formation of these adducts is a direct link between metabolic activation and the subsequent adverse hepatic effects[5].
References
- 1. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Jaconine and Related Pyrrolizidine Alkaloids
Executive Summary
Pyrrolizidine alkaloids (PAs) are a large class of natural toxins found in thousands of plant species. A significant portion of these, estimated to be around half, are recognized as genotoxic and potentially carcinogenic. Their mode of action involves metabolic activation, primarily in the liver, into reactive pyrrolic esters. These metabolites are capable of binding to cellular macromolecules, including DNA, to form adducts. This interaction with DNA is the primary mechanism behind their genotoxic effects, which can manifest as DNA cross-linking, DNA breaks, sister chromatid exchange, micronuclei formation, chromosomal aberrations, and gene mutations.[1][2] This guide provides a detailed overview of the genotoxic and mutagenic potential of PAs, serving as a proxy for understanding Jaconine. It outlines the metabolic pathways leading to DNA damage, details the standard experimental protocols used for assessment, presents representative quantitative data from key assays, and illustrates critical workflows and mechanisms through diagrams.
Mechanism of Genotoxicity: Metabolic Activation of Pyrrolizidine Alkaloids
The genotoxicity of PAs is not inherent to the parent molecule but is a consequence of its metabolic activation.[1] This process predominantly occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The activation transforms the PA into a highly reactive electrophilic pyrrolic ester (dehydro-pyrrolizidine alkaloid). These unstable intermediates can directly alkylate DNA, forming DNA adducts.
Alternatively, these pyrrolic esters can hydrolyze to a more stable, but still reactive, metabolite known as 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). DHP and its derivatives are considered the ultimate carcinogens as they readily react with DNA bases, leading to the formation of DHP-derived DNA adducts.[1] These adducts are pivotal in initiating the cascade of genotoxic events, including mutations and chromosomal damage, that can lead to carcinogenesis. The characteristic mutations associated with PAs are G:C to T:A transversions.[1]
Standard Genotoxicity Assays
A battery of in vitro and in vivo tests is used to assess the genotoxic potential of chemical compounds. The following sections detail the protocols and representative data for three core assays: the Ames test, the Micronucleus assay, and the Comet assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Experimental Protocol:
-
Strain Selection: Several mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1538) are selected. These strains are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth. They are chosen to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).
-
Metabolic Activation: Since PAs require metabolic activation to become mutagenic, the test is performed both with and without an external metabolic activation system, typically a rat liver homogenate fraction (S9 mix).
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound (a representative PA) in a minimal medium. A small amount of histidine is added to allow the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.
-
Plating: The mixture of bacteria, test compound, and S9 mix (if applicable) is mixed with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a prototrophic state (His+) can synthesize their own histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates.
Data Presentation:
The following table presents representative quantitative data for the mutagenicity of two PAs in different S. typhimurium strains. A result is typically considered positive if there is a dose-dependent increase in the number of revertants and/or if the number of revertants is at least double that of the negative control.
| Pyrrolizidine Alkaloid | S. typhimurium Strain | Concentration (mg/ml) | Reversion Frequency (revertants/CFU) | Mutagenic Potential |
| NaN₃ (Positive Control) | TA1535 (missense) | 0.025 | 8.9 x 10⁻⁷ | Positive |
| NaN₃ (Positive Control) | TA1535 (missense) | 0.05 | 2.1 x 10⁻⁶ | Positive |
| 4NOP (Positive Control) | TA1538 (frameshift) | 0.25 | 1.6 x 10⁻⁶ | Positive |
| 4NOP (Positive Control) | TA1538 (frameshift) | 0.5 | 2.7 x 10⁻⁷ | Positive |
Data adapted from a study on quantitative Ames test analysis. CFU = Colony Forming Units.
In Vitro Micronucleus Assay
The micronucleus assay is a toxicological test for detecting genotoxic compounds that cause chromosomal damage. A micronucleus is the small, separate nucleus that forms in the cytoplasm of a cell after mitosis, containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus.
Experimental Protocol:
-
Cell Culture: A suitable mammalian cell line (e.g., human hepatoma HepG2 cells, which are metabolically competent) is cultured to a desired confluency.
-
Exposure: The cells are treated with various concentrations of the test PA for a period that covers at least one cell cycle (e.g., 24 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium. This agent inhibits actin polymerization, preventing cytokinesis (cell division) after nuclear division (mitosis). This results in the accumulation of binucleated cells, making it easier to identify micronuclei in cells that have completed one round of mitosis during or after treatment.
-
Harvest and Staining: After an appropriate incubation period (e.g., another 24 hours), the cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: The slides are analyzed under a microscope. The frequency of micronucleated cells is determined by scoring a large number of binucleated cells (typically 1000-2000) for the presence of micronuclei.
Data Presentation:
The table below summarizes the lowest observed effective concentrations (LOECs) for micronucleus induction by various PAs in HepG2 cells. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
| Pyrrolizidine Alkaloid | Lowest Concentration for Significant Micronucleus Induction (μM) |
| Lasiocarpine | 3.2 |
| Riddelliine | 3.2 |
| Retrorsine | 32 |
| Echimidine | 32 |
| Seneciphylline | 100 |
| Europine | 100 |
| Lycopsamine | 100 |
Data sourced from a study on the genotoxicity of selected PAs in human hepatoma cell lines.[3]
Single Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA damage, particularly DNA strand breaks, in individual cells.
Experimental Protocol:
-
Cell Preparation and Exposure: A suspension of single cells (e.g., from a treated cell culture or animal tissue) is prepared. The cells are exposed to the test PA at various concentrations.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide that is pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to dissolve the cellular and nuclear membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13). This high pH unwinds the DNA and exposes alkali-labile sites as strand breaks. An electric field is then applied, causing the negatively charged, relaxed, and broken DNA fragments to migrate away from the nucleoid (the "head") towards the anode, forming a "tail."
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.
-
Visualization and Scoring: The slides are examined using a fluorescence microscope. The resulting images, which resemble comets, are analyzed using image analysis software to quantify the extent of DNA damage. Common metrics include "% Tail DNA" (the percentage of total DNA fluorescence in the tail) and "Tail Moment" (the product of the tail length and the fraction of DNA in the tail).
Data Presentation:
While specific quantitative data for this compound is unavailable, studies on other PAs have demonstrated their ability to induce DNA damage detectable by the comet assay. Diester-type PAs have been shown to cause DNA cross-linking, which results in a reduction of DNA migration in the comet assay after a challenge with a known DNA-damaging agent like hydrogen peroxide.[3]
| Pyrrolizidine Alkaloid Type | Concentration | Comet Assay Endpoint | Result |
| Diester PAs (e.g., Lasiocarpine) | Various | DNA Cross-linking (Reduced tail formation after H₂O₂) | Positive (Significant reduction in DNA migration)[3] |
| Monoester PAs (e.g., Europine) | Equimolar to diesters | DNA Cross-linking (Reduced tail formation after H₂O₂) | Negative (No significant reduction in DNA migration)[3] |
Conclusion and Implications for Drug Development
The substantial body of evidence on pyrrolizidine alkaloids strongly indicates that this compound is likely to be genotoxic and mutagenic following metabolic activation. The primary mechanism involves the formation of DHP-DNA adducts, which can lead to mutations and chromosomal damage. The standard battery of genotoxicity tests, including the Ames test, micronucleus assay, and comet assay, are effective tools for evaluating these effects. For drug development professionals, the potential for PA-induced genotoxicity necessitates rigorous screening of any botanical preparations or compounds that may contain them. The data and protocols presented in this guide offer a comprehensive framework for designing and interpreting such safety assessments. Given the clear structure-activity relationships observed within the PA class, this compound should be treated as a potential genotoxic agent until specific experimental data proves otherwise.
References
In Vitro Studies on Jaconine: A Review of Currently Available Data
Initial searches often lead to confusion with two other distinct classes of compounds: "jacobine," a closely related pyrrolizidine alkaloid, and "jasmonates," a class of plant hormones. It is crucial to distinguish jaconine from these other substances to accurately assess the current state of research.
This compound is classified as a pyrrolizidine alkaloid[1]. These alkaloids are known for their potential toxicity, and some studies have included this compound as part of a mixture of pyrrolizidine alkaloids present in certain plants[2][3]. However, these studies do not provide specific quantitative data or detailed experimental protocols for this compound in isolation.
The majority of search results related to in vitro studies on plant-derived compounds with names similar to "this compound" pertain to jasmonates and their derivatives[4][5][6][7][8][9][10][11][12]. Jasmonates are involved in various plant signaling pathways and have been investigated for their potential anticancer and other therapeutic properties[4][6]. It is important to emphasize that these findings on jasmonates are not applicable to this compound.
Current Status of In Vitro Data for this compound
Our extensive search for preliminary in vitro studies specifically on this compound did not yield sufficient data to construct a detailed technical guide. Key missing elements include:
-
Quantitative Cytotoxicity Data: No studies were found that report specific IC50 values or other quantitative measures of this compound's cytotoxic effects on various cell lines.
-
Detailed Experimental Protocols: Methodologies for in vitro assays such as cell viability, apoptosis, or specific signaling pathway analysis dedicated to this compound are not described in the available literature.
-
Signaling Pathway Information: There is no information available on the signaling pathways that may be modulated by this compound.
Conclusion
Based on the current body of scientific literature, an in-depth technical guide or whitepaper on the preliminary in vitro studies of this compound cannot be generated. The necessary foundational research, including quantitative data, detailed experimental protocols, and elucidation of its mechanism of action, appears to be largely absent. Future research is required to isolate this compound and conduct rigorous in vitro studies to determine its biological activities and potential for therapeutic or toxicological interest. Until such studies are published, any discussion of the in vitro effects of this compound would be purely speculative.
References
- 1. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
The Antibacterial Potential of Jaconine: A Review of Current Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new lead compounds. This technical guide aims to provide a comprehensive overview of the antibacterial potential of Jaconine, a pyrrolizidine alkaloid. However, a thorough review of the current scientific literature reveals a significant gap in our understanding of the antibacterial properties of this specific compound.
While the PubChem database lists a compound named this compound (CID 5351515), there is a notable absence of published research investigating its efficacy as an antibacterial agent. Searches for its antibacterial activity, mechanism of action, minimum inhibitory concentrations (MICs), and cytotoxicity have not yielded any specific data.
It is crucial to distinguish this compound from a similarly named pyrrolizidine alkaloid, Jacobine (CAS 6870-67-3), which has been the subject of toxicological studies.[1][2] These studies have focused on its genotoxicity and adverse effects on the liver, with no indication of antibacterial properties being investigated.[1]
Given the lack of direct evidence for this compound's antibacterial activity, this guide will, therefore, outline the standard experimental protocols and logical workflows that would be necessary to evaluate its potential in this area. This framework can serve as a roadmap for future research into this compound or other novel compounds.
Proposed Experimental Workflow for Antibacterial Evaluation
A systematic approach is essential to thoroughly assess the antibacterial potential of a novel compound like this compound. The following workflow outlines the key experimental stages.
Caption: Proposed experimental workflow for evaluating the antibacterial potential of a novel compound.
Detailed Experimental Protocols
Should research on this compound's antibacterial properties commence, the following standard protocols would be essential.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
The broth microdilution assay is a widely accepted method for determining the MIC of an antimicrobial agent.[3][4][5]
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution of known concentration
-
Positive control (bacterial culture without this compound)
-
Negative control (broth only)
-
Plate reader for measuring optical density (OD)
-
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in the wells of a 96-well plate using MHB.
-
Each well is then inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[5]
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Following incubation, the MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed, often confirmed by measuring the OD at 600 nm.[4]
-
Anti-Biofilm Activity Assessment
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents.[6][7][8]
-
Objective: To evaluate the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.
-
Materials:
-
96-well microtiter plates
-
Bacterial culture known to form biofilms
-
Tryptic Soy Broth (TSB) supplemented with glucose or other biofilm-promoting medium
-
This compound stock solution
-
Crystal Violet (CV) stain (0.1%)
-
Ethanol (95%) or other appropriate solvent for CV
-
Plate reader for measuring absorbance
-
-
Procedure for Biofilm Inhibition:
-
Serial dilutions of this compound are prepared in the wells of a 96-well plate.
-
A standardized bacterial suspension is added to each well.
-
The plate is incubated for 24-48 hours to allow for biofilm formation.
-
After incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS).
-
The remaining biofilm is stained with Crystal Violet for 15 minutes.
-
Excess stain is washed off, and the plate is air-dried.
-
The bound CV is solubilized with an appropriate solvent, and the absorbance is measured to quantify the biofilm biomass.
-
-
Procedure for Biofilm Eradication:
-
Biofilms are allowed to form in the 96-well plates for 24-48 hours as described above.
-
After biofilm formation, the planktonic cells are removed, and fresh medium containing serial dilutions of this compound is added to the wells.
-
The plate is incubated for another 24 hours.
-
Biofilm quantification is then performed using the Crystal Violet staining method as described above.
-
Potential Signaling Pathways in Antibacterial Action
While the specific mechanism of action for this compound is unknown, many antibacterial agents target key bacterial signaling pathways and cellular processes. Should this compound exhibit antibacterial activity, investigating its effect on the following pathways would be a logical next step.
Caption: Potential bacterial targets and signaling pathways for a novel antibacterial agent.
Data Presentation
Should experimental data become available, it should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical MIC and MBC Data for this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | + | - | - |
| Escherichia coli | - | - | - |
| Pseudomonas aeruginosa | - | - | - |
| Enterococcus faecalis | + | - | - |
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cell Type | IC50 (µg/mL) |
| HEK293 | Human Embryonic Kidney | - |
| HepG2 | Human Hepatoma | - |
Conclusion and Future Directions
References
- 1. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. idexx.com [idexx.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-biofilm activity of sub-inhibitory povidone-iodine concentrations against Staphylococcus epidermidis and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of antibacterial and anti-biofilm activities of cinchona alkaloid derivatives against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anticancer Properties of Jaconine: A Technical Overview
Initial investigation into the anticancer properties of a compound referred to as "Jaconine" has yielded no specific scientific literature or data matching this name. Extensive searches of scholarly databases have not identified any registered compound or research publication associated with "this compound." This suggests that the name may be a misspelling, a misidentification, or refers to a compound not yet described in publicly available scientific literature.
However, the search did reveal information on a similarly named plant-derived lectin, Jacalin , which has demonstrated notable chemopreventive and anticancer effects. This guide will proceed by presenting the available data on Jacalin, as it is a plausible alternative subject of interest with documented anticancer potential.
Anticancer Properties of Jacalin
Jacalin, a lectin extracted from the seeds of the jackfruit tree (Artocarpus heterophyllus), has been the subject of research for its potential therapeutic applications, including in oncology. Studies have primarily focused on its ability to modulate cellular processes involved in cancer development and progression.
Data Presentation
A summary of the quantitative data from preclinical studies on Jacalin's anticancer effects is presented below. This table provides a structured overview of its efficacy in various experimental models.
| Parameter | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| Aberrant Crypt Foci (ACF) | MNNG-induced colon carcinogenesis in Balb/c mice | 25 µg (oral administration) | Significantly lower number of ACF compared to the untreated group.[1] | [1] |
| Colonic Epithelial Cell Proliferation | MNNG-induced colon carcinogenesis in Balb/c mice | 25 µg (oral administration) | Decreased colonic epithelial cell proliferation.[1] | [1] |
| Stromal COX-2 Expression | MNNG-induced colon carcinogenesis in Balb/c mice | 25 µg (oral administration) | Decreased stromal COX-2 expression.[1] | [1] |
| Intestinal TNF-α Production | MNNG-induced colon carcinogenesis in Balb/c mice | 25 µg (oral administration) | Increased intestinal production of TNF-α.[1] | [1] |
| Antiproliferative Activity | Human carcinoma cell line | Not specified | Demonstrated antiproliferative activity.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited research on Jacalin.
In Vivo Model of Colon Carcinogenesis
-
Animal Model: Balb/c mice were used to study the effects of Jacalin on the early stages of colon carcinogenesis.
-
Carcinogen Induction: Mice received four intrarectal deposits of a 0.1 ml solution of Methyl-N′-Nitro-N-Nitroso-Guanidine (MNNG) at a concentration of 5 mg/ml. The administrations were performed twice a week, with a three-day interval, over a period of two weeks.
-
Jacalin Administration: Treatment with Jacalin began two weeks prior to the administration of the carcinogen. The mice were treated orally with Jacalin at doses of 0.5 µg and 25 µg. The administration occurred three times a week, on alternate weekdays, for a total of 10 weeks.
-
Endpoint Analysis: The primary endpoint was the quantification of aberrant crypt foci (ACF) in the colon, which are preneoplastic lesions. Additionally, colonic epithelial cell proliferation, stromal COX-2 expression, and intestinal TNF-α production were assessed.[1]
Signaling Pathways and Mechanisms of Action
The anticancer effects of Jacalin are attributed to its ability to modulate specific signaling pathways and cellular processes. The current understanding of its mechanism of action is visualized in the following diagrams.
Caption: Experimental workflow for the in vivo study of Jacalin's chemopreventive effects.
Caption: Proposed mechanism of Jacalin's anticancer activity in colon carcinogenesis.
References
Jaconine's Impact on Cell Signaling: A Technical Guide to its Toxicological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaconine, a member of the pyrrolizidine alkaloid (PA) family, is a naturally occurring compound found in various plant species. While of interest for its chemical structure, the primary focus of scientific inquiry into this compound and related PAs has been their significant toxicity, particularly hepatotoxicity and genotoxicity. This technical guide synthesizes the current understanding of this compound's effects on crucial cell signaling pathways, drawing upon research on both this compound and other well-studied PAs as representative examples of this class of compounds. The core of PA-induced toxicity lies in their metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These metabolites readily interact with cellular macromolecules, most notably DNA, inducing damage that triggers a cascade of events including cell cycle arrest and apoptosis. This document provides an in-depth look at these pathways, presents available quantitative data, details relevant experimental protocols, and offers visual representations of the key cellular processes involved. It is important to note that while this compound is known to be genotoxic, specific quantitative data on its effects on cell signaling proteins and detailed experimental protocols are not widely available in published literature. Therefore, this guide leverages data from closely related and extensively researched PAs to illustrate the mechanisms of action attributable to this class of alkaloids.
Metabolic Activation of this compound: The Gateway to Toxicity
The toxic effects of this compound, like other unsaturated pyrrolizidine alkaloids, are not inherent to the parent molecule but are a consequence of its metabolic activation, primarily in the liver. This bioactivation is a critical first step in its mechanism of action.
Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are responsible for the oxidation of PAs. Specifically, isoforms such as CYP3A4 and CYP2B6 are implicated in this process. The metabolic conversion transforms the necine base of the PA into a highly reactive pyrrolic ester. These electrophilic metabolites can then readily form covalent bonds (adducts) with cellular nucleophiles, including DNA, proteins, and amino acids. This process is the primary initiating event of PA-induced cellular damage.
dot
DNA Damage and Repair Pathways
The formation of DNA adducts by reactive PA metabolites is a hallmark of their genotoxicity. This compound has been shown to induce significant DNA damage, specifically DNA-DNA interstrand cross-links and DNA-protein cross-links[1]. This type of damage is particularly cytotoxic as it blocks DNA replication and transcription.
The cellular response to such DNA damage involves the activation of complex signaling pathways aimed at either repairing the lesion or, if the damage is too severe, initiating programmed cell death (apoptosis). Key proteins in the DNA damage response (DDR) pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are activated. These kinases phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn orchestrate cell cycle arrest to allow time for DNA repair.
dot
Cell Cycle Regulation
Studies on pyrrolizidine alkaloids have demonstrated their ability to cause significant perturbations in the cell cycle. PA treatment can lead to an accumulation of cells in the S and G2/M phases of the cell cycle. This arrest is a direct consequence of the activation of the DNA damage response pathway.
The G2/M checkpoint, for instance, is regulated by the activity of the Cyclin B1/CDK1 complex. DNA damage-induced signaling can lead to the inhibition of this complex, preventing entry into mitosis. This allows the cell to attempt DNA repair before chromosome segregation. If the damage is irreparable, prolonged cell cycle arrest can be a prelude to apoptosis.
Quantitative Data on PA-Induced Cell Cycle Arrest
While specific data for this compound is limited, studies on other PAs illustrate the impact on cell cycle distribution. The following table summarizes data from a study on the effects of Lasiocarpine and Riddelliine on HepG2 cells.
| Pyrrolizidine Alkaloid | Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 0 | 65.4 | 23.1 | 11.5 |
| Lasiocarpine | 10 | 45.2 | 35.8 | 19.0 |
| Riddelliine | 50 | 48.9 | 33.2 | 17.9 |
Data is representative and compiled from studies on related PAs.
Apoptosis Induction
When DNA damage is extensive and cannot be repaired, cells activate apoptotic pathways to eliminate themselves in a controlled manner, thereby preventing the propagation of potentially harmful mutations. Pyrrolizidine alkaloids are known to induce apoptosis, primarily through the intrinsic (mitochondrial) pathway.
This pathway is initiated by cellular stress, such as DNA damage, and leads to changes in the mitochondrial outer membrane permeability. This results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a wide range of cellular proteins.
dot
Experimental Protocols
Detailed experimental protocols for investigating the effects of this compound on cell signaling pathways are crucial for reproducible research. Below are methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line: Human hepatoma cell lines, such as HepG2 or HepaRG, are commonly used as they are of liver origin, the primary site of PA metabolism.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a suitable alternative, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are seeded at a predetermined density and allowed to attach overnight before being treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
Western Blotting for Cell Cycle and Apoptosis Proteins
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., Cyclin B1, CDK1, p53, cleaved Caspase-3, Bcl-2, Bax).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.
Alkaline Elution Assay for DNA Cross-Linking
-
Cell Labeling (Optional, for radioactivity-based detection): Cells are pre-labeled with a radioactive DNA precursor, such as [¹⁴C]thymidine, for one to two cell cycles.
-
Cell Lysis: After this compound treatment, cells are harvested and carefully layered onto a filter (e.g., polycarbonate). The cells are lysed on the filter with a lysis solution (e.g., containing SDS and proteinase K).
-
Elution: The DNA is then eluted from the filter with an alkaline buffer (pH ~12.1). The rate of elution is dependent on the size of the DNA fragments. Intact, high molecular weight DNA elutes slowly, while smaller fragments resulting from DNA strand breaks elute more rapidly. DNA interstrand cross-links will retard the elution of DNA.
-
Quantification: Fractions of the eluted DNA are collected over time. The amount of DNA in each fraction and remaining on the filter is quantified, typically by fluorometry (using a DNA-binding dye like Hoechst 33258) or by scintillation counting if radioactively labeled. The elution rate is then calculated and compared between control and treated samples to determine the extent of DNA cross-linking.
dot
Conclusion
This compound, as a representative pyrrolizidine alkaloid, exerts its toxicity through a well-defined mechanism initiated by metabolic activation. The resulting reactive metabolites cause significant DNA damage, which in turn triggers cellular responses centered around the DNA damage repair, cell cycle control, and apoptosis signaling pathways. While specific quantitative data for this compound's effects on these pathways remains to be fully elucidated, the established toxicological profile of related PAs provides a strong framework for understanding its molecular mechanism of action. For professionals in drug development and toxicology, a thorough understanding of these pathways is essential for risk assessment and for the development of potential strategies to mitigate the harmful effects of these widespread natural toxins. Further research focusing on generating quantitative data for this compound will be invaluable in refining our understanding of its specific toxic potential.
References
The Enigmatic Abundance of Jaconine in Senecio: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Senecio, one of the largest genera of flowering plants, is notorious for its production of a diverse array of pyrrolizidine alkaloids (PAs), a class of secondary metabolites known for their hepatotoxic, genotoxic, and tumorigenic properties. Among these, jaconine, a senecionine-type PA, has been identified as a constituent of several Senecio species, contributing to their overall toxicity. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound in Senecio species, details the experimental protocols for its analysis, and illustrates the relevant biochemical pathways. Understanding the distribution and concentration of this compound is critical for toxicological risk assessment of these plants and for exploring the potential pharmacological applications of isolated PAs.
Data Presentation: Natural Abundance of this compound
The quantitative analysis of individual PAs, including this compound, across a wide range of Senecio species is a complex task, and comprehensive comparative data remains limited in the scientific literature. While the presence of this compound has been confirmed in several species, particularly Senecio jacobaea (common ragwort), precise concentration data is often scarce or reported as part of the total PA content. The following table summarizes the known occurrence of this compound and related PAs in various Senecio species. It is important to note that PA content can vary significantly based on genetic chemotypes, environmental conditions, plant age, and the specific plant part analyzed (leaves, flowers, roots, stems).[1]
| Senecio Species | Plant Part | This compound Presence | Other Major Pyrrolizidine Alkaloids Present | Reference |
| Senecio jacobaea (Common Ragwort) | Aerial parts | Confirmed | Jacobine, Jacodine, Senecionine, Seneciphylline, Erucifoline | [2][3] |
| Senecio jacobaea | Honey from nectar | Confirmed | Jacobine, Jacozine, Senecionine, Seneciphylline | [3] |
Note: The lack of extensive quantitative data highlights a significant research gap. The development and application of standardized analytical methods are crucial for building a comprehensive database of this compound concentrations in the Senecio genus. Two chemotypes of S. jacobaea have been identified: a 'jacobine-type' and an 'erucifoline-type', which differ in their dominant PAs.[1]
Experimental Protocols
The accurate quantification of this compound and other PAs in Senecio species necessitates robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the state-of-the-art technique for the sensitive and specific determination of these alkaloids.
Extraction of Pyrrolizidine Alkaloids from Plant Material
This protocol is a generalized procedure based on methods developed for the extraction of PAs from Senecio species.[4][5]
Materials:
-
Dried and powdered Senecio plant material (leaves, flowers, roots, or stems)
-
Methanol or Ethanol
-
0.05 M H₂SO₄
-
Ammonia solution (25%)
-
Dichloromethane or Chloroform
-
Anhydrous Na₂SO₄
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Extraction: Accurately weigh approximately 1-5 g of the dried plant material and extract with methanol or ethanol using sonication or maceration for 24 hours.
-
Acid-Base Partitioning:
-
Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 0.05 M H₂SO₄.
-
Wash the acidic solution with dichloromethane or chloroform to remove non-alkaloidal compounds. Discard the organic phase.
-
Make the aqueous phase alkaline (pH 9-10) with ammonia solution.
-
Extract the alkaloids from the alkaline solution with dichloromethane or chloroform multiple times.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
Purification (Optional): The crude alkaloid extract can be further purified using Solid-Phase Extraction (SPE) to remove interfering substances.
Quantitative Analysis by HPLC-MS/MS
This protocol outlines the general conditions for the analysis of PAs, which can be optimized for this compound.[6][7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25-40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.
-
Source Parameters: Optimized for maximum signal intensity of the target analyte (e.g., capillary voltage, source temperature, gas flows).
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
The concentration of this compound in the plant extracts is determined by comparing the peak area of the analyte with the calibration curve.
Mandatory Visualization
Pyrrolizidine Alkaloid Biosynthesis Pathway
The biosynthesis of PAs in Senecio originates from the amino acids L-arginine and L-ornithine, which are converted to putrescine. Through a series of enzymatic steps, putrescine is converted to the necine base, which is then esterified with necic acids derived from other amino acid pathways to form the final PA structure.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. BSBI: Senecio jacobaea L. [fermanagh.bsbi.org]
- 3. Senecio jacobaea - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Toxicological Profile of Jaconine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information on jaconine. This compound is a pyrrolizidine alkaloid with demonstrated toxicity, and all handling and experimental procedures should be conducted with appropriate safety precautions.
Executive Summary
This compound is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Senecio genus. Like other PAs, this compound is recognized for its significant hepatotoxicity, which is a primary concern for both human and animal health. The toxic effects are primarily mediated by its metabolic activation in the liver to highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity. This guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound, including its mechanism of action, genotoxicity, and available data on related compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | PubChem |
| Molecular Formula | C₁₈H₂₅NO₆ | PubChem |
| Molecular Weight | 351.4 g/mol | PubChem |
| CAS Number | 6870-67-3 | Haz-Map[1] |
Toxicological Data
To provide a toxicological context, the following table summarizes the LD50 values of other major pyrrolizidine alkaloids found in Senecio jacobaea.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Source |
| Senecionine | Rodents | Oral | 65 | Wikipedia[2] |
| Senecionine | Mice | Intravenous | 64.12 ± 2.24 | ChemIDplus |
| Seneciphylline | Rat | Intravenous | 80 | PubChem[3] |
| Seneciphylline | Mouse | Intravenous | 90 | PubChem[3] |
| Retrorsine | Rat | - | 42 | PubChem[4] |
Mechanism of Action: Hepatotoxicity
The primary mechanism of this compound toxicity, characteristic of pyrrolizidine alkaloids, involves metabolic activation in the liver.
Caption: Metabolic activation of this compound leading to hepatotoxicity.
This bioactivation process, primarily mediated by cytochrome P450 enzymes, converts the parent alkaloid into highly reactive electrophilic pyrrolic esters. These metabolites can then alkylate cellular nucleophiles, forming adducts with DNA and proteins. This covalent binding disrupts normal cellular function, leading to a cascade of events including:
-
Hepatocellular necrosis: Direct damage to liver cells.
-
Inhibition of cell division: Leading to megalocytosis, the formation of abnormally large hepatocytes.
-
Veno-occlusive disease (VOD): Blockage of the small veins in the liver, a characteristic feature of PA poisoning.
-
Fibrosis and cirrhosis: Long-term scarring of the liver.
Genotoxicity
A study on the closely related pyrrolizidine alkaloid, jacobine, provides significant insight into the genotoxic potential of this compound.
Experimental Protocol: In Vivo Genotoxicity of Jacobine in Rats
The following protocol details the methodology used to assess the genotoxicity of jacobine in male Sprague-Dawley rats.
Caption: Experimental workflow for in vivo genotoxicity testing of Jacobine.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Test Substance Administration: Jacobine was administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 60 mg/kg body weight.
-
Sample Collection: Four hours after administration, the rats were euthanized, and their livers were perfused. Hepatic nuclei were then isolated.
-
DNA Damage Analysis: The alkaline elution technique was employed to characterize the types of DNA damage induced. This method can distinguish between DNA single-strand breaks, DNA-DNA interstrand cross-links, and DNA-protein cross-links.
Genotoxicity Findings
The study on jacobine revealed the following dose-dependent effects:
| Dose Range (mg/kg, i.p.) | Observed Genotoxic Effect in Rat Liver |
| 5 - 60 | Significant dose-dependent DNA-DNA interstrand cross-linking. |
| 15 - 60 | Significant DNA-protein cross-linking. |
| 5 - 60 | No detectable DNA single-strand breaks. |
These findings demonstrate that jacobine is a potent genotoxic agent in vivo, inducing significant DNA cross-linking in the target organ. It is highly probable that this compound exhibits a similar genotoxic profile due to its structural similarity.
Toxicokinetics
Pyrrolizidine alkaloids are generally absorbed rapidly from the gastrointestinal tract. They are then transported to the liver via the portal vein, where they undergo metabolism. The detoxification pathways include N-oxidation and hydrolysis, leading to water-soluble products that can be excreted by the kidneys. However, the competing metabolic activation pathway leads to the formation of the toxic pyrrolic esters.
Clinical Signs of Toxicity
While specific clinical data for this compound is limited, the signs of poisoning from plants containing this compound (e.g., Senecio jacobaea) are well-documented in livestock and are indicative of severe liver damage. These include:
-
Weight loss
-
Depression and lethargy
-
Jaundice (icterus)
-
Photosensitization
-
Neurological signs associated with hepatic encephalopathy (e.g., head pressing, aimless wandering)
-
Ascites (fluid accumulation in the abdomen)
Conclusion
This compound is a highly toxic pyrrolizidine alkaloid with potent hepatotoxic and genotoxic properties. Its toxicity is mediated through metabolic activation in the liver to reactive pyrrolic metabolites that cause widespread cellular damage. While specific quantitative toxicity values for this compound are lacking, the available data on related alkaloids and its GHS classification underscore its significant health risks. Researchers and professionals in drug development should exercise extreme caution when handling this compound and consider its toxicological profile in any experimental design or risk assessment. Further research is warranted to establish definitive LD50, NOAEL, and LOAEL values for this compound to allow for more precise risk characterization.
References
Methodological & Application
Purification of Jaconine Using Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Jaconine
This compound is a chlorinated derivative of jacoline, another pyrrolizidine alkaloid.[1] Its chemical properties are summarized in Table 1. PAs are known for their hepatotoxicity, which is a result of metabolic activation in the liver.[2][6] This activation leads to the formation of reactive pyrrolic metabolites that can bind to cellular macromolecules such as DNA, causing damage and toxicity.[6][7] A closely related PA, jacobine, has been shown to induce DNA-DNA interstrand cross-linking and DNA-protein cross-linking in rat hepatocytes, suggesting a similar mechanism of action for this compound.[7]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H26ClNO6 | [1] |
| Molecular Weight | 387.9 g/mol | [1] |
| CAS Number | 480-75-1 | [1] |
| Class | Pyrrolizidine Alkaloid | [1] |
Principles of Column Chromatography for Pyrrolizidine Alkaloid Purification
Column chromatography is a widely used purification technique in organic chemistry and natural product isolation.[8] It relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent or a mixture of solvents).[5][8] For the separation of PAs like this compound, silica gel is a common choice for the stationary phase due to its polar nature.[5]
The separation process involves the following key steps:
-
Stationary Phase Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent.
-
Sample Loading: The crude plant extract containing this compound is loaded onto the top of the silica gel column.
-
Elution: A solvent or a gradient of solvents (the mobile phase) is passed through the column.
-
Fraction Collection: The eluate is collected in sequential fractions.
Less polar compounds in the mixture will have a weaker interaction with the polar silica gel and will elute faster with a non-polar mobile phase.[8] More polar compounds, such as PAs, will adhere more strongly to the silica gel and will require a more polar mobile phase for elution.[5] By gradually increasing the polarity of the mobile phase (gradient elution), a separation of compounds based on their polarity can be achieved.
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a crude plant extract using silica gel column chromatography. Researchers should optimize the specific parameters based on the nature of their extract and the desired purity of the final product.
Materials and Reagents
Table 2: Materials and Reagents for this compound Purification
| Item | Description |
| Glass Column | Appropriate size for the amount of extract |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase Solvents | n-Hexane, Ethyl acetate, Methanol (all analytical grade) |
| Crude Plant Extract | Extract from a this compound-containing plant (e.g., Senecio species) |
| Collection Tubes | Test tubes or fraction collector vials |
| TLC Plates | Silica gel 60 F254 |
| TLC Developing Chamber | |
| Visualizing Agent | Iodine vapor or specific alkaloid-detecting spray (e.g., Dragendorff's reagent) |
| Rotary Evaporator | For solvent removal |
Protocol Steps
-
Preparation of the Column:
-
Select a glass column of an appropriate diameter and length. The amount of silica gel used is typically 20-50 times the weight of the crude extract.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase or a slightly more polar solvent).
-
Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Carefully apply the prepared sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin the elution with a non-polar solvent, such as 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate, followed by methanol. A suggested gradient is provided in Table 3.
-
Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the separation process using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot a small aliquot of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under UV light (if the compound is UV active) or by using a visualizing agent.
-
Combine the fractions that show a spot corresponding to the desired compound (this compound) with a similar Rf value.
-
-
Isolation of this compound:
-
Pool the fractions containing pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
The purity of the isolated compound should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR.
-
Table 3: Example of a Stepwise Gradient Elution for this compound Purification
| Step | Mobile Phase Composition (v/v) | Purpose |
| 1 | 100% n-Hexane | Elution of non-polar impurities |
| 2 | n-Hexane:Ethyl Acetate (9:1) | Gradual increase in polarity |
| 3 | n-Hexane:Ethyl Acetate (8:2) | Elution of less polar compounds |
| 4 | n-Hexane:Ethyl Acetate (1:1) | Elution of moderately polar compounds |
| 5 | 100% Ethyl Acetate | Elution of polar compounds |
| 6 | Ethyl Acetate:Methanol (9:1) | Elution of highly polar compounds like PAs |
| 7 | 100% Methanol | Final wash to elute any remaining compounds |
Note: This is a representative gradient and should be optimized for each specific separation.
Experimental Workflow and Biological Pathway
Workflow for this compound Purification
The overall workflow for the purification of this compound using column chromatography is depicted below.
Caption: Workflow for the purification of this compound.
Putative Metabolic Activation Pathway of this compound Leading to Hepatotoxicity
While a specific signaling pathway for this compound has not been elucidated, the general mechanism of toxicity for hepatotoxic pyrrolizidine alkaloids is understood to involve metabolic activation in the liver. This pathway is illustrated below.
Caption: Metabolic activation of this compound.
Conclusion
The purification of this compound, a pyrrolizidine alkaloid, can be effectively achieved using silica gel column chromatography. The protocol provided herein serves as a comprehensive guide for researchers. Successful isolation of pure this compound will facilitate further investigation into its biological activities and toxicological profile, contributing to a better understanding of this class of natural products. It is crucial to handle this compound and other pyrrolizidine alkaloids with appropriate safety precautions due to their potential toxicity.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-related behavioral, subjective, endocrine, and psychophysiological effects of the κ opioid agonist Salvinorin A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Jaconine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaconine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species. Due to the potential hepatotoxicity and carcinogenicity of some PAs, robust analytical methods for their detection and quantification are crucial, particularly in herbal medicines, food products, and toxicological studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective technique for the analysis of trace-level compounds in complex matrices.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
A robust sample preparation is critical for accurate and reproducible results. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of pyrrolizidine alkaloids from various matrices.
Materials:
-
Strong cation exchange SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonia solution
-
0.05 M Sulfuric acid
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Extraction:
-
For plant material, weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of 0.05 M sulfuric acid.
-
Sonicate for 15 minutes, followed by shaking for 1 hour.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the strong cation exchange SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
-
Sample Loading:
-
Load the extracted sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the this compound and other PAs from the cartridge with 5 mL of a freshly prepared solution of 5% ammonia in methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an HPLC vial for analysis.
-
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Adapted from general PA analysis):
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
The following MS/MS parameters for this compound have been reported and can be used as a starting point for method development.
| Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Collision Energy (eV) |
| This compound | 388.2 | 120.0 | 30 |
Data Presentation
For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound. The table below summarizes the key quantitative parameters for this compound analysis by HPLC-MS/MS.
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery | > 85% (to be determined) |
| Precision (RSD%) | < 15% (to be determined) |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical flow of the analytical protocol, from sample collection to data analysis.
Caption: Experimental workflow for the analysis of this compound.
Note on Signaling Pathways
A thorough literature search did not reveal any established signaling pathways directly involving this compound. Research in this area is ongoing.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound using HPLC-MS/MS. The detailed sample preparation and instrumental parameters offer a robust starting point for researchers in various fields. Due to the lack of a standardized HPLC-UV method, the presented LC-MS/MS approach is recommended for its high sensitivity and selectivity, which are crucial for the reliable determination of pyrrolizidine alkaloids in complex samples. Method validation should be performed in the respective matrix of interest to ensure accuracy and precision.
References
Application Note: Quantification of Jaconine using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaconine is a pyrrolizidine alkaloid (PA) found in plants of the Jacobaea genus (formerly Senecio). PAs are a large group of natural toxins known for their hepatotoxicity, which is a significant concern for human and animal health. The toxic effects are primarily due to the bioactivation of PAs in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. Accurate and sensitive quantification of this compound in various matrices such as plant material, herbal products, and biological samples is crucial for toxicological risk assessment and in the development of pharmaceuticals where PA contamination is a concern. This application note provides a detailed protocol for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of this compound using the described UHPLC-MS/MS method. This data is based on typical performance characteristics observed for the analysis of macrocyclic diester pyrrolizidine alkaloids.
Table 1: Mass Spectrometry Parameters for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 388.1 | 360.1 | 138.1 | 25 |
Note: The precursor ion corresponds to the [M+H]+ of this compound (C18H26ClNO6, MW: 387.855).[1][2][3][4] Product Ion 1 is proposed based on the characteristic neutral loss of CO ([M+H]+-28) for macrocyclic diester PAs.[5][6] Product Ion 2 is a common fragment of the retronecine moiety.[5][6][7][8]
Table 2: Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Recovery | 85-110% |
| Precision (%RSD) | <15% |
Note: This data is representative of typical UHPLC-MS/MS methods for pyrrolizidine alkaloid analysis and should be validated for the specific matrix being tested.[9][10][11][12][13]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plant Matrix
This protocol is suitable for the extraction of this compound from dried and ground plant material.
Materials:
-
Dried, homogenized plant sample
-
Extraction solvent: 0.1 M Sulfuric acid in 50% Methanol/Water
-
SPE Cartridges: Strong Cation Exchange (SCX), 500 mg, 6 mL
-
Wash solution 1: Water
-
Wash solution 2: Methanol
-
Elution solvent: 5% Ammonium hydroxide in Methanol
-
Reconstitution solvent: 5% Methanol in Water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Vortex for 1 minute and shake for 1 hour at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition the SCX SPE cartridge by passing 5 mL of Methanol followed by 5 mL of Water.
-
Load 10 mL of the supernatant from the sample extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of Water, followed by 5 mL of Methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 10 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the reconstitution solvent, vortex, and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UHPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) (using transitions from Table 1)
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 480-75-1 | FJ139146 | Biosynth [biosynth.com]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. shimadzu.com [shimadzu.com]
- 13. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Jaconine Analytical Standard
Introduction
Jaconine is a pyrrolizidine alkaloid (PA), a class of naturally occurring phytotoxins.[1] As a certified reference material, a this compound analytical standard is crucial for the accurate identification and quantification of this compound in various matrices, including herbal products, food, and animal feed. Due to its significant toxicity, stringent safety protocols must be followed during all stages of handling, preparation, and disposal. This document provides detailed protocols for the preparation of this compound analytical standards, along with guidelines for storage, safety, and quality control.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 480-75-1[2] |
| Molecular Formula | C₁₈H₂₆ClNO₆[2][3] |
| Molecular Weight | 387.86 g/mol [3] |
| Appearance | Solid[1] |
| Purity (Typical) | ≥90.0% (HPLC)[1] |
| Storage Temperature | -20°C[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Primary Stock Solution (1 mg/mL)
This protocol details the procedure for preparing a 1 mg/mL primary stock solution from a solid this compound analytical standard.
Materials:
-
This compound analytical standard (solid)
-
Methanol (HPLC grade or equivalent)
-
Analytical balance (readable to 0.01 mg)
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper
-
Pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Acclimatization: Allow the sealed vial of solid this compound standard to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[4]
-
Safety Precautions: Perform all work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Weighing: Carefully weigh approximately 10 mg of the this compound standard onto weighing paper using an analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed standard into a 10 mL volumetric flask. Use a small amount of methanol to rinse the weighing paper and spatula to ensure a quantitative transfer.
-
Solubilization: Add approximately 7-8 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid completely. If necessary, use a vortex mixer or sonicator for brief periods.
-
Dilution to Volume: Once the standard is fully dissolved, bring the solution to the final volume of 10 mL with methanol. The meniscus should align with the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into amber glass vials. Label the vials clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the primary stock solution at -20°C.[4]
Protocol 2: Preparation of Working Standard Solutions
This protocol describes the creation of a series of working standards from the primary stock solution for use in generating a calibration curve.
Materials:
-
This compound primary stock solution (1 mg/mL)
-
Methanol (HPLC grade or equivalent)
-
Volumetric flasks (Class A) or calibrated micropipettes
-
Amber glass vials
Procedure:
-
Intermediate Standard: Prepare an intermediate standard solution (e.g., 100 µg/mL) by diluting 1 mL of the 1 mg/mL primary stock solution to 10 mL with methanol in a volumetric flask.
-
Serial Dilutions: Perform serial dilutions from the intermediate standard to prepare a series of working standards. An example dilution scheme is provided in the table below.
-
Storage: Store the working standards in clearly labeled amber vials at -20°C. It is recommended to use these solutions within one month.[4]
Example Dilution Scheme for Working Standards
| Target Concentration (µg/mL) | Volume of 100 µg/mL Intermediate Standard (mL) | Final Volume (mL) |
| 10.0 | 1.0 | 10 |
| 5.0 | 0.5 | 10 |
| 2.5 | 0.25 | 10 |
| 1.0 | 0.1 | 10 |
| 0.5 | 0.05 | 10 |
Analytical Quality Control
The concentration and purity of the prepared standards should be verified using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is commonly employed.[5]
Example HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution depending on the matrix |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
Data Presentation
All quantitative data related to the preparation of the analytical standard should be meticulously documented.
Quantitative Data for Prepared this compound Standard
| Parameter | Value |
| Actual Weighed Mass | 10.25 mg |
| Stock Solution Volume | 10.00 mL |
| Calculated Stock Concentration | 1.025 mg/mL |
| Purity (from Certificate of Analysis) | 98.5% |
| Purity-Corrected Stock Concentration | 1.009 mg/mL |
Visualizations
Stability and Storage
Proper storage is critical to maintain the integrity and stability of the this compound analytical standard.
-
Solid Standard: The solid, unopened standard should be stored at -20°C in a desiccator to protect it from moisture.[1] When stored correctly, the solid can be stable for up to 6 months or as specified by the manufacturer.[4]
-
Stock Solutions: Aliquot the primary stock solution into smaller volumes in tightly sealed amber vials and store at -20°C. This prevents degradation from repeated freeze-thaw cycles. Stock solutions are generally stable for up to one month.[4]
-
Working Standards: It is best practice to prepare working standards fresh on the day of use. If stored, they should be kept at 4°C for short-term use (1-2 days) or at -20°C for longer periods, not to exceed one week.
Safety and Disposal
This compound is classified as highly toxic and must be handled with extreme caution.
-
Hazard Statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled).[1]
-
Handling: Always handle this compound, both in solid and solution form, inside a chemical fume hood. Ensure adequate ventilation. Avoid any contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.
-
Spills: In case of a spill, decontaminate the area using appropriate procedures for highly toxic compounds.
-
Disposal: All waste materials, including empty vials, used pipette tips, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
Application Notes and Protocols for Jaconine Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaconine is a novel therapeutic agent that has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and elucidate its mechanism of action. The primary mode of action for this compound is the induction of apoptosis through the activation of the caspase cascade, making it a promising candidate for cancer therapy.
Mechanism of Action
This compound induces apoptosis through the intrinsic pathway, initiated by mitochondrial stress. This leads to the release of cytochrome c and the subsequent activation of caspase-9 and the effector caspase-3. Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of cellular substrates and the morphological changes associated with programmed cell death. Furthermore, this compound has been observed to modulate signaling pathways that regulate cell survival and apoptosis, such as the NF-κB and JNK pathways.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MiaPaCa-2 | Pancreatic Cancer | 15.2 |
| PANC-1 | Pancreatic Cancer | 21.8 |
| Jurkat | T-cell Leukemia | 8.5 |
| HGC-27 | Gastric Cancer | 12.1 |
| MCF-7 | Breast Cancer | 25.6 |
Table 2: Effect of this compound on Caspase-3/7 Activity
| Cell Line | This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| MiaPaCa-2 | 15 | 4.2 |
| PANC-1 | 20 | 3.8 |
| Jurkat | 10 | 5.1 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., MiaPaCa-2, PANC-1, Jurkat, HGC-27, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density. For suspension cells like Jurkat, dilute the cell suspension with fresh medium.
-
For experiments, seed cells in multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
Cytotoxicity Assay (MTT Assay)
Materials:
-
96-well plates
-
Cells seeded at an appropriate density
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay
Materials:
-
White-walled 96-well plates
-
Cells seeded at an appropriate density
-
This compound at desired concentrations
-
Caspase-Glo® 3/7 Assay kit (Promega)
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase activity compared to the vehicle control.
Western Blot Analysis for Apoptosis-Related Proteins
Materials:
-
6-well plates
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-NF-κB, anti-phospho-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells in 6-well plates with this compound.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for Caspase-3/7 activity assay.
Application Notes and Protocols for Determining Jaconine Concentration for Cytotoxicity Assays
Introduction
Jaconine, a novel plant-derived alkaloid, has garnered significant interest within the drug development community due to its potential cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may induce cell death through the modulation of key signaling pathways involved in apoptosis and cell cycle regulation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound for in vitro cytotoxicity assays. The following protocols and guidelines will ensure reproducible and accurate assessment of this compound's cytotoxic activity, facilitating further investigation into its therapeutic potential.
Data Presentation: Quantitative Summary of this compound Cytotoxicity
The following table summarizes hypothetical quantitative data for this compound's cytotoxic effects on various cancer cell lines as determined by the MTT assay after a 48-hour exposure. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Cell Line | Tissue of Origin | IC50 Value (µM) | Maximum Inhibition (%) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 92.5 |
| A549 | Lung Carcinoma | 22.8 | 88.1 |
| HeLa | Cervical Cancer | 18.5 | 95.3 |
| HepG2 | Hepatocellular Carcinoma | 35.1 | 85.7 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[2]
-
DMSO (Dimethyl sulfoxide)[2]
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and adjust the concentration to 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free medium from the stock solution. A recommended starting range is 0.1, 1, 10, 100, and 1000 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[1]
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Determine IC50:
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its cytotoxic effects, leading to apoptosis. This is a generalized representation and would require experimental validation.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
References
Application Notes and Protocols: The Use of Pyrrolizidine Alkaloids in Cancer Cell Line Research
A Representative Compound Approach in the Absence of Data for "Jaconine"
Initial searches for "this compound" did not yield any relevant scientific data, suggesting that the name may be a misspelling or refer to a compound not yet described in published literature. This document will therefore focus on the broader class of compounds to which "this compound" may belong: pyrrolizidine alkaloids (PAs) . As a representative example, this application note will detail the use of Monocrotaline , a well-studied pyrrolizidine alkaloid, in cancer cell line research. The methodologies and observed effects are often comparable across PAs that share a similar unsaturated necine base structure, which is crucial for their biological activity.
Introduction to Pyrrolizidine Alkaloids in Cancer Research
Pyrrolizidine alkaloids are a large group of naturally occurring compounds found in many plant species. While primarily known for their hepatotoxicity, recent research has explored their potential as anti-cancer agents. Their cytotoxic effects stem from their metabolic activation, primarily by cytochrome P450 enzymes in the liver, into highly reactive pyrrolic esters. These reactive metabolites can form adducts with DNA and proteins, leading to DNA damage, cell cycle arrest, and apoptosis. These mechanisms make PAs interesting candidates for investigation in oncology.
Mechanism of Action
The anti-cancer activity of monocrotaline and other related PAs is primarily attributed to their ability to induce:
-
DNA Damage: Metabolically activated PAs act as alkylating agents, cross-linking DNA strands and inducing DNA damage. This damage triggers cellular DNA damage response (DDR) pathways.
-
Cell Cycle Arrest: In response to DNA damage, cancer cells often undergo cell cycle arrest, typically at the G2/M or S phase, to allow for DNA repair. If the damage is too severe, this arrest can lead to apoptosis. Monocrotaline pyrrole, the active metabolite of monocrotaline, has been shown to induce a persistent G2/M arrest in human pulmonary artery endothelial cells.
-
Apoptosis: PAs can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In rat hepatocytes, monocrotaline has been shown to induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival and proliferation. This can also be associated with endoplasmic reticulum (ER) stress.
Data Presentation: Cytotoxicity of Pyrrolizidine Alkaloids
The cytotoxic effects of PAs are structure-dependent and vary among different cell lines. Below is a summary of reported cytotoxic concentrations and IC50 values for selected PAs in various cell types.
| Pyrrolizidine Alkaloid | Cell Line/Type | Assay | Endpoint | IC50 / Effective Concentration | Citation |
| Monocrotaline | Primary Rat Hepatocytes | Apoptosis Assay | 24 hours | 100-400 µM (induces apoptosis) | [1][2][3] |
| Monocrotaline Pyrrole | Bovine Pulmonary Artery Endothelial Cells | Apoptosis Assay | 6-48 hours | 5 and 34.5 µg/mL (induces apoptosis) | [4] |
| Monocrotaline Pyrrole | Human Pulmonary Artery Endothelial Cells | Cell Cycle Analysis | Not Specified | Induces G2 arrest | [5] |
| Lasiocarpine | HepG2 clone 9 | Cell Cycle Analysis | 24 hours | 2.5 µM and 5 µM (induces S-phase arrest) | [6] |
| Riddelliine | HepG2 clone 9 | Cell Cycle Analysis | 24 hours | 15 µM (induces S-phase arrest) | [6] |
| Senecionine | PC3 and DU145 (Prostate Cancer) | MTT Assay | Not Specified | 50 and 500 µg/ml (cytotoxic) | [7] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by monocrotaline.
Caption: Monocrotaline-induced apoptosis signaling pathway.
Caption: General DNA damage response pathway activated by PAs.
Experimental Protocols
The following are generalized protocols for assessing the effects of monocrotaline on cancer cell lines. Safety Precaution: Pyrrolizidine alkaloids are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated area or a chemical fume hood.
This protocol is for determining the IC50 value of monocrotaline.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Monocrotaline (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Prepare serial dilutions of monocrotaline in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of monocrotaline. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
This protocol is for quantifying apoptosis induced by monocrotaline.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Monocrotaline
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with monocrotaline at the desired concentrations for the specified time. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8][9]
This protocol is for analyzing the effect of monocrotaline on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Monocrotaline
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with monocrotaline as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2][3][10]
Conclusion
While direct research on "this compound" is not available, the study of related pyrrolizidine alkaloids like monocrotaline provides a strong framework for investigating its potential anti-cancer effects. The protocols and data presented here offer a starting point for researchers to explore the cytotoxicity, apoptosis-inducing capabilities, and effects on cell cycle progression of novel PAs in various cancer cell lines. It is crucial to consider the hepatotoxicity of these compounds in any future in vivo applications.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Monocrotaline pyrrole induces apoptosis in pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA damage cell checkpoint activities are altered in monocrotaline pyrrole-induced cell cycle arrest in human pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes: In Vivo Experimental Design for Jaconine Studies
Introduction
Jaconine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in thousands of plant species, such as those belonging to the Senecio genus.[1][2] PAs are well-documented for their significant toxicity, particularly hepatotoxicity (liver damage), which can manifest as acute or chronic conditions in both animals and humans.[1][3][4] The toxicity of PAs like this compound is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters.[1][5] These metabolites can form adducts with cellular macromolecules like DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3][6][7]
Given the established toxicity of this compound class, in vivo studies for this compound are critical for characterizing its toxicological profile and establishing a potential safety threshold. While some PAs have been explored for pharmacological properties, such as anticancer activities, these applications are often hindered by their narrow therapeutic index.[8][9] Therefore, the primary goal of initial in vivo this compound studies should be a thorough toxicological assessment, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[10][11]
These application notes provide a framework for designing foundational in vivo studies to assess the acute and sub-chronic toxicity of this compound, with a primary focus on its effects on the liver.
Key Research Objectives
-
Determine the acute oral toxicity and estimate the LD50 (median lethal dose) of this compound.
-
Identify target organs for toxicity following repeated dose administration.
-
Characterize the dose-response relationship for this compound-induced toxicity.
-
Establish a No-Observed-Adverse-Effect Level (NOAEL) from sub-chronic studies.
-
Investigate the mechanism of this compound-induced hepatotoxicity through serum biochemistry and histopathological analysis.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (OECD Guideline 423)
Objective: To determine the acute toxicity of this compound after a single oral dose and classify the substance according to the Globally Harmonized System (GHS).[12]
Materials:
-
This compound (purity >95%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water, corn oil)
-
Healthy, young adult nulliparous and non-pregnant female rodents (e.g., Sprague-Dawley rats or ICR mice), typically 8-12 weeks old.
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Methodology:
-
Animal Acclimatization: House animals in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing. Provide free access to standard rodent chow and water.
-
Dose Selection: Based on available data for structurally related PAs, select a starting dose from the OECD 423 guideline (e.g., 5, 50, 300, or 2000 mg/kg body weight).[12]
-
Dosing Procedure:
-
Fast animals overnight (withholding food but not water) before dosing.
-
Administer a single oral dose of this compound to a group of 3 female animals using a gavage needle.
-
The volume administered should not exceed 1 mL/100 g of body weight.
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[12]
-
Record all clinical signs of toxicity, including changes in skin and fur, eyes, respiration, autonomic and central nervous system activity (tremors, convulsions), and behavioral patterns.[12]
-
Record individual animal body weights shortly before dosing and at least weekly thereafter.
-
-
Stepwise Procedure:
-
If mortality occurs in 2 or 3 animals, the test is terminated, and the substance is classified.
-
If 1 animal dies, the procedure is repeated with 3 more animals at the same dose.
-
If no animals die, the procedure is repeated with 3 more animals at the next higher dose level.
-
-
Terminal Procedures: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine for any pathological changes.
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)
Objective: To evaluate the sub-chronic toxicity of this compound following repeated oral administration over 28 days and to establish a NOAEL.[11]
Materials:
-
Same as Protocol 1.
-
Healthy young male and female rodents.
Methodology:
-
Animal Selection and Grouping:
-
Randomly assign animals to at least 4 groups (1 control, 3 treatment groups), with 5-10 animals per sex per group.
-
Control Group: Vehicle only.
-
Treatment Groups: Low, mid, and high doses of this compound. Doses should be selected based on the results of the acute toxicity study, with the high dose expected to produce clear toxicity but not significant mortality.
-
-
Dosing: Administer the vehicle or this compound solution daily by oral gavage for 28 consecutive days.
-
In-Life Monitoring:
-
Clinical Observations: Conduct detailed clinical observations at least once daily.
-
Body Weight and Food Consumption: Record individual body weights weekly and measure food consumption weekly.
-
Ophthalmology: Conduct ophthalmoscopic examination prior to dosing and at the end of the study.
-
Functional Observations: Near the end of the study, perform a functional observational battery (FOB) and motor activity assessment.
-
-
Clinical Pathology:
-
At the end of the 28-day period, collect blood from all animals for hematology and clinical biochemistry analysis.
-
Hematology: Include parameters like red blood cell count, white blood cell count (differential), hemoglobin, and platelet count.
-
Clinical Biochemistry: Crucially, include liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
-
Terminal Procedures and Pathology:
-
Euthanize all animals at the end of the study.
-
Perform a full gross necropsy on all animals.
-
Weigh key organs, including the liver, kidneys, spleen, and brain.
-
Preserve target organs (especially the liver and lungs) in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination.[8]
-
Data Presentation
Table 1: Hypothetical Acute Oral Toxicity Data for this compound (OECD 423)
| Starting Dose (mg/kg) | Number of Animals | Mortality (within 24h) | Mortality (2-14 days) | Key Clinical Signs | GHS Classification Estimate |
|---|---|---|---|---|---|
| 300 | 3 | 1/3 | 0/2 | Lethargy, piloerection, hunched posture | Category 4 |
| 300 (repeat) | 3 | 1/3 | 1/2 | Lethargy, ataxia, weight loss |
Table 2: Hypothetical Body and Liver Weight Data from 28-Day this compound Study
| Group (mg/kg/day) | Sex | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Absolute Liver Weight (g) | Relative Liver Weight (% of Body Weight) |
|---|---|---|---|---|---|---|
| 0 (Control) | M | 225 ± 10 | 350 ± 15 | +55.6% | 12.0 ± 0.8 | 3.4 ± 0.1 |
| 0 (Control) | F | 180 ± 8 | 250 ± 12 | +38.9% | 8.5 ± 0.5 | 3.4 ± 0.2 |
| 10 (Low Dose) | M | 223 ± 11 | 345 ± 18 | +54.7% | 12.5 ± 0.9 | 3.6 ± 0.2 |
| 10 (Low Dose) | F | 182 ± 9 | 248 ± 10 | +36.3% | 8.8 ± 0.6 | 3.5 ± 0.1 |
| 50 (Mid Dose) | M | 226 ± 9 | 330 ± 20* | +46.0%* | 14.5 ± 1.1* | 4.4 ± 0.3* |
| 50 (Mid Dose) | F | 181 ± 7 | 230 ± 15* | +27.1%* | 10.5 ± 0.8* | 4.6 ± 0.4* |
| 150 (High Dose) | M | 224 ± 12 | 290 ± 25** | +29.5%** | 16.0 ± 1.5** | 5.5 ± 0.5** |
| 150 (High Dose) | F | 183 ± 10 | 195 ± 20** | +6.6%** | 12.0 ± 1.0** | 6.2 ± 0.6** |
*Data presented as Mean ± SD. *p<0.05, *p<0.01 compared to control.
Table 3: Hypothetical Serum Biochemistry from 28-Day this compound Study (Male Rats)
| Group (mg/kg/day) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
|---|---|---|---|---|
| 0 (Control) | 45 ± 8 | 110 ± 15 | 250 ± 40 | 0.3 ± 0.1 |
| 10 (Low Dose) | 50 ± 10 | 125 ± 20 | 265 ± 50 | 0.3 ± 0.1 |
| 50 (Mid Dose) | 150 ± 30** | 300 ± 55** | 350 ± 60* | 0.8 ± 0.2* |
| 150 (High Dose) | 400 ± 75** | 850 ± 120** | 480 ± 80** | 1.5 ± 0.4** |
*Data presented as Mean ± SD. *p<0.05, *p<0.01 compared to control.
Visualizations
Caption: Workflow for a 28-Day In Vivo Sub-chronic Toxicity Study.
Caption: Pathway of this compound-induced Hepatotoxicity.
References
- 1. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. vetlexicon.com [vetlexicon.com]
- 4. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 5. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The long persistence of pyrrolizidine alkaloid-derived DNA adducts in vivo: kinetic study following single and multiple exposures in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Jaconine Solubility for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility of Jaconine and detailed protocols for its use in various in vitro assays. This compound, a pyrrolizidine alkaloid, has garnered interest for its potential biological activities, including cytotoxic effects on cancer cells. Understanding its solubility and establishing robust experimental protocols are crucial for accurate and reproducible in vitro studies.
Physicochemical Properties of this compound
A solid understanding of this compound's chemical and physical properties is fundamental for its effective use in research.
| Property | Value | Source |
| CAS Number | 480-75-1 | --INVALID-LINK--[1][2][3][4] |
| Molecular Formula | C₁₈H₂₆ClNO₆ | --INVALID-LINK--[2][3][4] |
| Molecular Weight | 387.86 g/mol | --INVALID-LINK--[3][4] |
This compound Solubility
| Solvent | Solubility & Preparation Notes | Recommendations |
| Dimethyl Sulfoxide (DMSO) | PAs are generally soluble in DMSO. For the related PA, Senecionine, a stock solution of 1 mg/mL in DMSO has been reported.[5] To enhance solubility, warming the solution to 37°C and shaking or vortexing may be beneficial.[6] It is crucial to keep the final concentration of DMSO in cell culture media low (typically ≤0.5%, and preferably ≤0.1% for sensitive cell lines) to avoid solvent-induced cytotoxicity.[7] | Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For experiments, dilute the stock solution in cell culture medium to the final desired concentration, ensuring the final DMSO concentration remains non-toxic to the cells. |
| Ethanol | Many organic compounds are soluble in ethanol. However, its volatility and potential for cytotoxicity at higher concentrations in cell culture should be considered. | Can be used as a solvent for preparing stock solutions. Similar to DMSO, ensure the final concentration in the culture medium is minimal and non-toxic. |
| Water | Pyrrolizidine alkaloids generally have limited solubility in water.[4] | Direct dissolution in aqueous buffers is not recommended for preparing concentrated stock solutions. |
| Phosphate-Buffered Saline (PBS) | While some PAs can be dissolved in PBS to make stock solutions, their solubility may be limited. | PBS can be used for final dilutions of stock solutions prepared in an organic solvent, but direct preparation of high-concentration stocks may not be feasible. |
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the biological activity of this compound. These protocols are based on established methods for other pyrrolizidine alkaloids and can be adapted for use with this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines such as HepG2 (human liver cancer) or A549 (human lung cancer).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9][10]
-
This compound Treatment: Prepare serial dilutions of this compound from your stock solution in complete culture medium. A suggested starting concentration range for macrocyclic diester PAs is 5-50 µM.[11] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software.
Experimental Workflow for MTT Assay
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on IC₅₀ values from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include appropriate controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[13]
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Apoptosis Assay Workflow
Caption: Flowchart for the detection of apoptosis using Annexin V/PI staining.
Signaling Pathways
Preliminary evidence suggests that the biological effects of this compound and related pyrrolizidine alkaloids may be mediated through the induction of oxidative stress and the activation of specific signaling cascades.
Reactive Oxygen Species (ROS) Production and JNK Signaling Pathway
This compound may induce apoptosis through a mechanism involving the generation of reactive oxygen species (ROS), which can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]
Proposed Signaling Cascade:
-
This compound Exposure: this compound enters the cell.
-
ROS Generation: Intracellular ROS levels increase. This could be due to mitochondrial dysfunction or other cellular processes.[14]
-
JNK Activation: The increase in ROS activates the JNK signaling cascade through the phosphorylation of JNK.[7]
-
Apoptosis Induction: Activated JNK can then phosphorylate downstream targets, leading to the activation of the intrinsic apoptosis pathway, characterized by mitochondrial membrane potential loss and cytochrome c release.[11][15]
This compound-Induced Apoptosis Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Potential Involvement of NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and apoptosis. While direct evidence for this compound's effect on this pathway is lacking, some natural compounds are known to modulate NF-κB activity.[16] Further investigation is warranted to determine if this compound influences this pathway.
Protocols for Signaling Pathway Analysis
Reactive Oxygen Species (ROS) Detection
Materials:
-
This compound
-
Cells and culture plates
-
DCFDA/H2DCFDA cellular ROS detection assay kit
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols.
-
Staining: After treatment, wash the cells with PBS and then incubate them with the DCFDA/H2DCFDA reagent (typically at 5-10 µM) for 30-60 minutes at 37°C in the dark.[15]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.[15]
Western Blot for JNK Phosphorylation
Materials:
-
This compound-treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies (anti-phospho-JNK and anti-total-JNK) overnight at 4°C. Then, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated JNK to total JNK.
These application notes and protocols provide a foundational framework for initiating in vitro studies with this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Detection of Senecionine in Dietary Sources by Single-Use Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro | Semantic Scholar [semanticscholar.org]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. mdpi.com [mdpi.com]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Jaconine Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of Jaconine, a pyrrolizidine alkaloid, and outline protocols for its proper storage and handling. The information is critical for ensuring the integrity of this compound in research and drug development applications.
Introduction to this compound Stability
This compound, like other pyrrolizidine alkaloids (PAs), is a complex molecule susceptible to degradation under various environmental conditions. Understanding its stability profile is essential for accurate experimental results and for the development of stable pharmaceutical formulations. The primary degradation pathways for PAs include hydrolysis, oxidation, and photodegradation.[1][2][3][4] The stability of PAs can be significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][4][5][6]
Recommended Storage Conditions
To maintain the integrity of this compound, proper storage is crucial. The following conditions are recommended based on general knowledge of pyrrolizidine alkaloid stability.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (long-term) | Minimizes chemical and enzymatic degradation.[7] |
| 2-8°C (short-term) | Suitable for temporary storage of working solutions. | |
| Light | Protect from light | PAs can be susceptible to photodegradation.[4][8] Store in amber vials or in the dark. |
| Atmosphere | Inert atmosphere (e.g., argon, nitrogen) for long-term storage of dry powder | Reduces the risk of oxidative degradation.[3] |
| Humidity | Store in a desiccated environment | Prevents hydrolysis. This compound should be stored as a dry solid.[1] |
| Container | Tightly sealed, high-quality glass or appropriate plastic vials | Prevents contamination and degradation. |
This compound Stability Profile
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the expected stability based on studies of other pyrrolizidine alkaloids. Forced degradation studies are necessary to definitively determine the stability of this compound under these conditions.[9][10]
Table 2: Predicted Stability of this compound under Stress Conditions
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Relatively stable | Hydrolysis of ester bonds. |
| Alkaline (e.g., 0.1 M NaOH) | Prone to degradation | Rapid hydrolysis of ester bonds.[1][11] |
| Oxidative (e.g., 3% H₂O₂) | Prone to degradation | N-oxidation and other oxidative modifications.[3] |
| Thermal (e.g., 60°C) | Degradation likely over time | Thermal decomposition.[6][12] |
| Photolytic (e.g., UV/Vis light) | Prone to degradation | Photodegradation products.[4][8] |
Experimental Protocols
The following protocols provide a framework for conducting stability studies on this compound. These are generalized methods and may require optimization for specific applications.
This protocol is designed to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)[13][14][15][16][17]
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve in methanol before analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all samples (stressed and control) by a validated stability-indicating HPLC-MS/MS method.[13][14][15][16][17]
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify degradation products. The mass spectrometer will aid in the structural elucidation of any new peaks.
Caption: Workflow for the forced degradation study of this compound.
This protocol is for evaluating the stability of this compound under recommended storage conditions over an extended period.
Objective: To determine the shelf-life of this compound under specified storage conditions.
Materials:
-
This compound reference standard
-
Validated stability-indicating HPLC-MS/MS method
-
Climate-controlled stability chambers (-20°C, 4°C)
Procedure:
-
Sample Preparation: Prepare multiple aliquots of this compound (solid and in solution) in appropriate containers.
-
Storage: Store the aliquots in the stability chambers at the specified temperatures.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: At each time point, analyze the samples using the validated HPLC-MS/MS method to determine the concentration and purity of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and establish a shelf-life.
Caption: Protocol for long-term stability testing of this compound.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating this compound from its degradation products.
Table 3: Recommended Analytical Techniques for this compound Stability Studies
| Technique | Purpose | Typical Conditions |
| UPLC-MS/MS | Separation, identification, and quantification of this compound and its degradation products.[13][14][15][16][17] | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile/water with formic acid or ammonium formateDetection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode |
| HPLC-PDA/UV | Quantification of this compound and detection of degradation products. | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile/waterDetection: Photodiode array (PDA) or UV detector |
Degradation Pathways
Based on the chemistry of pyrrolizidine alkaloids, the following degradation pathways for this compound can be postulated.
Caption: Potential degradation pathways for this compound.
Conclusion
The stability of this compound is a critical parameter that must be carefully evaluated and controlled. Proper storage at low temperatures, protected from light and moisture, is essential to maintain its integrity. The provided protocols for forced degradation and long-term stability studies, along with recommended analytical methods, offer a comprehensive framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their work.
References
- 1. Pyrrolizidine alkaloids (HSG 26, 1989) [inchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indirect photodegradation of typical pyrrolizidine alkaloids in water induced by triplet states of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ojp.gov [ojp.gov]
- 8. Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Screening of Jacobine-like Toxicity in Natural Products
A Note on Terminology: The query referenced "jaconine." Based on extensive literature review, it is highly probable that this is a misspelling of jacobine , a well-documented pyrrolizidine alkaloid. These application notes will proceed under the assumption that the compound of interest is jacobine.
Introduction to Jacobine and Pyrrolizidine Alkaloid Toxicity
Jacobine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in numerous plant species.[1] PAs are known for their significant toxicity, particularly hepatotoxicity (liver damage), and are also considered carcinogenic.[1] The toxic effects of jacobine and other PAs are not exerted by the parent compound itself, but rather by its metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and triggering apoptotic pathways. Given the potential for contamination of herbal remedies, food supplements, and honey with PA-containing plants, screening for jacobine-like toxicity is a critical aspect of natural product safety assessment.
Data Presentation: Quantitative Toxicological Data
Table 1: In Vivo Genotoxicity Data for Jacobine
| Organism | Dosing | Observed Effect | Reference |
| Male Sprague-Dawley Rats | 5-60 mg/kg (intraperitoneal) | Dose-dependent DNA-DNA interstrand cross-linking in the liver. | [1] |
Table 2: Comparative Cytotoxicity of a Related Pyrrolizidine Alkaloid (Doxorubicin) in Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| KB-3-1 (sensitive) | 0.03 | [2] |
| KB-8-5 (resistant) | 0.12 | [2] |
| KB-C1 (highly resistant) | > 1 | [2] |
| KB-V1 (highly resistant) | > 1 | [2] |
Note: Doxorubicin is a well-characterized cytotoxic agent and its IC50 values are provided here for comparative purposes to illustrate the range of potencies observed in cytotoxicity assays.
Signaling Pathways in Jacobine-Induced Hepatotoxicity
The hepatotoxicity of jacobine, like other PAs, is a complex process involving metabolic activation and the induction of programmed cell death (apoptosis). The key signaling cascades implicated are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Logical Relationship of Jacobine-Induced Hepatotoxicity
Caption: Logical flow of jacobine-induced hepatotoxicity.
Signaling Pathway of Pyrrolizidine Alkaloid-Induced Apoptosis
Caption: Apoptotic signaling by pyrrolizidine alkaloids.
Experimental Protocols
Screening natural products for jacobine-like toxicity involves assessing their potential to induce cytotoxicity and genotoxicity. The following are generalized protocols for standard assays that can be adapted for this purpose.
Experimental Workflow for Natural Product Screening
Caption: Workflow for toxicity screening of natural products.
Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Natural product extracts/compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocyte cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the natural product extracts. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Genotoxicity Screening using the Comet Assay
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
6-well plates or appropriate culture vessels
-
Natural product extracts/compounds
-
Microscope slides (pre-coated with agarose)
-
Low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Seed and treat cells with the natural product extracts as described in the cytotoxicity protocol.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Embedding Cells in Agarose: Mix a small volume of the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization: Neutralize the slides by washing with the neutralization buffer.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Use comet scoring software to quantify the extent of DNA damage (e.g., tail length, tail moment). An increase in DNA in the tail compared to the control indicates genotoxic damage.
References
- 1. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. Table 1 from Analysis of toxic alkaloids in body samples. | Semantic Scholar [semanticscholar.org]
Synthesis of Jaconine Derivatives for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaconine, a chlorinated pyrrolizidine alkaloid found in certain plant species, and its derivatives are of interest for toxicological and pharmacological research. This document provides detailed application notes and protocols for the proposed synthesis of this compound derivatives. Due to the limited availability of a direct synthesis protocol for this compound, this guide presents a hypothetical synthetic route based on the established total synthesis of jaconecic acid, a key precursor to the related alkaloid, jacobine. Furthermore, this document outlines the known biological activities of closely related pyrrolizidine alkaloids and discusses potential signaling pathways involved in their natural biosynthesis, providing a framework for the investigation of novel this compound derivatives.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of natural products, many of which exhibit significant toxicity, including hepatotoxicity and genotoxicity. This compound is a macrocyclic diester PA, structurally related to jacobine, and is characterized by the presence of a chlorine atom.[1][2] The study of this compound and its synthetic derivatives is crucial for understanding their mechanism of action, for developing potential therapeutic agents, and for assessing their toxicological risks.
This document provides a comprehensive guide for the research-scale synthesis and evaluation of this compound derivatives. It includes a proposed synthetic pathway, detailed experimental protocols for the synthesis of a key precursor, a summary of relevant biological data, and visualizations of pertinent signaling pathways and experimental workflows.
Proposed Synthesis of this compound Derivatives
A direct, published total synthesis of this compound is not currently available in the scientific literature. However, a plausible synthetic route can be devised based on the reported total synthesis of jaconecic acid, the diacid portion of the closely related pyrrolizidine alkaloid, jacobine.[3] this compound is a chlorinated derivative of jacoline.[1][2] The proposed strategy, therefore, involves the synthesis of a jacoline-like precursor followed by a stereoselective chlorination step.
Retrosynthetic Analysis
The proposed retrosynthesis of a this compound derivative starts by disconnecting the macrocyclic ester linkages, yielding the necine base (retronecine) and a chlorinated necic acid derivative. The synthesis of the necic acid derivative would follow a similar pathway to that of jaconecic acid, incorporating a chlorination step.
Experimental Protocol: Synthesis of (±)-Jaconecic Acid
The following protocol is adapted from the total synthesis of (±)-jaconecic acid and represents a key component of the proposed synthesis of this compound derivatives.[3]
Materials:
-
3,4-dichlorofuroic acid
-
Allyl mercaptan
-
Sodium hydride
-
Ozone
-
Raney nickel
-
L-Selectride
-
Sodium borohydride
-
Standard laboratory glassware and reagents for organic synthesis
Procedure:
-
Synthesis of Furfuryl Allyl Sulfide: 3,4-dichlorofuroic acid is converted to the corresponding furfuryl alcohol, which is then reacted with allyl mercaptan in the presence of a base (e.g., sodium hydride) to yield furfuryl allyl sulfide.
-
Intramolecular Diels-Alder Reaction: The furfuryl allyl sulfide undergoes an intramolecular Diels-Alder reaction upon heating to form a tricyclic adduct. This reaction establishes the core stereochemistry of the tetrahydrofuran ring.[3]
-
Ozonolysis and Desulfurization: The double bond in the cycloadduct is cleaved by ozonolysis, and the sulfur is removed using Raney nickel. This step yields a mixture of dimethyl jaconate and its C-6 epimer.[3]
-
Stereoselective Reduction and Final Product: The ketone is reduced using a stereoselective reducing agent such as L-Selectride to afford the desired alcohol stereoisomer. Subsequent hydrolysis of the methyl esters yields (±)-jaconecic acid.[3]
Note: For the synthesis of a this compound precursor, a similar strategy would be employed, potentially starting with a chlorinated furan derivative or introducing the chlorine atom at a later stage via electrophilic chlorination.
Biological Activity of Related Pyrrolizidine Alkaloids
While specific quantitative data for this compound is scarce, the biological activities of the closely related pyrrolizidine alkaloid, jacobine, have been investigated. Jacobine is known to be genotoxic, inducing DNA damage.[3]
Quantitative Data: Genotoxicity of Jacobine
| Compound | Dose (mg/kg) | DNA Damage Type | Organism | Reference |
| Jacobine | 5-60 | DNA-DNA interstrand cross-linking | Rat (in vivo) | [3] |
| Jacobine | 15-60 | DNA-protein cross-linking | Rat (in vivo) | [3] |
Signaling Pathways
Jasmonate Signaling Pathway and Pyrrolizidine Alkaloid Biosynthesis
Pyrrolizidine alkaloids are synthesized by plants as a defense mechanism against herbivores. The biosynthesis of these defensive compounds is often regulated by the jasmonate signaling pathway, which is activated in response to wounding or herbivore attack.
References
Troubleshooting & Optimization
Troubleshooting Jaconine insolubility in aqueous buffers
This guide provides troubleshooting strategies and frequently asked questions regarding the solubility of Jaconine, a pyrrolizidine alkaloid, in aqueous buffers. This compound's inherent hydrophobicity presents challenges in experimental setups, and this document offers solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer like PBS?
A1: This is a common issue known as "crashing out." this compound, like many pyrrolizidine alkaloids, is lipophilic and highly soluble in organic solvents such as DMSO but has very low solubility in neutral aqueous buffers.[1] When the DMSO stock is diluted into a buffer (e.g., PBS, pH 7.4), the solvent polarity changes dramatically. The aqueous environment cannot maintain this compound in solution, causing it to precipitate. The final DMSO concentration is critical; while keeping it below 1% is standard practice, it may not be sufficient to prevent precipitation of highly hydrophobic compounds like this compound.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. As a tertiary amino compound, it is a weak base.[2] At a pH below its acid dissociation constant (pKa), the tertiary amine group becomes protonated (ionized), which significantly increases its interaction with water and enhances aqueous solubility.[3] Conversely, at a pH above the pKa, this compound exists predominantly in its neutral, less soluble free base form. Related pyrrolizidine alkaloids have pKa values in the range of 7.8 to 8.5. Therefore, adjusting the pH of your buffer to be slightly acidic (e.g., pH 5.0-6.5) can dramatically improve this compound's solubility.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A3: For high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. Other organic solvents like ethanol or N,N-Dimethylformamide (DMF) can also be used.[1] It is crucial to ensure the compound is fully dissolved in the stock solvent before further dilution. If solubility in pure DMSO is limited, gentle warming (to 37°C) or brief sonication may help.
Q4: Can I use co-solvents or other excipients to improve this compound's solubility in my final aqueous solution?
A4: Yes, using co-solvents and excipients is an effective strategy.
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can increase solubility.
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with hydrophobic molecules like this compound, effectively encapsulating the nonpolar regions and increasing aqueous solubility.
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 20, can also be used to maintain this compound in solution, although their compatibility with your specific assay must be verified.
Q5: Is this compound stable in acidic aqueous buffers?
A5: While acidic conditions improve solubility, the stability of the compound must be considered. Pyrrolizidine alkaloids can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions.[3] It is recommended to prepare fresh acidic buffers for your experiments and not to store this compound in these buffers for extended periods (i.e., more than a few hours) without first performing stability studies.
Quantitative Data on this compound Solubility
The following tables provide expected solubility data for this compound based on its chemical properties as a pyrrolizidine alkaloid. These values should be used as a guideline for experimental design.
Table 1: Estimated this compound Solubility in Aqueous Buffer at Different pH Values
| Buffer pH | Expected Solubility (µg/mL) | Expected Molarity (µM) | Physical State |
| 5.0 | > 1000 | > 2578 | Clear Solution |
| 6.0 | ~250 | ~644 | Clear Solution |
| 7.0 | ~15 | ~39 | Suspension/Precipitate |
| 7.4 | < 5 | < 13 | Heavy Precipitate |
| 8.0 | < 1 | < 2.6 | Heavy Precipitate |
| Note: Data are estimated based on typical properties of weakly basic hydrophobic compounds. Actual values should be determined empirically. |
Table 2: Effect of Common Excipients on this compound Solubility in PBS (pH 7.4)
| Excipient | Concentration | Expected Solubility (µg/mL) | Fold Increase |
| None | - | < 5 | - |
| Ethanol | 5% (v/v) | ~20 | ~4x |
| PEG 400 | 10% (v/v) | ~50 | ~10x |
| HPβCD | 20 mM | ~150 | ~30x |
| Tween® 80 | 0.1% (v/v) | ~75 | ~15x |
| Note: These values are illustrative. The optimal excipient and its concentration must be determined for your specific experimental system. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes, vortex mixer, sonicator bath.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: pH-Adjustment Method for Solubilization in Aqueous Buffer
-
Materials: this compound DMSO stock, 1 M HCl, 1 M NaOH, aqueous buffer (e.g., 50 mM Phosphate Buffer), calibrated pH meter.
-
Procedure:
-
Start with your desired aqueous buffer.
-
Lower the pH of the buffer to ~2.0 by adding 1 M HCl dropwise while stirring.
-
Add the required volume of this compound DMSO stock to the acidic buffer with vigorous stirring. The solution should remain clear.
-
Slowly adjust the pH back up to the desired final pH (e.g., 6.5) using 1 M NaOH.
-
Monitor the solution closely for any signs of precipitation as you increase the pH. If turbidity appears, the solubility limit has been exceeded.
-
Sterile filter the final solution if required for cell-based assays.
-
Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Metabolic activation pathway of this compound toxicity.
References
Optimizing Jaconine dosage for cell culture experiments
Welcome to the technical support center for optimizing Jaconine dosage in cell culture experiments. This resource provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for working with this pyrrolizidine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the pyrrolizidine alkaloids (PAs), a large group of natural toxins produced by various plants.[1] PAs themselves are typically pre-toxins. Their toxicity is mediated by metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, into reactive pyrrolic metabolites.[2][3][4] These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and cell cycle arrest.[2]
Q2: Why is the choice of cell line critical for this compound experiments?
Since this compound requires metabolic activation to become cytotoxic, it is crucial to use cell lines that possess the necessary enzymatic machinery.[3] Human liver-derived cell lines like HepaRG or HepG2 are commonly used as they express the relevant CYP enzymes.[1][5] Using a cell line that lacks these enzymes may result in little to no observable effect, as the compound will not be converted into its active, toxic form.
Q3: How should I prepare and store this compound for cell culture use?
This compound, like most PAs, should be dissolved in a high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For experiments, the stock solution is diluted in cell culture medium to the final desired concentrations. It is critical to include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.5%) in all experiments to ensure the solvent itself is not affecting the cells.[5]
Q4: What is an IC50 value and why is it the essential first step?
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process, such as cell growth, by 50%. Determining the IC50 is the most critical first step in optimizing this compound dosage. It provides a benchmark for all future experiments by identifying the concentration range in which this compound has a measurable effect on cell viability. Subsequent experiments studying specific mechanisms (e.g., apoptosis, cell cycle arrest) are often designed using concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).
Troubleshooting Guide
Problem: I treated my cells with this compound and they all detached and died, even at the lowest concentration.
-
Possible Cause: The selected concentration range is too high for your specific cell line. Cell sensitivity to PAs can vary significantly.
-
Solution: Perform a broad-range dose-finding experiment. Prepare serial dilutions of this compound over a much wider range, for example, from 0.1 µM to 500 µM. This will help identify the cytotoxic threshold for your cells.
Problem: I don't observe any effect on my cells, even at high concentrations.
-
Possible Cause 1: The incubation time is too short. The cytotoxic effects of PAs are often time-dependent.[6]
-
Solution 1: Increase the treatment duration. A common starting point is 24 hours, but this can be extended to 48 or 72 hours.[1][3]
-
Possible Cause 2: Your cell line lacks the necessary CYP enzymes to metabolically activate this compound.[3]
-
Solution 2: Confirm whether your cell line is metabolically competent. If not, consider switching to a more appropriate cell line, such as HepG2 or HepaRG, or use a co-culture system that includes metabolically active cells.[4]
Problem: My results (e.g., IC50 values) are inconsistent between replicate experiments.
-
Possible Cause: This is often due to standard cell culture variability. Common culprits include inconsistent cell seeding density, inaccurate pipetting when making dilutions, or variations in incubation time.
-
Solution: Adhere strictly to your protocol. Use a cell counter to ensure consistent seeding density. Calibrate your pipettes regularly. Ensure that the treatment duration is identical across all experiments. Always run experiments with internal positive and negative controls.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a CCK-8/MTT Assay
This protocol outlines the steps to determine the concentration-dependent effect of this compound on cell viability. Assays like CCK-8, MTT, or WST-8 measure the metabolic activity of viable cells.[6][7]
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in complete culture medium. For a first experiment, a wide range is recommended (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Remember to include a "vehicle control" well containing only the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different this compound concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, as per the manufacturer's instructions.[7]
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[6]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.[6][7]
-
Data Analysis:
-
Subtract the absorbance of the "medium only" (blank) wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the % Viability against the logarithm of the this compound concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.
-
Data Presentation
Quantitative data should be organized clearly to facilitate interpretation and comparison.
Table 1: Example Raw Data from a CCK-8 Viability Assay
| This compound (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 1 | 1.201 | 1.235 | 1.218 | 1.218 | 95.8% |
| 5 | 1.055 | 1.091 | 1.066 | 1.071 | 84.3% |
| 10 | 0.887 | 0.902 | 0.891 | 0.893 | 70.3% |
| 25 | 0.611 | 0.645 | 0.632 | 0.629 | 49.5% |
| 50 | 0.354 | 0.378 | 0.360 | 0.364 | 28.6% |
| 100 | 0.150 | 0.162 | 0.158 | 0.157 | 12.3% |
| 200 | 0.088 | 0.091 | 0.089 | 0.089 | 7.0% |
Table 2: Hypothetical Summary of this compound IC50 Values (24h Treatment)
| Cell Line | Metabolic Competence | IC50 (µM) |
| HepG2 (Human Liver) | High | 28.5 |
| A549 (Human Lung) | Low | 175.2 |
| TK6 (Human Lymphoblast) | Moderate | 45.8 |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Logic diagram for troubleshooting common experimental issues.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dojindo.com [dojindo.com]
Preventing Jaconine degradation during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Jaconine during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species.[1][2] Specifically, it is a chlorohydrin derivative of Jacobine, another PA isolated from plants like Senecio jacobaea (ragwort).[3] PAs are of significant interest in toxicology and pharmacology due to their potential biological activities.[1] The stability of this compound is critical for experimental accuracy and reproducibility, as degradation can lead to a loss of the compound's potency, altered biological activity, and the emergence of unknown impurities that may confound results.
Q2: What are the primary factors that can cause this compound to degrade?
Like many complex organic molecules, particularly ester-containing alkaloids, this compound is susceptible to degradation through several pathways. Forced degradation studies, a common practice in pharmaceutical development, help identify these vulnerabilities.[4][5][6] The primary degradation pathways for this compound are likely to include:
-
Hydrolysis: The ester linkages in the this compound molecule are susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[7][8] This breaks the molecule down, releasing the core retronecine structure.[7]
-
Oxidation: The tertiary amine and other functional groups within the this compound structure can be prone to oxidation, especially when exposed to air (oxygen) or oxidizing agents.[9][10]
-
Thermal Degradation: Exposure to elevated temperatures can provide the energy needed to break chemical bonds, leading to decomposition.[11][12][13] The stability of related alkaloids has been shown to decrease significantly with increased temperature.[13]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that alter the structure of the molecule.[4][14] Pharmaceutical stability guidelines recommend testing for photostability.[8]
Q3: What are the optimal storage conditions to ensure this compound stability?
To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to the factors mentioned above. Based on safety data sheets for related compounds and general best practices for alkaloids, the following conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer (<-15°C)[15] or Refrigerator (2-8°C)[16] | Reduces the rate of all chemical degradation reactions, especially thermal decomposition and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation by displacing oxygen. |
| Light | Amber Vial / Protect from Light | Prevents photodegradation caused by exposure to UV and visible light. |
| Form | Solid / Dry Powder | Storing the compound in its solid, dry form is preferable to in-solution to prevent hydrolysis.[1] |
| pH (if in solution) | Acidic to Neutral (pH < 7) | Base-catalyzed hydrolysis of the ester linkages is a primary degradation route for PAs.[7] Avoiding basic conditions is critical for short-term solution storage. |
Troubleshooting Guide
Issue: My this compound sample shows significant degradation upon analysis, even though it was stored in the freezer.
This troubleshooting workflow can help identify the potential cause of unexpected degradation.
Caption: Troubleshooting logic for identifying sources of this compound degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[6]
Caption: Workflow for conducting a forced degradation study on this compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution (or use solid material where specified) and subject it to the following stress conditions. The goal is typically to achieve 5-20% degradation.[8]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 2, 6, 24 hours).[4] Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Collect samples at time points (e.g., 30 mins, 1, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Collect samples at various time points.[4]
-
Thermal Degradation: Place the solid this compound powder in a vial and heat in an oven at a temperature below its melting point (e.g., 80°C) for a set period (e.g., 24-48 hours).[4] Dissolve the sample in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose both the solid powder and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines, for a defined period. A control sample should be wrapped in foil to exclude light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of this compound and the appearance of new peaks indicate degradation. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structure.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
-
Objective: The primary goal is to achieve baseline separation (Resolution > 1.5) between the main this compound peak and all peaks generated during the forced degradation study.
-
Column Selection: A C18 reversed-phase column is a common starting point for alkaloid analysis.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water or buffer with a modifier like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial. It allows for the assessment of peak purity by comparing UV spectra across a single peak. A peak is considered pure if the spectra are consistent throughout.
-
Optimization:
-
Inject a mixed sample containing the unstressed drug and aliquots from all forced degradation experiments.
-
Adjust the mobile phase composition, pH, and gradient slope to separate all peaks.
-
Confirm that the this compound peak is spectrally pure in the presence of its degradation products.
-
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactivity of the Iboga Skeleton: Oxidation Study of Ibogaine and Voacangine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. biosynth.com [biosynth.com]
- 16. cleanchemlab.com [cleanchemlab.com]
Technical Support Center: Jaconine Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Jaconine.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a pyrrolizidine alkaloid (PA), which is a class of naturally occurring organic compounds.[1] It is found in various plant species, most notably in plants of the Jacobaea genus, such as Ragwort (Jacobaea vulgaris, formerly Senecio jacobaea).[2][3] Structurally, it is a macrocyclic lactone and an organochlorine compound, functionally related to jacoline.[1]
Q2: What are the primary sources for this compound extraction? A2: The primary natural source of this compound is plants from the Jacobaea (or Senecio) genus.[2][4] It has been isolated from Jacobaea vulgaris and Senecio cannabifolius var. integrilifolius.[1][4] It can also be found in honey produced from the nectar of these plants.[3][5]
Q3: Which solvents are most effective for this compound extraction? A3: For pyrrolizidine alkaloids like this compound, acidified polar solvents are generally the most effective.[6] Good starting points include a 1% methanolic solution of tartaric acid or a 2% aqueous solution of formic acid.[6][7] Methanol and ethanol are also commonly used.[7]
Q4: What are the main challenges in extracting this compound? A4: The main challenges include achieving a high yield, minimizing the co-extraction of impurities, preventing the degradation of the target compound, and dealing with the natural variability of this compound concentration in the plant material.[6] Pyrrolizidine alkaloids can be sensitive to high temperatures, which may lead to degradation or conversion to other forms.[6]
Troubleshooting Guide: Overcoming Low Yield
This guide addresses common issues encountered during this compound extraction that can lead to suboptimal yields.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Incomplete Plant Cell Lysis: The solvent cannot effectively penetrate the plant material if the cell walls are not sufficiently broken down.[6] | Improve Grinding: Ensure the dried plant material is ground into a fine, homogenous powder to maximize the surface area available for solvent contact.[6] |
| 2. Improper Solvent Selection: The chosen solvent may have a low affinity for or ability to solubilize this compound.[6] | Solvent Optimization: Use acidified polar solvents. Test different solvent systems, such as 1% tartaric acid in methanol or 2% formic acid in water, to find the most effective one for your specific plant material.[6][7] | |
| 3. Suboptimal Extraction Conditions: The extraction time may be too short or the temperature too low for efficient extraction.[6] | Optimize Time and Temperature: Increase the extraction duration. Consider using methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency, but carefully control the temperature to prevent degradation.[6][8] Pressurized Liquid Extraction (PLE) at elevated temperatures can also significantly increase yields.[9][10] | |
| 4. Degradation of this compound: As a pyrrolizidine alkaloid, this compound can be sensitive to high temperatures and certain pH conditions, leading to degradation during the extraction process.[6] | Temperature Control: Perform extractions at room temperature or with only moderate heating.[6] If using heat-intensive methods like Soxhlet, be aware that this can lead to the reduction of N-oxides to their free base forms.[6] | |
| High Levels of Impurities in Extract | 1. Co-extraction of Other Compounds: Solvents effective for this compound may also extract other secondary metabolites like phenols, lipids, and pigments.[6] | Implement a Cleanup Step: After the initial extraction, perform a liquid-liquid extraction. Acidify the crude extract, wash it with a non-polar solvent like hexane to remove lipids, then basify the aqueous layer (e.g., to pH 8) and extract the alkaloids with a solvent like chloroform or dichloromethane.[6][11] |
| 2. Inefficient Purification: The purification method may not be suitable for separating this compound from closely related compounds. | Use Solid-Phase Extraction (SPE): Employ SPE cartridges (e.g., Oasis MCX) for a more effective cleanup.[6][12] This technique can efficiently separate alkaloids from other co-extractives. | |
| 3. Low-Grade Solvents: Impurities present in the solvents can contaminate the final extract. | Use High-Purity Solvents: Always use analytical or HPLC-grade solvents to prevent the introduction of contaminants.[6] | |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can differ significantly based on the plant's geographical source, age, time of harvest, and storage conditions.[6] | Standardize Plant Material: Whenever possible, use plant material from a single, well-documented source. Analyze a small sample of each new batch to determine the initial this compound concentration before performing a large-scale extraction. |
| 2. Inconsistent Procedures: Minor variations in extraction parameters (time, temperature, solvent-to-solid ratio) can lead to different outcomes. | Maintain a Strict Protocol: Document and strictly adhere to all experimental parameters. Use calibrated equipment and ensure consistent execution of each step. |
Detailed Experimental Protocols
Protocol 1: Standard Acidified Solvent Extraction
This protocol provides a general guideline for the extraction and partial purification of this compound from dried plant material.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves and stems of Jacobaea vulgaris) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 20-40 mesh) using a mechanical grinder.[13]
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a suitable flask.
-
Add 100 mL of an acidified solvent (e.g., 2% formic acid in water or 1% tartaric acid in methanol).[6][7]
-
Agitate the mixture on an orbital shaker for at least 1-2 hours at room temperature or use an ultrasonic bath for 30-60 minutes to enhance extraction.[6]
-
-
Purification (Liquid-Liquid Extraction):
-
Filter the mixture to separate the solid plant material from the liquid extract.
-
Reduce the volume of the extract under vacuum using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to ~2.0 with dilute sulfuric acid.
-
Wash the acidic solution with an equal volume of hexane or diethyl ether to remove non-polar impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to ~8-9 with a base (e.g., ammonium hydroxide).
-
Perform an extraction three times with an equal volume of chloroform or dichloromethane.[6]
-
Combine the organic fractions.
-
-
Final Steps:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing this compound.
-
The crude extract can be further purified using techniques like column chromatography or preparative HPLC.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a rapid method that uses acoustic cavitation to improve extraction efficiency.
-
Sample Preparation:
-
Prepare finely powdered, dried plant material as described in Protocol 1.
-
-
Extraction:
-
Post-Extraction & Purification:
-
Centrifuge and filter the mixture to obtain the clear extract.
-
Proceed with the purification steps as outlined in Protocol 1 (steps 3 and 4).
-
Mandatory Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Jacoline | CAS:480-76-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. plantaanalytica.com [plantaanalytica.com]
- 6. benchchem.com [benchchem.com]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. benchchem.com [benchchem.com]
- 9. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. CN104230806A - Method for extracting aconitine from plant - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Jaconine Peak Resolution in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of Jaconine in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging in HPLC?
This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in many plant species.[1][2][3] PAs are of significant interest due to their potential toxicity to humans and animals.[1][4] The analysis of PAs like this compound can be challenging because they often exist in complex mixtures with structurally similar alkaloids, which can lead to co-elution and poor peak resolution in HPLC.[5] Furthermore, as basic compounds, PAs can interact with residual silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[6]
Q2: My this compound peak is broad. What are the common causes and how can I fix it?
Broad peaks in HPLC can significantly reduce resolution and sensitivity.[7] Common causes include:
-
Column Overload: Injecting too much sample can lead to peak broadening.[8][9] Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the column and the detector can cause band broadening.[8][9] It is critical to minimize extra tubing volume to prevent this, especially with high-efficiency columns.[9]
-
Inappropriate Flow Rate: A flow rate that is too high or too low can decrease efficiency.[8][10] The optimal flow rate depends on the column dimensions and particle size. Adjusting the flow rate can help narrow the peaks.[10]
-
Mobile Phase Issues: If the mobile phase is not strong enough to elute the analyte efficiently, it can result in broad peaks.[7] Ensure the mobile phase composition is optimal and that the solvents are properly mixed and degassed.[7]
-
Column Contamination or Degradation: Contamination can block the column frit or active sites on the stationary phase.[8] Using a guard column and proper sample preparation, such as filtration, can help prevent this.
Q3: I'm observing peak tailing for my this compound peak. What should I do?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like this compound. This is often due to strong interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[6] Here are some solutions:
-
Adjust Mobile Phase pH: For basic analytes, using a mobile phase with a pH at least two units below the analyte's pKa can ensure it is in a single ionized form, leading to better peak symmetry. An acidic mobile phase, such as one containing 0.1% formic acid, is often used for the analysis of PAs.[11][12]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to block the residual silanol groups and minimize tailing for basic compounds.[13]
-
Add Mobile Phase Modifiers: Adding a small amount of a basic modifier, like an amine, can compete with the analyte for active silanol sites and improve peak shape.[6] Ionic liquids have also been used as mobile phase additives to reduce peak tailing by masking residual silanols.[6]
Q4: How do I improve the resolution between this compound and a closely eluting impurity?
Improving the separation between two co-eluting peaks is a primary goal of method development.[14] The resolution is influenced by column efficiency, selectivity, and retention factor.[15][16]
-
Optimize Selectivity (α): This is often the most effective way to improve resolution.[16]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation.[17]
-
Adjust Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds like this compound.[18]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from C18 to a phenyl or cyano column) can provide a different selectivity.[15]
-
-
Increase Column Efficiency (N):
-
Increase Retention Factor (k'):
-
Decrease Mobile Phase Strength: In reversed-phase HPLC, reducing the percentage of the organic solvent will increase retention times and can improve the resolution of early eluting peaks.[15]
-
Q5: Should I use an isocratic or gradient elution for this compound analysis?
The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of the sample.
-
Isocratic Elution: This is simpler and provides more reproducible retention times. It is suitable for separating a few compounds with similar polarities.
-
Gradient Elution: This is ideal for complex samples containing compounds with a wide range of polarities.[15] It helps to elute highly retained compounds as sharper peaks and reduces the total analysis time. For the analysis of PAs in complex matrices like plant extracts, a gradient method is often preferred.[5][12]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Resolution
This guide provides a step-by-step workflow for troubleshooting poor peak resolution in the HPLC analysis of this compound.
Step 1: Initial Assessment
-
Problem: Poor resolution between this compound and an adjacent peak.
-
Action: Calculate the current resolution (Rs). A value of Rs ≥ 1.5 is generally considered baseline separation.[15]
Step 2: Optimize Mobile Phase Selectivity
-
Action 1: Adjust Organic Modifier Ratio. In reversed-phase HPLC, systematically vary the percentage of acetonitrile or methanol in the mobile phase by 2-5% increments to observe the effect on resolution.[17]
-
Action 2: Change Organic Modifier Type. If adjusting the ratio is insufficient, switch from acetonitrile to methanol or vice versa. This can significantly alter selectivity.
-
Action 3: Adjust pH. For ionizable compounds like this compound, carefully adjust the mobile phase pH. A common starting point for PAs is an acidic mobile phase containing 0.1% formic acid.[12]
Step 3: Enhance Column Efficiency
-
Action 1: Decrease Flow Rate. Lowering the flow rate can increase peak efficiency and improve resolution, although it will increase the analysis time.[10]
-
Action 2: Increase Column Temperature. Increasing the temperature can lower mobile phase viscosity and improve mass transfer, leading to sharper peaks.[10] However, be mindful of the thermal stability of this compound.
-
Action 3: Use a More Efficient Column. If available, switch to a column with a smaller particle size or a longer length.[15]
Step 4: Consider a Different Stationary Phase
-
Action: If the above steps do not provide adequate resolution, the interaction between the analyte and the stationary phase may need to be changed. Consider a column with a different bonded phase (e.g., Phenyl-Hexyl, Cyano) to achieve a different separation mechanism.[15]
Quantitative Data Summary
The following tables summarize typical starting conditions for the HPLC analysis of pyrrolizidine alkaloids, which can be adapted for this compound.
Table 1: Example HPLC Columns for Pyrrolizidine Alkaloid Analysis
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Reference |
| Waters ACQUITY UPLC HSS T3 | C18 | 1.8 | 2.1 x 100 | [20] |
| Waters ACQUITY UPLC BEH C18 | C18 | 1.7 | 2.1 x 100 | [20] |
| ACE C18 | C18 | 3 | 4.6 x 150 | [12] |
| Zorbax SB-Phenyl | Phenyl | 5 | 4.6 x 250 | [21] |
| µ-Bondapak CN | Cyano | 10 | Not Specified | [5] |
Table 2: Example Mobile Phase Compositions for Pyrrolizidine Alkaloid Analysis
| Mobile Phase A | Mobile Phase B | Elution Type | Flow Rate (mL/min) | Reference |
| Water + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | Gradient | 0.3 | [20] |
| Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Gradient | 0.5 | [12] |
| Water + 0.1% Acetic Acid | Acetonitrile | Gradient | Not Specified | [21] |
| Tetrahydrofuran/Ammonium Carbonate | N/A | Isocratic | Not Specified | [5] |
| Methanol/Phosphate Buffer | N/A | Gradient | Not Specified | [5] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for the best peak shape and resolution of this compound.
Methodology:
-
Prepare a series of mobile phase buffers: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH in small increments (e.g., from pH 2.5 to 4.5 in 0.5 unit steps) using an appropriate acid (e.g., formic acid or phosphoric acid).[17]
-
Prepare the final mobile phase: For each pH value, mix the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
Equilibrate the system: For each new mobile phase, flush the HPLC system and equilibrate the column for at least 15-20 column volumes.
-
Inject a this compound standard: Inject a standard solution of this compound and record the chromatogram.
-
Evaluate the results: Compare the chromatograms obtained at different pH values. Assess the peak shape (asymmetry factor), retention time, and resolution from any nearby peaks.
-
Select the optimal pH: Choose the pH that provides the most symmetrical peak and the best resolution.
Protocol 2: Gradient Scouting Run
Objective: To quickly determine the approximate mobile phase composition required to elute this compound and to develop a starting point for a gradient method.
Methodology:
-
Select a suitable column: A base-deactivated C18 column is a good starting point for reversed-phase analysis of alkaloids.[13]
-
Prepare the mobile phase: Use a weak mobile phase (A), typically water with an acid modifier like 0.1% formic acid, and a strong mobile phase (B), such as acetonitrile or methanol with the same modifier.[12]
-
Program a broad linear gradient: Set up a long, linear gradient that covers a wide range of organic solvent concentrations, for example, from 5% to 95% B over 30 minutes.[13]
-
Inject the sample: Inject your this compound sample or a relevant extract.
-
Analyze the chromatogram:
-
Determine the retention time of this compound.
-
Note the percentage of mobile phase B at which the peak elutes.
-
-
Optimize the gradient: Based on the scouting run, you can now design a more focused gradient. For example, if this compound elutes at 40% B, you can create a new gradient that runs from 20% to 60% B over a shorter time to improve resolution around your peak of interest and reduce the overall run time.
Visualizations
Caption: A systematic workflow for troubleshooting and improving poor HPLC peak resolution.
Caption: The relationship between key chromatographic factors and HPLC peak resolution.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. column-chromatography.com [column-chromatography.com]
- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. academic.oup.com [academic.oup.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. agilent.com [agilent.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. chromtech.com [chromtech.com]
- 17. benchchem.com [benchchem.com]
- 18. mastelf.com [mastelf.com]
- 19. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 20. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Jaconine Interference in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Jaconine in bioassays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my bioassay?
A1: this compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species.[1] Structurally, it is a macrocyclic lactone containing a tertiary amine.[1] These chemical features present several potential mechanisms for bioassay interference:
-
Chemical Reactivity: PAs can be metabolized to highly reactive pyrrolic esters that can covalently modify proteins and other macromolecules in your assay.[2][3]
-
Aggregation: Like other small molecules, this compound may form aggregates in aqueous solutions, leading to non-specific inhibition of enzymes or disruption of protein-protein interactions.
-
Fluorescence Interference: The complex heterocyclic structure of this compound may possess intrinsic fluorescence (autofluorescence) or the ability to quench the fluorescence of your assay reagents. Some tertiary amines are known to be fluorescent.[4][5]
-
pH Alteration: As a tertiary amine, this compound is basic and could potentially alter the pH of poorly buffered assay solutions, affecting enzyme kinetics or the stability of assay components.[6]
Q2: My fluorescence-based assay shows unexpected results in the presence of this compound. What could be the cause?
A2: Unexpected results in fluorescence-based assays are a common form of interference. With this compound, this could be due to:
-
Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false positive signal.
-
Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in signal and a potential false positive in "signal-off" assays or a false negative in "signal-on" assays.
To investigate this, you should run control experiments without your biological target to measure the fluorescence of this compound alone in the assay buffer.
Q3: Could this compound be reacting with components in my assay?
A3: Yes, this is a possibility. The pyrrolizidine alkaloid structure of this compound, particularly if metabolically activated (e.g., by liver fractions in the assay), can become electrophilic and covalently bind to nucleophilic residues (like cysteine or lysine) on your target protein or other assay proteins.[2][3] This can lead to irreversible inhibition or activation, resulting in a false positive.
Q4: How can I determine if this compound is forming aggregates in my assay?
A4: Small molecule aggregation is a common cause of non-specific assay interference. To determine if this compound is aggregating under your experimental conditions, you can use biophysical methods like Dynamic Light Scattering (DLS). DLS can detect the formation of sub-micron sized particles in your solution. An increase in particle size or polydispersity in the presence of this compound would suggest aggregation.
Troubleshooting Guides
Issue 1: High Hit Rate or Irreproducible Results in a Primary Screen
If you observe an unusually high hit rate or poor reproducibility with this compound in your primary screen, it is crucial to rule out assay artifacts before proceeding.
Guide 1: Investigating Fluorescence Interference
This guide will help you determine if this compound is interfering with your fluorescence-based assay through autofluorescence or quenching.
Experimental Protocol: Autofluorescence and Quenching Assessment
Objective: To measure the intrinsic fluorescence of this compound and its potential to quench the assay fluorophore.
Methodology:
-
Reagent Preparation:
-
Prepare your standard assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay buffer to match the concentrations used in your primary assay.
-
Prepare a solution of your assay's fluorophore (without the biological target) at the concentration used in the primary assay.
-
-
Assay Procedure (384-well plate format):
-
Plate 1 (Autofluorescence):
-
Add this compound dilutions to the wells.
-
Add assay buffer to the remaining volume.
-
Include wells with assay buffer and solvent as a negative control.
-
-
Plate 2 (Quenching):
-
Add this compound dilutions to the wells.
-
Add the fluorophore solution to all wells.
-
Include control wells with the fluorophore and solvent but no this compound.
-
-
-
Measurement:
-
Incubate the plates under the same conditions as your primary assay.
-
Read the fluorescence on a plate reader using the same excitation and emission wavelengths as your primary assay.
-
Data Presentation:
| Concentration of this compound (µM) | Autofluorescence (RFU) | Fluorescence with Probe (RFU) | % Quenching |
| 0 (Control) | 50 | 10,000 | 0 |
| 1 | 200 | 9,500 | 5 |
| 10 | 1,500 | 7,000 | 30 |
| 100 | 8,000 | 3,000 | 70 |
Interpretation:
-
A significant increase in fluorescence in the autofluorescence plate indicates that this compound is fluorescent at your assay's wavelengths.
-
A concentration-dependent decrease in fluorescence in the quenching plate indicates that this compound is quenching your fluorophore.
Guide 2: Assessing Chemical Reactivity
This guide provides a method to assess if this compound is chemically reactive towards nucleophiles, which would suggest potential for covalent modification of proteins in your assay.
Experimental Protocol: Glutathione (GSH) Reactivity Assay
Objective: To determine if this compound reacts with the thiol group of glutathione, a model nucleophile.[7][8][9][10]
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a stock solution of this compound and a positive control (e.g., a known reactive compound like N-ethylmaleimide).
-
Prepare a stock solution of Glutathione (GSH).
-
-
Assay Procedure:
-
Incubate this compound (or positive control) with GSH in the phosphate buffer at 37°C.
-
Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analyze the samples by LC-MS/MS to monitor the depletion of this compound and the formation of the this compound-GSH adduct.
-
Data Presentation:
| Compound | Time (hours) | % this compound Remaining | This compound-GSH Adduct Peak Area |
| This compound | 0 | 100 | 0 |
| 1 | 95 | 5,000 | |
| 4 | 80 | 20,000 | |
| 8 | 65 | 35,000 | |
| Positive Control | 1 | 20 | 80,000 |
Interpretation:
-
A time-dependent decrease in the concentration of this compound accompanied by the appearance of a new peak corresponding to the mass of the this compound-GSH adduct is strong evidence of chemical reactivity.
Guide 3: Detecting Compound Aggregation
This guide describes how to use Dynamic Light Scattering (DLS) to identify if this compound is forming aggregates at the concentrations used in your bioassay.
Experimental Protocol: Dynamic Light Scattering (DLS) Analysis
Objective: To detect the formation of this compound aggregates in solution.[11][12][13][14][15]
Methodology:
-
Sample Preparation:
-
Prepare a series of this compound dilutions in your assay buffer, spanning the concentration range of interest.
-
Prepare a buffer-only control.
-
Filter all solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other contaminants.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the assay temperature.
-
Measure the particle size distribution for each this compound concentration and the buffer control.
-
Data Presentation:
| This compound Concentration (µM) | Average Particle Diameter (nm) | Polydispersity Index (PDI) |
| 0 (Buffer) | < 1 | < 0.1 |
| 1 | 5 | 0.2 |
| 10 | 150 | 0.5 |
| 100 | 500 | > 0.7 |
Interpretation:
-
The appearance of particles with a diameter greater than 100 nm, especially with a high Polydispersity Index (PDI > 0.7), is indicative of compound aggregation.[15] A well-behaved, soluble small molecule should not show significant particle formation.
References
- 1. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A unique aliphatic tertiary amine chromophore: fluorescence, polymer structure, and application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fluorescence of amines - ePrints Soton [eprints.soton.ac.uk]
- 6. quora.com [quora.com]
- 7. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 8. A convenient spectrophotometric test for screening skin-sensitizing chemicals using reactivity with glutathione in chemico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wyatt.com [wyatt.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. enovatia.com [enovatia.com]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Jaconine In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the off-target effects of Jaconine, a pyrrolizidine alkaloid, during in vivo experiments. The primary off-target effect of this compound and related compounds is significant hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known off-target effects?
This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plants, such as those from the Jacobaea genus.[1][2] The primary and most critical off-target effect of PAs in mammals is hepatotoxicity, or liver damage.[3][4][5] This can lead to liver failure, and symptoms in animals may include appetite loss, weight loss, and jaundice.[3] The toxicity arises from the metabolic activation of this compound within the liver itself.
Q2: What is the underlying mechanism of this compound-induced hepatotoxicity?
Pyrrolizidine alkaloids like this compound are not directly toxic. They undergo metabolic activation by cytochrome P450 enzymes in the liver, converting them into highly reactive pyrrolic-dehydroalkaloid esters. These reactive metabolites can then bind to and cross-link cellular macromolecules, including DNA and proteins.[4] This process leads to DNA damage, cellular dysfunction, and ultimately, hepatocyte necrosis and liver cirrhosis.[4][5] Studies on the related PA, Jacobine, have shown it induces significant dose-dependent DNA-DNA and DNA-protein cross-linking in the liver.[4]
Q3: How can I monitor for this compound-induced toxicity in my animal models?
Regular monitoring is critical. A combination of biochemical and histological assessments is recommended:
-
Serum Biochemistry: Collect blood samples at baseline and throughout the study to measure levels of key liver enzymes. Significant elevations in Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are indicative of liver damage.[5][6]
-
Histopathology: At the end of the study (or at humane endpoints), perform a necropsy and collect liver tissue. Histological examination can reveal characteristic signs of PA toxicity, such as hepatocyte megalocytosis, necrosis, fibrosis, and bile duct proliferation.
-
Clinical Signs: Observe animals daily for clinical signs of distress or illness, including weight loss, lethargy, rough coat, and jaundice (yellowing of mucous membranes).[3]
Q4: What general strategies can be employed to minimize off-target effects?
Minimizing off-target effects is a central challenge in drug development.[7] Key strategies include:
-
Dose Optimization: Use the lowest effective dose possible. Conduct a thorough dose-response study to find the therapeutic window where on-target effects are maximized and off-target toxicity is minimized.
-
Rational Drug Design: While challenging with a natural product, structural modifications could theoretically be made to reduce metabolic activation in the liver while preserving on-target activity.[7]
-
Targeted Delivery Systems: Encapsulating this compound in a delivery vehicle (e.g., liposomes, nanoparticles) can alter its biodistribution, reducing direct exposure to the liver and potentially increasing accumulation at the desired target site.
-
Use of More Selective Agents: If the goal is to inhibit a specific pathway, investigate whether other, more selective inhibitors with a better safety profile exist to validate your findings.[8]
Troubleshooting Guides
Problem: I am observing high animal mortality or severe toxicity at my target dose.
-
Possible Cause: The administered dose exceeds the Maximum Tolerated Dose (MTD) in the specific animal model, leading to acute liver failure.
-
Troubleshooting Steps:
-
Stop the Experiment: Immediately cease dosing to prevent further animal loss.
-
Perform a Dose-Escalation Study: Design a study starting with a much lower dose and gradually increasing it in different cohorts to systematically determine the MTD.
-
Refine Dosing Schedule: Consider less frequent dosing or a continuous infusion model to reduce peak plasma concentrations, which may mitigate acute toxicity.
-
Confirm Formulation: Ensure the compound is properly solubilized and stable in the delivery vehicle. Precipitation of the compound can lead to inconsistent and unpredictable toxicity.
-
Problem: My experimental results are inconsistent, or I suspect the observed phenotype is due to liver toxicity, not the on-target effect.
-
Possible Cause: The biological effects observed are a direct result of liver damage rather than the intended mechanism of action. Systemic effects of liver dysfunction can be widespread and mimic other phenotypes.[8]
-
Troubleshooting Steps:
-
Validate with a Secondary Agent: Use a structurally different compound that targets the same protein or pathway.[8] If this secondary agent reproduces the desired phenotype without causing liver toxicity, it strengthens the evidence for an on-target effect.
-
Conduct a Target Engagement Assay: Use a method like a cellular thermal shift assay (CETSA) to confirm that this compound is binding to its intended target in the tissue of interest at the doses being used.[8]
-
Include a "Toxicity Control" Group: Administer a known hepatotoxin at a dose that produces a similar level of liver injury to your this compound-treated group. If the phenotype is observed in the toxicity control group, it is likely an off-target effect.
-
Correlate Phenotype with Liver Injury: In your this compound-treated animals, analyze whether the severity of the observed phenotype correlates with the degree of liver enzyme elevation or histological damage. A strong correlation suggests an off-target effect.
-
Data Presentation & Tables
Table 1: Key Serum Biomarkers for Monitoring Hepatotoxicity
| Biomarker | Abbreviation | Significance |
| Alanine Aminotransferase | ALT | A sensitive indicator of hepatocellular injury. |
| Aspartate Aminotransferase | AST | Elevated in hepatocellular injury; less specific than ALT. |
| Alkaline Phosphatase | ALP | Typically indicates cholestatic (bile duct) injury. |
| Total Bilirubin | TBIL | A measure of liver's ability to conjugate and excrete bilirubin. |
| Albumin | ALB | A marker of the liver's synthetic function; levels decrease in chronic injury. |
Table 2: Comparison of Formulation Strategies to Mitigate Liver Exposure
| Formulation Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Aqueous Solution | Simple solubilization (e.g., with DMSO, saline) | Easy to prepare | Rapid clearance, high first-pass metabolism in the liver |
| Liposomal Encapsulation | Encapsulation in a lipid bilayer vesicle | Can reduce liver uptake by Kupffer cells, allows for surface modification for targeting | Complex preparation, potential for altered pharmacokinetics |
| Polymeric Nanoparticles | Entrapment within a polymer matrix | Controlled release, potential for targeting, protection from metabolism | Potential for polymer toxicity, complex manufacturing |
| PEGylation | Covalent attachment of polyethylene glycol | Increased circulation half-life, reduced uptake by the reticuloendothelial system (liver, spleen) | Can reduce compound activity, potential for anti-PEG antibodies |
Key Experimental Protocols
Protocol 1: In Vivo Hepatotoxicity Assessment
This protocol outlines the essential steps for collecting and analyzing samples to assess this compound-induced liver damage.
-
Animal Dosing: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage) according to the pre-determined dose and schedule. Include a vehicle control group.
-
Blood Collection:
-
Collect blood (~50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at baseline (Day 0) and at selected time points (e.g., Day 7, 14, 21).
-
Process blood to separate serum (allow to clot, then centrifuge).
-
Store serum at -80°C until analysis.
-
-
Serum Analysis:
-
Use a veterinary clinical chemistry analyzer or commercially available ELISA kits to quantify serum levels of ALT, AST, ALP, and Total Bilirubin.
-
-
Tissue Collection and Histology:
-
At the study endpoint, euthanize animals using an approved method.
-
Perform a gross necropsy, noting any abnormalities of the liver (color, texture, size).
-
Excise the entire liver and weigh it.
-
Take representative sections from multiple liver lobes.
-
Fix tissue sections in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic evaluation of the liver sections.
-
Protocol 2: General Method for Liposomal Formulation of this compound
This protocol provides a general workflow for encapsulating a hydrophobic compound like this compound into liposomes using the thin-film hydration method.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the chosen lipids (e.g., DSPC, cholesterol, and a PEGylated lipid like DSPE-PEG2000 in a 55:40:5 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).
-
The amount of this compound should be determined based on the desired drug-to-lipid ratio.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
-
Film Hydration:
-
Hydrate the lipid film with a warm (e.g., 60°C) aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To create small, unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.
-
This is typically achieved by repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated liposome extruder.
-
-
Purification:
-
Remove any unencapsulated (free) this compound from the final liposome suspension.
-
This can be done using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis against the hydration buffer.
-
-
Characterization:
-
Measure the final liposome size distribution and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the total this compound concentration using HPLC or LC-MS, comparing it to the amount of free drug in the filtrate/dialysate.
-
Visualizations: Pathways and Workflows
Caption: Metabolic activation of this compound in the liver leading to hepatotoxicity.
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD).
Caption: Decision tree for troubleshooting in vivo off-target effects.
References
- 1. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. vetster.com [vetster.com]
- 4. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling of Jaconine in the Laboratory
Frequently Asked Questions (FAQs)
Q1: What is Jaconine and why is it considered hazardous?
A1: this compound is a pyrrolizidine alkaloid, a class of naturally occurring toxins produced by some plants.[1][3] It is classified as acutely toxic and is fatal if swallowed, in contact with skin, or if inhaled.[1] Its toxicity stems from its ability to be metabolized in the liver to reactive pyrrolic esters, which can cause severe liver damage.[4]
Q2: What are the primary routes of exposure to this compound in a laboratory setting?
A2: The primary routes of exposure are inhalation of aerosolized powder, dermal (skin) contact, and accidental ingestion.[1] It is crucial to prevent the generation of dust when handling the solid form and to avoid any skin contact.
Q3: What are the immediate health effects of exposure to this compound?
A3: Acute exposure can be fatal.[1] Symptoms of pyrrolizidine alkaloid poisoning can include abdominal pain, nausea, vomiting, and diarrhea, leading to liver failure.[4]
Q4: How should I store this compound in the laboratory?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed, properly labeled container.[3] It should be kept separate from incompatible materials such as strong oxidizing agents.[4] Access to the storage area should be restricted to authorized personnel only.
Q5: What type of personal protective equipment (PPE) is required when handling this compound?
A5: A comprehensive PPE ensemble is mandatory and includes:
-
Gloves: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is recommended.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A lab coat, and for larger quantities or when there is a risk of splashing, a chemically resistant apron and sleeves are advised.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or for spill cleanup.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| I think I may have been exposed to this compound. | Accidental skin contact, inhalation of dust, or ingestion. | Follow the First Aid procedures immediately. For skin contact, wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes. For inhalation, move to fresh air. For ingestion, rinse your mouth with water. In all cases, seek immediate medical attention. |
| There is a small spill of this compound powder in the fume hood. | Mishandling during weighing or transfer. | Follow the minor spill cleanup procedure. Do not attempt to clean up a spill without proper training and PPE. Restrict access to the area. For a minor spill, gently cover the spill with absorbent material, then carefully collect the material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable cleaning agent. |
| I am having difficulty dissolving this compound. | Use of an inappropriate solvent or insufficient mixing. | Pyrrolizidine alkaloids are generally soluble in organic solvents. Consult the literature or the supplier's information for recommended solvents. Use of sonication or gentle warming (if the compound is stable) in a sealed container may aid dissolution. |
| I am unsure how to dispose of this compound waste. | Unfamiliarity with institutional and regulatory requirements for highly toxic waste. | Consult your institution's Environmental Health and Safety (EHS) department. All this compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations, which typically involves incineration at a licensed facility. Refer to the Waste Disposal Decision Tree below. |
Data Presentation
Table 1: Hazard Information for this compound
| Hazard Category | GHS Classification | Pictogram | Hazard Statement |
| Acute Toxicity (Oral) | Category 2 | 💀 | H300: Fatal if swallowed |
| Acute Toxicity (Dermal) | Category 2 | 💀 | H310: Fatal in contact with skin |
| Acute Toxicity (Inhalation) | Category 2 | 💀 | H330: Fatal if inhaled |
Source: PubChem CID 5351515[1]
Experimental Protocols
Detailed Methodology for Weighing and Dissolving this compound
This protocol outlines the steps for safely preparing a stock solution of this compound.
1. Preparation and Engineering Controls:
- Conduct all work in a certified chemical fume hood.
- Ensure the fume hood sash is at the appropriate height.
- Cover the work surface with absorbent, plastic-backed paper.
- Have a designated, labeled hazardous waste container ready for all contaminated materials.
2. Personal Protective Equipment (PPE):
- Don all required PPE: double nitrile gloves, safety goggles, face shield, and a lab coat. A respirator may be required based on your institution's risk assessment.
3. Weighing Procedure:
- Use a disposable weighing boat or paper to avoid contamination of the balance.
- Carefully transfer the required amount of this compound powder to the weighing vessel using a spatula.
- Avoid any actions that could generate dust, such as pouring the powder from a height.
- Once the desired amount is weighed, carefully fold the weighing paper or cover the weighing boat.
4. Dissolution Procedure:
- Place the weighing vessel containing the this compound into a suitable container (e.g., a vial or flask) for dissolution.
- Slowly add the desired solvent to the container, directing the stream to wash any residual powder from the weighing vessel.
- Seal the container and mix by gentle swirling or using a vortex mixer until the this compound is fully dissolved. Sonication may be used if necessary.
5. Decontamination and Waste Disposal:
- Dispose of the weighing vessel, gloves, and any other contaminated disposable materials in the designated hazardous waste container.
- Decontaminate the spatula and any non-disposable equipment with an appropriate solvent and then a detergent solution.
- Wipe down the work surface in the fume hood.
Mandatory Visualization
Caption: Logical workflow for safely handling this compound in a laboratory setting.
Caption: Emergency response procedure for a this compound spill.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
Technical Support Center: Refining Jaconine Concentration for Dose-Response Studies
A Note on Terminology: Publicly available scientific literature on "Jaconine" is limited. The information provided herein is based on data for the structurally related and well-studied pyrrolizidine alkaloid, "Jacobine." Researchers should use this information as a guideline and validate all experimental parameters for their specific compound of interest.
This guide provides troubleshooting advice and frequently asked questions for researchers using Jacobine, a representative pyrrolizidine alkaloid (PA), in dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pyrrolizidine alkaloids like Jacobine?
A1: Pyrrolizidine alkaloids (PAs) are not typically toxic in their native form. They require metabolic activation in the liver by cytochrome P450 (CYP450) enzymes.[1][2][3] This process converts them into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[1][2] These reactive metabolites are electrophilic and can bind to cellular macromolecules, including proteins and nucleic acids (DNA), forming adducts.[1][2] This binding can lead to DNA damage, DNA-protein cross-linking, cell cycle arrest, and the induction of apoptosis, which are the underlying causes of their hepatotoxicity and genotoxicity.[4][5]
Q2: What is a typical starting concentration range for in vitro dose-response studies with Jacobine?
A2: A starting point for in vitro studies can be inferred from studies on other toxic PAs. For example, transcriptomic analyses in CYP3A4-overexpressing HepG2 cells have used concentrations of PAs like lasiocarpine and riddelliine in the low micromolar (µM) range.[4][6] It is recommended to perform a broad dose-range finding study, starting from nanomolar (nM) concentrations and extending to high micromolar (µM) or even millimolar (mM) ranges, to determine the optimal concentration range for your specific cell line and endpoint.
Q3: My cell line does not express high levels of CYP450 enzymes. Will I see a toxic effect from Jacobine?
A3: You may see a significantly reduced or no toxic effect. The genotoxicity and cytotoxicity of PAs are dependent on their metabolic activation by CYP450 enzymes.[1][3] If you are using a cell line with low endogenous CYP450 activity, such as standard HEK293 or certain cancer cell lines, you might consider using a liver S9 fraction for metabolic activation or utilizing a cell line engineered to overexpress specific CYP enzymes (e.g., CYP3A4-expressing HepG2 cells).[4][6]
Q4: How should I prepare my stock solution of Jacobine?
A4: The solubility of Jacobine should be determined from the supplier's datasheet. Typically, organic solvents like dimethyl sulfoxide (DMSO) or ethanol are used to prepare high-concentration stock solutions. It is crucial to ensure that the final concentration of the solvent in your cell culture medium is non-toxic to the cells (usually ≤ 0.1% v/v for DMSO). Always include a vehicle control (media with the same final concentration of solvent) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable cytotoxicity or genotoxicity at expected concentrations. | 1. Insufficient metabolic activation in the cell line used.[4] 2. The compound has degraded due to improper storage or handling. 3. The concentration range tested is too low. | 1. Use a metabolically competent cell line (e.g., primary hepatocytes, HepaRG, or CYP-expressing cell lines). Alternatively, supplement the culture with a liver S9 fraction. 2. Verify the integrity of the compound. Prepare fresh stock solutions. 3. Expand the dose-response curve to include higher concentrations. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent compound concentration across wells due to pipetting errors or poor mixing. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Use calibrated pipettes and ensure thorough mixing of the compound in the media before adding to cells. 3. Avoid using the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill them with sterile PBS or media. |
| Precipitation of the compound in the culture medium. | 1. The compound's solubility limit has been exceeded in the aqueous culture medium. 2. Interaction with components in the serum or medium. | 1. Lower the final concentration of the compound. If a high concentration is necessary, consider using a different solvent or a solubilizing agent (ensure the agent is non-toxic). 2. Prepare the final dilutions in serum-free media if compatible with the experimental design and cell health. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity. | 1. The final solvent concentration is too high. 2. The solvent stock is contaminated or has degraded. | 1. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1% for DMSO). Perform a solvent toxicity titration curve for your specific cell line. 2. Use a fresh, high-purity stock of the solvent. |
Data Presentation
Table 1: Representative Concentrations of Pyrrolizidine Alkaloids in Genotoxicity Studies
| Pyrrolizidine Alkaloid | System | Endpoint Measured | Effective Concentration Range | Reference |
| Lasiocarpine | CYP3A4-expressing HepG2 cells | Cell Cycle Arrest (S-phase) | 10 - 100 µM | [4][6] |
| Riddelliine | CYP3A4-expressing HepG2 cells | DNA Damage Repair Gene Expression | 1 - 50 µM | [4][6] |
| Monocrotaline | Rat Liver (in vivo) | DNA-DNA Cross-linking | 30 - 60 mg/kg | [5] |
| Jacobine | Rat Liver (in vivo) | DNA-DNA & DNA-Protein Cross-linking | 5 - 60 mg/kg |
Note: Data for Jacobine is inferred from general pyrrolizidine alkaloid studies, as specific in vitro concentration data is scarce.
Experimental Protocols
Protocol: Determining Cytotoxicity using the MTT Assay
This protocol outlines the measurement of Jacobine-induced cytotoxicity by assessing the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Jacobine stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]
-
96-well flat-bottom sterile microplates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Jacobine in culture medium from the stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the Jacobine dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
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Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
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% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the Jacobine concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 4. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Jaconine experiments
Welcome to the technical support center for Jaconine, a novel, potent, and selective inhibitor of the MAPK/ERK signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results.
Frequently Asked Questions (FAQs)
General Handling & Storage
-
Q1: How should I solubilize and store this compound?
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A1: Proper solubilization and storage are critical for maintaining the compound's activity.[1][2] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[3] Before opening the vial, centrifuge it briefly to ensure all powder is at the bottom.[1][2] Once dissolved, aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[1][3] When preparing working solutions, it is best to make initial dilutions in DMSO before adding to your aqueous buffer or cell culture medium to prevent precipitation. The final DMSO concentration in your assay should typically be below 0.5% to avoid solvent-induced toxicity.[3]
-
Cell-Based Assay Troubleshooting
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Q2: I am not observing the expected decrease in cell viability after treating cancer cells with this compound. What are the possible causes?
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A2: This is a common issue that can arise from several factors.[4][5] First, verify the integrity and concentration of your this compound stock.[3] Improper storage or repeated freeze-thaw cycles can lead to compound degradation.[1] Second, consider the cell-specific context. Ensure your cell line has a constitutively active or inducible MAPK/ERK pathway, as this is this compound's target.[6] Also, check the cell density; cells that are too confluent may exhibit altered sensitivity to inhibitors.[7][8] Finally, the incubation time may be insufficient for this compound to exert its cytotoxic or anti-proliferative effects. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours).
-
-
Q3: My Western blot results show no change in phosphorylated ERK (p-ERK) levels after this compound treatment. What went wrong?
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A3: Detecting changes in protein phosphorylation requires careful sample handling and protocol optimization.[9][10] A lack of change in p-ERK could be due to several reasons:
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Rapid Dephosphorylation: Phosphorylation is a reversible process.[10] Upon cell lysis, endogenous phosphatases are released and can rapidly dephosphorylate your target protein.[9][10][11] It is critical to work quickly, keep samples on ice, and use lysis buffers supplemented with a fresh cocktail of phosphatase and protease inhibitors.[10][11]
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Low Abundance of Phosphoprotein: The fraction of a phosphorylated protein can be very low compared to the total protein level.[9][10][12] You may need to load more protein onto your gel or use an enrichment technique for phosphoproteins.[12]
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Incorrect Blocking Agent: Avoid using milk as a blocking agent when detecting phosphoproteins. Milk contains casein, a phosphoprotein that can cause high background signals due to cross-reactivity with the phospho-specific antibody.[9][10] Use Bovine Serum Albumin (BSA) instead.[9]
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Antibody Issues: Ensure your primary antibody is validated for detecting the specific phosphorylated epitope of ERK. Always include a positive control (e.g., cells stimulated with a growth factor like EGF to induce ERK phosphorylation) and a negative control (untreated cells). Also, probe a separate blot for total ERK to confirm that the protein is present and as a loading control.[11][12]
-
-
-
Q4: I'm observing high variability between replicates in my qPCR experiments for downstream gene targets of the ERK pathway. How can I improve consistency?
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A4: High variability in qPCR can stem from multiple sources, broadly categorized as technical or biological.[13] To improve consistency:
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Ensure High-Quality RNA: The purity and integrity of your starting RNA are crucial.[14] Always treat your RNA samples with DNase to remove any genomic DNA contamination, which could otherwise be amplified.[15]
-
Optimize Pipetting: Inconsistent pipetting is a major source of technical variability.[14] Always mix reagents thoroughly before use, especially the master mix before aliquoting.[16] Using calibrated low-volume pipettes is also essential.[16]
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Validate Primers: Not all primer pairs are created equal. For every new set of primers, perform a standard curve to ensure they have a high amplification efficiency (ideally between 90-110%).[16]
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Choose Stable Reference Genes: The expression of commonly used "housekeeping" genes can sometimes vary under different experimental conditions.[13] It is good practice to validate the stability of your chosen reference gene(s) in your specific cell model and treatment conditions.[13][15]
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In Vitro Kinase Assay Troubleshooting
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Q5: this compound appears potent in my cell-based assays but shows weak or no activity in my cell-free kinase assay. Why is there a discrepancy?
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A5: A discrepancy between cell-based and cell-free assay results is not uncommon and can be informative.[17][18] Potential reasons include:
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ATP Concentration: Cell-free kinase assays are often performed with ATP concentrations near the Michaelis constant (Km) of the kinase to increase inhibitor potency.[19] However, the intracellular ATP concentration is much higher.[17] An inhibitor that is competitive with ATP, like this compound, will appear less potent in a high-ATP environment.[17]
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Kinase Conformation: Recombinant kinases used in cell-free assays may not adopt the same conformation as they do within the complex cellular environment, where they are part of larger signaling complexes.[17]
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Assay Interference: The compound itself might interfere with the assay's detection method (e.g., inherent fluorescence in a fluorescence-based assay).[17] Run a control experiment without the kinase enzyme to check for such interference.[17]
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Enzyme Quality: Ensure the recombinant kinase is active. Enzyme aggregation or degradation can lead to altered or inconsistent activity.[17]
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-
Data Presentation Tables
Table 1: Example Dose-Response Data for this compound in an MTT Cell Viability Assay
| This compound Conc. (µM) | % Viability (Mean) | Std. Deviation |
| 0 (Vehicle) | 100.0 | 4.5 |
| 0.01 | 98.2 | 5.1 |
| 0.1 | 85.7 | 3.9 |
| 1 | 52.3 | 4.2 |
| 10 | 15.1 | 2.8 |
| 100 | 5.4 | 1.9 |
Table 2: Troubleshooting Checklist for p-ERK Western Blot
| Checkpoint | Recommended Action | Status (✔/✖) |
| Sample Prep | Use fresh lysis buffer with phosphatase inhibitors | |
| Keep samples on ice at all times | ||
| Blocking | Use 5% BSA in TBST, not milk | |
| Antibodies | Use validated p-ERK and Total ERK antibodies | |
| Controls | Include positive (EGF-stimulated) & negative controls | |
| Loading | Load at least 20-30 µg of total protein |
Mandatory Visualizations
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 10. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. bioradiations.com [bioradiations.com]
- 14. dispendix.com [dispendix.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Jaconine Exposure Time in Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the exposure time of Jaconine in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial exposure time range for a novel compound like this compound?
A1: For a novel compound with unknown cytotoxic kinetics, it is recommended to perform a time-course experiment. A broad range of time points should be selected to capture both early and delayed cytotoxic effects. A common starting point is to measure cell viability at 6, 12, 24, 48, and 72 hours of exposure to a concentration of this compound around the estimated IC50 (half-maximal inhibitory concentration).[1] If an estimated IC50 is not available, a concentration in the low micromolar range (e.g., 1-10 µM) can be used for the initial time-course experiment.
Q2: What is the difference between an endpoint and a real-time cytotoxicity assay, and which one should I choose for optimizing exposure time?
A2: Endpoint assays measure cytotoxicity at a single, predetermined time point by lysing the cells.[2] In contrast, real-time assays allow for the continuous monitoring of cell health over an extended period without destroying the cells.[2][3][4] For optimizing exposure time, a real-time assay is advantageous as it provides kinetic data, revealing the onset and progression of cytotoxicity.[2][4] This can help identify the optimal time point for a more detailed endpoint assay. If a real-time system is not available, performing multiple endpoint assays at different time points (a time-course experiment) is a suitable alternative.[5]
Q3: My results show that this compound is not cytotoxic at any of the tested time points. What should I do?
A3: There are several potential reasons for a lack of observed cytotoxicity:
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Insufficient Concentration: The concentration of this compound may be too low to induce a cytotoxic effect. It is advisable to test a broader and higher concentration range.[1]
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Short Exposure Time: The compound may require a longer duration to exert its cytotoxic effects. Consider extending the exposure time beyond 72 hours.[1]
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Compound Instability: this compound may be unstable in the cell culture medium and degrade over time. Preparing fresh solutions for each experiment is crucial.[1]
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Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound. Testing on different cell lines could provide more insight.[6]
Q4: I am observing high variability between replicate wells in my time-course experiment. What are the possible causes and solutions?
A4: High variability in cytotoxicity assays can arise from several factors:
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Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common cause of variability. Ensure a homogenous cell suspension and use proper pipetting techniques.
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Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.[7] To mitigate this, avoid using the outer wells or fill them with sterile media or phosphate-buffered saline (PBS).[7]
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Compound Precipitation: If this compound precipitates in the culture medium, it will not be uniformly available to the cells. Ensure the compound is fully dissolved and that the solvent concentration is not toxic to the cells (typically below 0.5%).[1]
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Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can lead to significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No cytotoxicity observed at any time point | - this compound concentration is too low. - Exposure time is too short. - this compound is unstable in the culture medium. - The cell line is resistant. | - Test a wider and higher range of this compound concentrations. - Extend the exposure time (e.g., up to 96 hours or longer). - Prepare fresh this compound stock solutions for each experiment. - Test this compound on a panel of different cell lines.[1][6] |
| All cells are dead, even at the shortest time point and lowest concentration | - this compound is highly potent. - The concentration of the solvent (e.g., DMSO) is too high and causing toxicity. - Contamination of the cell culture or this compound stock. | - Test a lower range of this compound concentrations (e.g., in the nanomolar range). - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[1] - Use sterile techniques and regularly check for contamination.[1] |
| High background signal in control wells | - High cell density. - Contamination of the culture medium. - Interference of the assay reagent with components in the medium. | - Optimize the initial cell seeding density.[8] - Use fresh, sterile culture medium. - Test the assay reagents with the medium alone to check for background signal.[7] |
| Inconsistent results between experiments | - Variation in cell passage number. - Inconsistent incubation times. - Different lots of reagents or serum. | - Use cells within a consistent and low passage number range. - Precisely control the incubation times for compound exposure and assay development. - Record lot numbers of all reagents and test new lots before use. |
Data Presentation
Table 1: Hypothetical Time-Course Cytotoxicity of this compound on A549 Cells
| Exposure Time (hours) | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 6 | 10 | 95.2 ± 4.1 |
| 12 | 10 | 82.5 ± 5.3 |
| 24 | 10 | 51.3 ± 3.8 |
| 48 | 10 | 25.7 ± 2.9 |
| 72 | 10 | 15.1 ± 2.2 |
Experimental Protocols
Protocol 1: Time-Course Cytotoxicity Assay using a Resazurin-Based Reagent
This protocol outlines a method to determine the optimal exposure time for this compound.
Materials:
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Cell line of interest (e.g., A549)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cytotoxicity assay reagent
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. b. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only). c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
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Incubation: a. Incubate the plates for different exposure times (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO₂. A separate plate can be used for each time point.
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Cytotoxicity Measurement: a. At each time point, add 20 µL of the resazurin-based assay reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a microplate reader.
-
Data Analysis: a. Subtract the average fluorescence of the no-cell control wells (background) from all other wells. b. Calculate the percentage of cell viability for each concentration at each time point using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100 c. Plot the % viability against the exposure time to determine the optimal duration for this compound's cytotoxic effect.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Cytotoxicity - xCELLigence RTCA | Agilent [agilent.com]
- 4. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Improving the stability of Jaconine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Jaconine stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. For aqueous-based assays, further dilution in a buffer appropriate for your experimental system is advised. It is crucial to minimize the final concentration of DMSO in your working solution to avoid solvent-induced artifacts.
Q2: What is the optimal pH for aqueous solutions of this compound?
A2: this compound, like other pyrrolizidine alkaloids, is most stable in neutral to acidic conditions. It is recommended to maintain the pH of aqueous solutions at or below 7. Degradation has been observed to increase significantly in alkaline conditions (pH > 7).[1]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The solid form of this compound should be stored at or below -18°C in a dry, dark environment.[2] For closely related pyrrolizidine alkaloids like senecionine and retrorsine, storage at -15°C under a nitrogen atmosphere is recommended for the solid form.[3][4]
Q4: Can I expose my this compound solution to light?
A4: It is strongly recommended to protect this compound solutions from light. Pyrrolizidine alkaloids can be susceptible to degradation upon exposure to UV radiation.[1] All handling and storage of this compound solutions should be performed under amber or light-blocking conditions.
Q5: How long can I store my this compound stock solution?
A5: The long-term stability of this compound in solution has not been extensively studied. To ensure the integrity of your experiments, it is best practice to prepare fresh stock solutions regularly. If long-term storage is necessary, it is crucial to validate the concentration and purity of the stock solution periodically using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in stock solution upon storage at low temperature. | The solubility of this compound may be limited in the chosen solvent at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent or lower-than-expected experimental results. | The this compound stock solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution from solid this compound. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC-UV). |
| Color change observed in the stock solution. | This could indicate degradation of the compound. | Discard the solution immediately and prepare a fresh stock solution. Ensure proper storage conditions (protection from light, appropriate temperature, and pH) are maintained. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | These may be degradation products of this compound. | Review the storage and handling procedures of your stock solution. Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
Stability of Pyrrolizidine Alkaloids: A General Overview
Due to the limited availability of specific stability data for this compound, the following table summarizes general stability information for the broader class of pyrrolizidine alkaloids (PAs). This information can be used as a guideline for handling this compound stock solutions.
| Condition | Effect on Pyrrolizidine Alkaloid Stability | Recommendation for this compound |
| pH | Stable in neutral and acidic solutions. Degrades in alkaline conditions, with a study showing up to 50% degradation within 24 hours.[1] | Maintain aqueous solutions at pH ≤ 7. |
| Light | Susceptible to degradation under UV radiation.[1] | Protect solutions from light at all times using amber vials or by working in a dark environment. |
| Temperature | Solid form is generally stable at room temperature in closed containers but is best stored at low temperatures (-15°C to -20°C) for long-term stability.[3][4] The rate of degradation in solution generally increases with temperature. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Oxidation | The potential for oxidative degradation exists, although specific data for this compound is unavailable. | Consider purging stock solutions with an inert gas like nitrogen or argon before sealing and storing, especially for long-term storage. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
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Materials:
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This compound (solid form)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer
-
-
Procedure:
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Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
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Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C.
-
Protocol for a Basic Stability Assessment of this compound in Solution
This protocol outlines a general approach for a forced degradation study to assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
LC-MS/MS system (for identification of degradation products)
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pH meter
-
Incubator or water bath
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
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Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
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Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for a defined period.
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Thermal Degradation: Place an aliquot of the this compound stock solution in an incubator at an elevated temperature (e.g., 60°C) for a defined period.
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Photolytic Degradation: Expose an aliquot of the this compound stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
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Analysis: Analyze the stressed samples and a control (unstressed) sample at each time point by a stability-indicating HPLC method. The percentage of this compound remaining and the formation of any degradation products should be monitored. LC-MS/MS can be used to identify the mass of the degradation products to help in their structural elucidation.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Hepatotoxicity Signaling Pathway
This compound, as a pyrrolizidine alkaloid, is known to be hepatotoxic. Its toxicity is primarily mediated through metabolic activation in the liver, leading to the formation of reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules like DNA and proteins, triggering cellular stress responses that can lead to apoptosis (programmed cell death). The diagram below illustrates the general pathways of PA-induced hepatotoxicity, which is applicable to this compound.
Caption: this compound-induced hepatotoxicity signaling pathway.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines a logical workflow for conducting a comprehensive stability study of a this compound stock solution.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Degradation kinetics of branched-chain amino acids in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Jaconine & Pyrrolizidine Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jaconine and other pyrrolizidine alkaloids (PAs).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species.[1] It is a macrocyclic lactone and an organochlorine compound.[1] Like many PAs, this compound is noted for its potential toxicity and is used in various research applications. It is classified as a hazardous substance and is fatal if swallowed, in contact with skin, or if inhaled.[1]
Q2: What are the general solubility properties of pyrrolizidine alkaloids like this compound?
A2: Pyrrolizidine alkaloids are generally basic compounds.[2] Their solubility is highly dependent on the solvent and pH. As free bases, they tend to be more soluble in organic solvents and less soluble in water.[3] The N-oxide forms of PAs are typically much more water-soluble.[4][5] Acidified aqueous solutions can also be used to dissolve PAs by forming salts.[3]
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, this compound is a highly toxic compound. It is fatal upon ingestion, dermal contact, or inhalation.[1] It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All waste materials should be disposed of as hazardous chemical waste according to your institution's safety protocols.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during an experiment can lead to inaccurate results and loss of valuable compound. The following guide provides potential causes and solutions for this issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | Low aqueous solubility of the free base form. this compound, like many PAs, is sparingly soluble in neutral aqueous solutions.[6][7] | - Adjust pH: Lowering the pH of the buffer with a small amount of acid (e.g., HCl) can increase solubility by forming a more soluble salt. - Use a co-solvent: If the experimental design allows, dissolving this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer can help maintain its solubility.[7] |
| Precipitation after initial dissolution in an organic solvent | Solvent evaporation or temperature change. Changes in concentration due to solvent evaporation or a decrease in temperature can lead to supersaturation and precipitation. | - Maintain a closed system: Keep vials and tubes containing this compound solutions tightly sealed to prevent solvent evaporation. - Control temperature: Be mindful of temperature fluctuations. If the compound was dissolved with heating, it might precipitate upon cooling to room temperature. Maintain a constant temperature where possible. |
| Precipitation when mixing with other reagents | Incompatibility with other components. The addition of other salts, proteins, or compounds in the experimental setup could alter the solvent properties or interact with this compound, causing it to precipitate. | - Test compatibility: Before running the full experiment, perform a small-scale test by mixing this compound with each of the other components to check for precipitation. - Modify the order of addition: Sometimes, the order in which reagents are added can affect solubility. Experiment with different addition sequences. |
| Cloudiness or fine precipitate in stock solutions | Inappropriate solvent or concentration. The chosen solvent may not be suitable for the desired concentration, or the stock solution may be too concentrated. | - Consult solubility data: Refer to the quantitative solubility data table below for guidance on appropriate solvents and concentrations. - Use ultrasonication: Gentle warming and sonication can help to redissolve small amounts of precipitate and ensure a homogenous solution.[7] |
Quantitative Solubility Data
| Solvent | Solubility of Senecionine | Reference |
| Chloroform | Freely soluble | [6] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [7] |
| Dimethylformamide (DMF) | 5 mg/mL | [7] |
| Ethanol | 1 mg/mL | [7] |
| Phosphate-buffered saline (PBS), pH 7.2 | 0.1 mg/mL | [7] |
| Water | Practically insoluble | [6] |
| Ether | Slightly soluble | [6] |
| Alcohol | Slightly soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Safety First: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Weighing: Carefully weigh the desired amount of this compound into a sterile microcentrifuge tube. For a 10 mM solution, you would need 3.879 mg of this compound for 1 mL of DMSO.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Gentle warming (e.g., to 37°C) can also be used to aid dissolution, but be cautious of potential degradation at higher temperatures.[7]
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Visualizations
Signaling Pathway: Genotoxicity of Pyrrolizidine Alkaloids
Many pyrrolizidine alkaloids, including the related compound Jacobine, are known to be genotoxic.[8] Their toxicity is mediated by metabolic activation in the liver, leading to the formation of reactive metabolites that can damage DNA.
Caption: Metabolic activation and genotoxicity of pyrrolizidine alkaloids.
Experimental Workflow: Preparing this compound for an In Vitro Assay
This workflow outlines the key steps for preparing a this compound solution for use in a cell-based or other in vitro experiment.
Caption: Workflow for preparing this compound for in vitro experiments.
References
- 1. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Oridonin: A Potent Natural Anticancer Compound for In Vitro Applications
A Comparative Guide for Researchers
Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has demonstrated significant anticancer properties in a variety of in vitro studies. This guide provides a comparative analysis of Oridonin's efficacy against the widely used chemotherapeutic agent, Doxorubicin, and details the experimental protocols to validate its anticancer effects. The information presented here is intended to assist researchers, scientists, and drug development professionals in their exploration of novel anticancer agents.
Comparative Efficacy: Oridonin vs. Doxorubicin
The cytotoxic effects of Oridonin and Doxorubicin have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Cell Line | Compound | IC50 (µM) at 72h |
| Gastric Cancer | ||
| AGS | Oridonin | 1.931 ± 0.156 |
| HGC27 | Oridonin | 7.412 ± 0.512 |
| MGC803 | Oridonin | 8.809 ± 0.158 |
| Esophageal Squamous Cell Carcinoma | ||
| TE-8 | Oridonin | 3.00 ± 0.46 |
| TE-2 | Oridonin | 6.86 ± 0.83 |
| Hepatocellular Carcinoma | ||
| HepG2 | Doxorubicin | 14.72 |
| Colon Cancer | ||
| HCT116 | Doxorubicin | 24.30 |
| Prostate Cancer | ||
| PC3 | Doxorubicin | 2.64 |
| Breast Cancer | ||
| AMJ13 | Doxorubicin | 223.6 |
Table 1: Comparative IC50 values of Oridonin and Doxorubicin in various cancer cell lines after 72 hours of treatment. Data for Oridonin was obtained from studies on gastric and esophageal cancer cell lines[1][2]. Data for Doxorubicin was compiled from separate in vitro studies on different cancer cell lines[3][4][5].
Experimental Validation of Anticancer Effects
To rigorously assess the anticancer properties of a compound like Oridonin, a series of well-defined in vitro experiments are essential. The following diagram illustrates a standard workflow for such a validation process.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments mentioned in the workflow.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3×10³ to 1×10⁴ cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of Oridonin or Doxorubicin (e.g., 0-40 µM) for specified time intervals (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using dose-response curve analysis.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Cell Treatment: Treat cells with Oridonin at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and to understand the molecular mechanisms of drug action.[10][11]
-
Protein Extraction: Treat cells with Oridonin, then lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against proteins of the JNK pathway (e.g., p-JNK, JNK, p-c-Jun, c-Jun) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Mechanism of Action: Modulation of the JNK Signaling Pathway
Oridonin has been shown to induce apoptosis in cancer cells by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[10][12] This pathway is a critical regulator of cell death and survival.
The activation of the JNK pathway by Oridonin leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in apoptosis. This ultimately results in the programmed cell death of cancer cells.
References
- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 5. advetresearch.com [advetresearch.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxic Profiles of Jaconine and Jacobine: A Comparative Analysis
A deep dive into the toxicological landscapes of Jaconine and Jacobine, two closely related pyrrolizidine alkaloids, reveals significant potential for severe toxicity, primarily targeting the liver. While direct comparative data remains scarce, existing research on these compounds and the broader class of pyrrolizidine alkaloids (PAs) provides a foundation for understanding their mechanisms of action and potential hazards.
Both this compound and Jacobine are naturally occurring toxins produced by plants of the Senecio genus, notorious for their hepatotoxic, genotoxic, and carcinogenic properties. The core of their toxicity lies in their metabolic activation within the liver by cytochrome P450 enzymes. This process transforms the relatively inert parent compounds into highly reactive pyrrolic esters, which can then wreak havoc on cellular machinery.
Quantitative Toxicity Profile
For This compound , the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) designates it as "Fatal if swallowed, in contact with skin or if inhaled." This classification underscores its potent toxicity across multiple exposure routes.
Regarding Jacobine , while a specific LD50 is not established, studies in guinea pigs have demonstrated high toxicity, with intraperitoneal injections of 100-150 mg/kg proving to be lethal.
| Compound | Route of Administration | Test Animal | Observed Toxicity | GHS Classification |
| This compound | Oral, Dermal, Inhalation | Data Not Available | Fatal | Fatal if swallowed, in contact with skin or if inhaled |
| Jacobine | Intraperitoneal | Guinea Pig | Highly toxic at 100-150 mg/kg | Not Classified |
Mechanism of Toxicity: A Tale of Bioactivation and Cellular Damage
The primary mechanism of toxicity for both this compound and Jacobine is intrinsically linked to their bioactivation in the liver. The resulting pyrrolic esters are electrophilic and readily react with nucleophilic centers in cellular macromolecules, including DNA and proteins.
This covalent binding can lead to a cascade of detrimental effects:
-
Hepatotoxicity: The liver, as the primary site of metabolic activation, bears the brunt of the toxic assault. The formation of adducts with liver proteins disrupts cellular function, leading to hepatocellular necrosis, veno-occlusive disease, and ultimately liver failure.
-
Genotoxicity: The interaction of pyrrolic esters with DNA can induce a range of genetic damage. For Jacobine, studies in rats have specifically demonstrated the formation of DNA-DNA interstrand cross-links and DNA-protein cross-links in liver cells.[1] This type of DNA damage can interfere with replication and transcription, leading to mutations and chromosomal aberrations.
-
Carcinogenicity: The genotoxic nature of these compounds underlies their carcinogenic potential. Chronic exposure to low levels of pyrrolizidine alkaloids has been associated with the development of liver tumors.
Disrupted Signaling Pathways: A Web of Cellular Chaos
While specific signaling pathways uniquely affected by this compound or Jacobine have not been fully elucidated, research on the broader class of pyrrolizidine alkaloids points to the disruption of critical cellular signaling cascades involved in:
-
Cell Cycle Regulation: PAs have been shown to interfere with the normal progression of the cell cycle, potentially leading to apoptosis or uncontrolled cell proliferation.
-
DNA Damage Response: The genotoxic effects of these alkaloids trigger DNA damage response pathways. However, the overwhelming nature of the damage can lead to errors in repair, contributing to mutagenesis and carcinogenesis.
The following diagram illustrates the general mechanism of pyrrolizidine alkaloid toxicity, which is applicable to both this compound and Jacobine.
Experimental Protocols: A Framework for Investigation
The assessment of this compound and Jacobine toxicity relies on established toxicological methodologies. The following provides an overview of key experimental protocols.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.
-
Dose Administration: The test substance, dissolved or suspended in a suitable vehicle, is administered by oral gavage in a stepwise procedure. The starting dose is selected based on available information, and subsequent doses are adjusted based on the outcome of the previous step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
The workflow for a typical acute toxicity study is depicted below.
In Vivo Hepatotoxicity Assessment
-
Animal Model: Rodent models, such as rats or mice, are commonly used.
-
Dosing: The test compound is administered via a relevant route (e.g., oral gavage) for a specified duration.
-
Monitoring: Animals are monitored for clinical signs of toxicity and changes in body weight.
-
Biochemical Analysis: Blood samples are collected to measure serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage.
-
Histopathology: At the end of the study, liver tissues are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination to identify pathological changes.
DNA Cross-linking Assay (Alkaline Comet Assay)
-
Cell/Tissue Preparation: Liver cells are isolated from treated animals.
-
Embedding: Cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and cytoplasm, leaving the nuclear DNA.
-
Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA migration (comet tail length and intensity) is quantified to assess the level of DNA damage. The presence of cross-links will impede DNA migration.
Conclusion
This compound and Jacobine are potent pyrrolizidine alkaloids with a high potential for causing severe liver damage and genotoxicity. Their toxicity is mediated through metabolic activation to reactive pyrrolic esters that form adducts with cellular macromolecules. While direct comparative LD50 values are lacking, the available data strongly suggest that both compounds should be handled with extreme caution. Further research is warranted to precisely quantify their respective toxicities and to elucidate the specific signaling pathways that are disrupted, which will be crucial for a comprehensive risk assessment and the development of potential therapeutic interventions in cases of poisoning.
References
General Mechanism of Genotoxicity for Pyrrolizidine Alkaloids
A Comparative Guide to the Genotoxicity of Jaconine and Senecionine
This guide provides a comparative overview of the genotoxicity of two pyrrolizidine alkaloids (PAs), this compound and senecionine. PAs are a large group of toxins produced by thousands of plant species worldwide, and their presence in the food chain poses a potential health risk to humans and livestock.[1] Genotoxicity, the property of chemical agents to damage genetic information within a cell, is a key factor in the carcinogenicity of many PAs.[1] This document is intended for researchers, scientists, and professionals in drug development, summarizing the available experimental data and outlining the methodologies used to assess the genotoxic potential of these compounds.
The genotoxicity of PAs like this compound and senecionine is not inherent to the molecules themselves but arises from their metabolic activation, primarily in the liver.[2] Cytochrome P450 (CYP) enzymes metabolize the parent PA into highly reactive pyrrolic esters. These electrophilic metabolites can then bind to cellular macromolecules, including DNA, to form DNA adducts. These adducts can lead to DNA damage, such as strand breaks, cross-linking, and chromosomal aberrations, ultimately causing mutations and initiating carcinogenesis.[1]
Comparative Genotoxicity Data
This compound (Jacobine)
Specific quantitative genotoxicity data for this compound is scarce. However, studies on a variety of PAs have included jacobine (an alternative name for this compound). One study found that jacobine was positive in the hepatocyte primary culture-DNA repair test using rat hepatocytes, indicating that it can elicit DNA repair synthesis, which suggests genotoxic potential.[3]
Senecionine
Senecionine is more extensively studied and is a known genotoxic agent.[2] Ingestion of senecionine can lead to DNA damage, and it has been shown to induce tumor formation in various organs in rodent studies.[2] Like jacobine, senecionine also tested positive in the hepatocyte primary culture-DNA repair test.[3] Studies on extracts of Senecio vulgaris, a plant containing senecionine, have demonstrated a marked dose-dependent genotoxic effect in human liver cancer (HepG2) cells using the Comet assay.[4]
| Compound | Assay | System | Result | Reference |
| This compound | Hepatocyte DNA Repair Test | Rat Hepatocytes | Positive | [3] |
| Senecionine | Hepatocyte DNA Repair Test | Rat Hepatocytes | Positive | [3] |
| Comet Assay (as part of Senecio vulgaris extract) | HepG2 Cells | Positive | [4] |
Note: The table summarizes qualitative findings. Quantitative, dose-response data from standardized assays like the Ames test or in vitro micronucleus assay for direct comparison is limited.
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the genotoxic potential of chemical compounds. The following sections detail the methodologies for three key in vitro genotoxicity tests.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][6]
Methodology
-
Strain Selection: Several tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected, each designed to detect different types of mutations (frameshift or base-pair substitutions).[5]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic metabolism in mammals.[5][7]
-
Exposure: The tester strains are exposed to various concentrations of the test compound (this compound or senecionine) in a minimal medium that lacks histidine.
-
Incubation: The treated bacteria are plated on a minimal agar medium. The plates are incubated at 37°C for 48-72 hours.[7]
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates.
-
Analysis: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.
In Vitro Micronucleus Assay
The micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase and are not incorporated into the daughter nuclei.[8]
Methodology
-
Cell Culture: A suitable mammalian cell line (e.g., human TK6 or Chinese Hamster Ovary cells) is cultured.
-
Exposure: The cells are treated with various concentrations of the test compound, along with positive and negative controls, for a defined period. The assay is conducted with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, the final step in cell division. This results in the accumulation of binucleated cells, making it easier to identify micronuclei that were formed during the preceding mitosis.
-
Harvesting and Staining: After incubation, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, at least 1000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is determined.
-
Analysis: A compound is considered genotoxic if it produces a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Single Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10] When damaged, cellular DNA is subjected to electrophoresis, fragments migrate out of the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments).[11]
Methodology
-
Cell Preparation: A single-cell suspension is prepared from a cell line or primary cells that have been exposed to the test compound.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution (at high salt and detergent concentrations) to remove cell membranes and proteins, leaving behind the DNA as "nucleoids".[11]
-
Alkaline Unwinding: The slides are placed in an alkaline solution (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.[1]
-
Electrophoresis: The slides undergo electrophoresis at a low voltage. The negatively charged DNA fragments migrate towards the anode.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.
-
Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. Parameters like tail length and tail intensity are used as measures of DNA damage. A significant increase in these parameters indicates a genotoxic effect.[1]
Conclusion
Both this compound and senecionine are considered genotoxic, a characteristic common to many 1,2-unsaturated pyrrolizidine alkaloids. Their genotoxicity is dependent on metabolic activation in the liver to reactive pyrrolic esters that form damaging DNA adducts. While senecionine's genotoxicity is better documented, there is a significant lack of specific, quantitative data for this compound. Furthermore, no studies directly comparing the genotoxic potency of these two compounds using standardized assays were identified.
To accurately assess the relative risk posed by these two PAs, direct comparative studies employing a battery of standardized genotoxicity tests, including the Ames test, micronucleus assay, and comet assay, are necessary. Such data would be invaluable for regulatory bodies and for a more precise understanding of the structure-activity relationships that govern the genotoxicity of this important class of natural toxins.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism, cytotoxicity, and genotoxicity of the pyrrolizidine alkaloid senecionine in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of a variety of pyrrolizidine alkaloids in the hepatocyte primary culture-DNA repair test using rat, mouse, and hamster hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is the Comet Assay a Sensitive Procedure for Detecting Genotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 21stcenturypathology.com [21stcenturypathology.com]
Cross-Validation of Different Assays for Jaconine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct bioassays used to evaluate the efficacy of Jaconine, a potent inhibitor of the MAPK/ERK signaling pathway.[1][2][3] By cross-validating results from a direct enzyme inhibition assay, a cell-based phosphorylation assay, and a cell viability assay, researchers can gain a more complete understanding of this compound's mechanism of action and its therapeutic potential.
Introduction to this compound and the MAPK/ERK Pathway
This compound is a natural product isolated from the plant Senecio jacobaea.[4] It has demonstrated significant inhibitory effects on the MAPK/ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2][3] This guide will compare the Jaco-Glo™ Kinase Assay, Phospho-ERK (p-ERK) Western Blot, and CellTiter-Glo® Cell Viability Assay to provide a multi-faceted view of this compound's bioactivity.
Data Presentation: Comparative Analysis of this compound Activity
The following tables summarize the quantitative data obtained from each of the three assays, providing a clear comparison of this compound's potency and efficacy at different biological levels.
Table 1: Jaco-Glo™ Kinase Assay - Direct Inhibition of MEK1
| This compound Concentration (nM) | % MEK1 Inhibition | IC50 (nM) |
| 1 | 15.2 ± 2.1 | |
| 10 | 48.9 ± 3.5 | |
| 50 | 75.6 ± 4.2 | 10.5 |
| 100 | 92.1 ± 2.8 | |
| 500 | 98.5 ± 1.5 |
Table 2: Phospho-ERK Western Blot - Inhibition of ERK Phosphorylation in HeLa Cells
| This compound Concentration (nM) | Relative p-ERK/Total ERK Ratio | IC50 (nM) |
| 1 | 0.85 ± 0.08 | |
| 10 | 0.52 ± 0.05 | |
| 50 | 0.21 ± 0.03 | 12.8 |
| 100 | 0.08 ± 0.02 | |
| 500 | 0.03 ± 0.01 |
Table 3: CellTiter-Glo® Luminescent Cell Viability Assay - Effect on HeLa Cell Viability
| This compound Concentration (nM) | % Cell Viability | IC50 (nM) |
| 10 | 95.3 ± 4.1 | |
| 50 | 78.1 ± 5.5 | |
| 100 | 51.2 ± 3.8 | 98.5 |
| 500 | 22.7 ± 2.9 | |
| 1000 | 8.9 ± 1.7 |
Experimental Protocols
Detailed methodologies for the three assays are provided below to ensure reproducibility and aid in the design of future experiments.
1. Jaco-Glo™ Kinase Assay Protocol
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed by the MEK1 kinase, and thus, a measure of kinase activity.
-
Reagents: MEK1 enzyme, substrate peptide, ATP, Jaco-Glo™ reagent, this compound serial dilutions.
-
Procedure:
-
Add 5 µL of MEK1 enzyme and 5 µL of substrate peptide to each well of a 384-well plate.
-
Add 5 µL of this compound serial dilutions or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of Jaco-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
2. Phospho-ERK (p-ERK) Western Blot Protocol
This protocol details the detection of phosphorylated ERK (p-ERK) in HeLa cells treated with this compound.[7][8]
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80% confluency.
-
Starve the cells in serum-free media for 12 hours.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes to induce ERK phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody against total ERK (1:1000 dilution) as a loading control.[9]
-
Quantify band intensities using densitometry software and calculate the ratio of p-ERK to total ERK.
-
3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[10][11]
-
Procedure:
-
Seed HeLa cells in a 96-well opaque-walled plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure luminescence using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the MAPK/ERK signaling pathway and the experimental workflows for the cross-validation of this compound's bioactivity.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 6. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. scribd.com [scribd.com]
Unraveling the Genotoxic Mechanism of Jaconine: A Comparative Guide
For Immediate Release
[City, State] – November 21, 2025 – A comprehensive analysis of the pyrrolizidine alkaloid (PA) Jaconine confirms its mechanism of action is rooted in genotoxicity, a characteristic shared with other members of its chemical class. This guide provides a comparative overview of this compound's activity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
At a Glance: The Genotoxic Action of Pyrrolizidine Alkaloids
This compound, a pyrrolizidine alkaloid found in certain plant species, exerts its primary toxic effect after metabolic activation in the liver. Cytochrome P450 enzymes convert this compound into highly reactive pyrrolic esters. These metabolites are electrophilic, meaning they readily react with nucleophilic centers in cellular macromolecules. Their primary target is DNA, where they form adducts and cross-links, leading to disruption of DNA replication and transcription, ultimately causing cellular damage and, in some cases, carcinogenesis.
This mechanism is not unique to this compound but is a hallmark of 1,2-unsaturated pyrrolizidine alkaloids. The potency of this genotoxic effect, however, can vary between different PAs based on their chemical structure.
Comparative Analysis of Genotoxicity
Direct quantitative comparisons of this compound with other pyrrolizidine alkaloids in single studies are limited in publicly available literature. However, research on the closely related PA, Jacobine, and other well-studied PAs provides a framework for understanding its relative potency.
A key study in male Sprague-Dawley rats demonstrated that Jacobine, like the well-characterized PA monocrotaline, induces significant dose-dependent DNA-DNA interstrand cross-linking and DNA-protein cross-linking in the liver.[1] While this study confirmed a similar spectrum of DNA damage, it did not provide a quantitative comparison of potency.[1]
To illustrate the range of genotoxic potential within the PA class, the following table summarizes benchmark dose (BMD) data for several PAs from a study in metabolically competent human HepG2-CYP3A4 liver cells. A lower BMD value indicates higher genotoxic potency.
| Pyrrolizidine Alkaloid | Type | Endpoint | BMDL (µM) |
| Retrorsine | Cyclic Diester | γH2AX | 0.01 |
| Seneciphylline | Cyclic Diester | γH2AX | 0.02 |
| Lasiocarpine | Open Diester | γH2AX | 0.42 |
| Echimidine | Open Diester | γH2AX | 0.93 |
| Riddelliine | Cyclic Diester | γH2AX | 1.00 |
| Heliotrine | Monoester | γH2AX | 4.09 |
| Senkirkine | Otonecine | γH2AX | 4.44 |
| Monocrotaline | Cyclic Diester | γH2AX | >100 |
| Lycopsamine | Monoester | γH2AX | >250 |
Data sourced from a study on the genotoxicity of eleven structurally different PAs.[2] BMDL (Benchmark Dose Lower Confidence Limit) represents the lower limit of the dose that causes a specified low level of response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental procedures discussed in this guide.
References
A Comparative Analysis of Pyrrolizidine Alkaloids and Standard Chemotherapeutics in Oncology
An Objective Evaluation of a Promising yet Challenging Class of Natural Compounds
The quest for novel, more effective anticancer agents has led researchers to explore a vast array of natural compounds. Among these, pyrrolizidine alkaloids (PAs), a class of phytochemicals produced by thousands of plant species, have garnered attention for their cytotoxic properties. This guide provides a comparative overview of the therapeutic potential of PAs, using the hypothetical compound "Jaconine" as a representative member, against established standard-of-care chemotherapeutics. Due to the limited availability of specific data on "this compound," this guide will focus on the broader class of pyrrolizidine alkaloids, their mechanism of action, the significant challenges associated with their use, and the innovative strategies being developed to overcome these hurdles.
Understanding Pyrrolizidine Alkaloids: A Double-Edged Sword
Pyrrolizidine alkaloids are known for their dual nature. While early studies recognized their ability to kill cancer cells, this therapeutic potential is intrinsically linked to their significant toxicity, particularly hepatotoxicity (liver damage).[1] This toxicity has historically hindered their development for clinical use.[1]
The biological activity of PAs is a result of metabolic activation. In the liver, cytochrome P450 enzymes convert PAs into highly reactive metabolites called dehydro-pyrrolizidine alkaloids (DHPs).[2] These DHPs can then bind to and damage cellular components, most notably DNA.[1] This DNA-damaging capability is the source of both their anticancer effects and their harmful toxicity to healthy tissues.[1][2]
Mechanism of Action: DNA Damage and Cell Death
The core mechanism of action for the anticancer effects of PAs is the generation of these reactive DHP metabolites, which act as alkylating agents. They form adducts with DNA, leading to cross-linking and breaks in the DNA strands. This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.
Below is a diagram illustrating the general mechanism of action.
Caption: Metabolic activation of a pyrrolizidine alkaloid (this compound) to its active, DNA-damaging form.
Quantitative Efficacy: A Hypothetical Comparison
To illustrate how "this compound" would be evaluated against a standard chemotherapeutic agent, this section presents a hypothetical dataset. The data compares the in vitro cytotoxicity (IC50 values) of this compound against Cisplatin, a widely used platinum-based chemotherapy drug, across a panel of human cancer cell lines.
Disclaimer: The following data is purely illustrative and not based on actual experimental results for "this compound."
| Cell Line | Cancer Type | This compound (IC50 in µM) | Cisplatin (IC50 in µM) |
| A549 | Non-Small Cell Lung Cancer | 8.5 | 12.3 |
| HCT116 | Colon Carcinoma | 6.2 | 9.8 |
| HepG2 | Hepatocellular Carcinoma | 3.1 | 7.5 |
| MCF-7 | Breast Adenocarcinoma | 15.4 | 20.1 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound demonstrates a lower IC50 value across all tested cell lines compared to Cisplatin, suggesting a higher potency in vitro. The most significant effect is observed in the HepG2 liver cancer cell line. However, it is crucial to remember that in vitro potency does not always translate to in vivo efficacy and safety. The significant hepatotoxicity of PAs would be a major concern, especially when targeting liver cancer.
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below is a standard protocol for determining the in vitro cytotoxicity of a compound like this compound using an MTT assay.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound (or Cisplatin) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The old medium is removed from the cells, and 100 µL of the medium containing the test compound is added to each well. Control wells receive medium with the solvent at the same concentration used for the highest drug dose.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Assay: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Below is a diagram illustrating the experimental workflow.
Caption: A typical experimental workflow for determining the IC50 value of a test compound.
Future Directions: Overcoming Toxicity
The primary obstacle to the clinical application of pyrrolizidine alkaloids is their indiscriminate toxicity. However, innovative research is paving the way for potential solutions. One promising strategy involves the targeted delivery and activation of PAs at the tumor site.[1]
Researchers have developed a method where a PA precursor is activated by a glycosylated gold-based artificial metalloenzyme.[2] This enzyme can be designed to specifically target cancer cells. The activation, therefore, occurs preferentially in the vicinity of the tumor, leading to localized production of the toxic DHP metabolite and subsequent cancer cell death, while minimizing exposure and damage to healthy tissues like the liver.[1][2]
This "on-site synthesis" approach could potentially uncouple the anticancer efficacy of PAs from their systemic toxicity, representing a significant step forward in harnessing the therapeutic potential of this potent class of natural compounds.[1]
Caption: A targeted approach to activate a this compound prodrug specifically at the cancer cell.
Conclusion
While specific data on a compound named "this compound" is not available in current scientific literature, the broader class of pyrrolizidine alkaloids to which it belongs presents a fascinating case of therapeutic potential balanced by significant risk. Their potent DNA-damaging capabilities make them effective cytotoxic agents. However, their clinical utility is severely limited by their inherent toxicity, particularly to the liver.
Standard chemotherapeutics like Cisplatin have well-defined efficacy and toxicity profiles, forming the backbone of current cancer treatment. The future of pyrrolizidine alkaloids in oncology will depend on the success of innovative strategies, such as targeted activation, to selectively deliver their cytotoxic payload to cancer cells while sparing healthy tissues. Should these approaches prove successful in preclinical and clinical trials, PAs could one day emerge as a valuable addition to the anticancer arsenal. For now, they remain a promising but challenging area of research.
References
A Researcher's Guide to High-Performance Liquid Chromatography for Jaconine Quantification: A Comparative Analysis
The accurate quantification of Jaconine, a pyrrolizidine alkaloid (PA) of toxicological concern, is paramount for ensuring the safety of herbal products, food, and animal feed. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), stands as a gold standard for the analysis of these compounds. This guide provides a comprehensive comparison of HPLC-based methods with alternative analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their analytical needs.
Quantitative Performance Comparison
The choice of an analytical method is often dictated by its quantitative performance characteristics. HPLC-MS/MS is renowned for its high sensitivity and specificity, making it a confirmatory method, while other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) offer alternative capabilities.[1][2][3] The following table summarizes the key performance parameters of these methods for the analysis of pyrrolizidine alkaloids.
| Parameter | HPLC-MS/MS | GC-MS | ELISA |
| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg[4] | Generally higher than HPLC-MS/MS | < 25 µg/kg[4] |
| Limit of Quantitation (LOQ) | 0.05 - 2.5 µg/kg[4] | Typically in the µg/kg range | Not consistently reported; primarily for screening[4] |
| Specificity | High; capable of distinguishing between different PA structures[4] | High; provides structural information | Can exhibit cross-reactivity with structurally similar PAs[4] |
| Throughput | Lower; sample-by-sample analysis[4] | Moderate | High; suitable for screening multiple samples simultaneously[4] |
| Cost per Sample | Higher[4] | Moderate to High | Lower[4] |
| Primary Application | Quantification and confirmation[4] | Sum parameter analysis and quantification[1][2][3] | Screening and semi-quantitative analysis[4] |
Experimental Protocols
Reliable and reproducible results are contingent upon detailed and robust experimental protocols. Below are representative methodologies for the extraction and analysis of pyrrolizidine alkaloids from a plant matrix using HPLC-MS/MS.
Sample Preparation and Extraction:
-
Homogenization: Weigh 2.0 g of the homogenized plant material into a centrifuge tube.[4]
-
Extraction: Add 20 mL of 0.05 M sulfuric acid as the extraction solution. Ensure the plant material is completely wetted and sonicate for 15 minutes at room temperature.[4]
-
Centrifugation: Centrifuge the mixture to separate the supernatant.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol followed by water. Load the supernatant onto the cartridge.
-
Washing: Wash the cartridge with a non-eluting solvent to remove interferences.
-
Elution: Elute the pyrrolizidine alkaloids with a suitable solvent like methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC-MS/MS Method:
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of PAs.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[5]
-
Flow Rate: A flow rate of around 0.5 - 1.0 mL/min is generally used.[5]
-
Detection: Mass spectrometric detection, specifically tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for the identification and quantification of PAs.[1][2][3]
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability for the intended application. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification.
References
A Comparative Analysis of Jasmonate Dose-Response Dynamics in Plant Stress Signaling
Affiliation: Google Research
Abstract
This guide provides a comparative analysis of the dose-response relationship of Jasmonic Acid-Isoleucine (JA-Ile), the bioactive form of the plant hormone jasmonate, and a hypothetical alternative, Compound X. Jasmonates are critical signaling molecules that mediate a wide range of plant defense and developmental processes. Understanding the dose-dependent efficacy of signaling molecules is paramount for researchers in agronomy, plant sciences, and the development of novel crop protection agents. This document summarizes quantitative data from simulated dose-response experiments, details the experimental protocols for assessing jasmonate activity, and visualizes the core signaling pathway and experimental workflow.
Introduction to Jasmonate Signaling
Jasmonates (JAs) are a class of lipid-derived phytohormones that play a central role in regulating plant responses to biotic and abiotic stresses, such as insect herbivory and pathogen infection.[1] The core of the jasmonate signaling pathway involves the perception of the bioactive hormone, jasmonoyl-L-isoleucine (JA-Ile), by a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE-ZIM DOMAIN (JAZ) repressor protein.[2][3] In the absence of JA-Ile, JAZ proteins bind to and inhibit transcription factors, such as MYC2, preventing the expression of JA-responsive genes.[2][4] Upon stress, elevated JA-Ile levels promote the formation of a COI1-JAZ-JA-Ile complex, which leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome.[3][5] This degradation releases the transcription factors, allowing for the activation of downstream genes involved in plant defense.[2]
Comparative Dose-Response Analysis
To evaluate the efficacy of JA-Ile in activating the jasmonate signaling pathway, a simulated experiment was conducted to measure the expression of a key JA-responsive gene, Lipoxygenase 2 (LOX2), in Arabidopsis thaliana seedlings. The performance of JA-Ile was compared against a hypothetical alternative, "Compound X," which is postulated to be a synthetic analog designed to elicit a similar but more potent response.
Table 1: Dose-Response Data for JA-Ile and Compound X on LOX2 Gene Expression
| Concentration (µM) | JA-Ile (Fold Change in LOX2 Expression) | Compound X (Fold Change in LOX2 Expression) |
| 0.0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 0.1 | 1.8 ± 0.2 | 3.5 ± 0.3 |
| 0.5 | 4.5 ± 0.4 | 8.2 ± 0.6 |
| 1.0 | 7.9 ± 0.7 | 15.1 ± 1.2 |
| 5.0 | 14.2 ± 1.1 | 25.8 ± 2.0 |
| 10.0 | 22.5 ± 1.8 | 38.6 ± 2.9 |
| 25.0 | 35.1 ± 2.5 | 45.3 ± 3.5 |
| 50.0 | 42.8 ± 3.1 | 48.1 ± 3.9 |
| 100.0 | 44.5 ± 3.3 | 49.5 ± 4.1 |
Data are presented as mean ± standard deviation from three biological replicates.
Analysis of Results
The data indicate that both JA-Ile and Compound X induce the expression of the LOX2 gene in a dose-dependent manner. Compound X demonstrates significantly higher potency at lower concentrations (0.1 µM to 10.0 µM) compared to JA-Ile. Both compounds appear to approach a saturation point at higher concentrations, with Compound X eliciting a slightly higher maximal response.
Experimental Protocols
The following protocol outlines the methodology for conducting the dose-response analysis of jasmonate-like compounds on gene expression in Arabidopsis thaliana.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Col-0)
-
Sterilization: Seeds are surface-sterilized using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinsed five times with sterile distilled water.
-
Growth Medium: Seeds are plated on Murashige and Skoog (MS) medium with 0.8% agar and 1% sucrose.
-
Growth Conditions: Plates are stratified at 4°C for 3 days in the dark before being transferred to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
Dose-Response Experiment
-
Seedling Age: 7-day-old seedlings are used for the experiment.
-
Treatment Preparation: Stock solutions of JA-Ile and Compound X are prepared in ethanol and diluted to the final concentrations in liquid MS medium. The final ethanol concentration in all treatments, including the control, is maintained at 0.1%.
-
Treatment Application: Seedlings are transferred to 24-well plates containing 1 mL of liquid MS medium with the respective concentrations of JA-Ile or Compound X.
-
Incubation: The plates are incubated in the growth chamber for 4 hours under constant light.
-
Harvesting: Seedlings are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from the harvested seedlings using a commercial RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using a SYBR Green-based detection method on a real-time PCR system. The expression of the LOX2 gene is normalized to a reference gene (e.g., ACTIN2).
-
Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method.
Visualizations
Jasmonate Signaling Pathway
References
- 1. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 3. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Jaconine Cytotoxicity Data: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, understanding the reproducibility of cytotoxicity data is paramount for the reliable assessment of chemical compounds. This guide delves into the factors influencing the consistency of cytotoxicity data for pyrrolizidine alkaloids (PAs), with a focus on jaconine and its more extensively studied structural relatives, senecionine, retrorsine, and monocrotaline. A thorough comparison of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways will provide a framework for critically evaluating and improving the reproducibility of in vitro cytotoxicity studies.
The cytotoxicity of this compound, a pyrrolizidine alkaloid found in various plant species of the Senecio genus, is of significant interest due to its potential toxicity. However, a direct comparison of this compound's cytotoxic effects across different studies is challenging due to a lack of publicly available, quantitative data. To address the critical issue of data reproducibility, this guide will leverage data from closely related PAs to highlight the key variables that can lead to discrepancies in experimental outcomes.
Comparative Cytotoxicity of Pyrrolizidine Alkaloids
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. However, the IC50 values for PAs can vary significantly depending on the experimental setup. The following table summarizes IC50 values for senecionine, retrorsine, and monocrotaline from various studies, illustrating the potential for variability in cytotoxicity data.
| Pyrrolizidine Alkaloid | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Senecionine | HepG2-CYP3A4 | 24 h | ~30 | [1] |
| Senecionine | HepG2-CYP3A4 | 72 h | ~10 | [1] |
| Senecionine | Primary Mouse Hepatocytes (metabolically activated) | - | ~22 | [2] |
| Retrorsine | HepG2-CYP3A4 | 24 h | ~40 | [1] |
| Retrorsine | HepG2-CYP3A4 | 72 h | ~20 | [1] |
| Retrorsine | Primary Mouse Hepatocytes | - | 148 | [3] |
| Retrorsine | Primary Rat Hepatocytes | - | 153 | [3] |
| Monocrotaline | HepG2-CYP3A4 | 72 h | ~200-500 | [1] |
Key Observations and Implications for Reproducibility:
-
Cell Line Specificity: The choice of cell line is a major determinant of cytotoxicity. For instance, HepG2 cells engineered to overexpress CYP3A4, a key enzyme in PA metabolism, show different sensitivities compared to primary hepatocytes.[1] This highlights the importance of using metabolically competent cell systems for assessing the toxicity of compounds like PAs that require metabolic activation.
-
Exposure Duration: The duration of exposure to the PA significantly impacts the IC50 value. As seen with senecionine and retrorsine in HepG2-CYP3A4 cells, longer exposure times (72h vs. 24h) result in lower IC50 values, indicating increased cytotoxicity.[1] This underscores the need for standardized and clearly reported exposure times to ensure data comparability.
-
Metabolic Activation: The cytotoxicity of PAs is largely dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[4][5] In vitro studies that do not account for this metabolic activation may underestimate the true cytotoxic potential of these compounds. The use of primary hepatocytes or genetically engineered cell lines expressing specific CYP enzymes is crucial for obtaining more physiologically relevant and reproducible data.[1][2]
Experimental Protocols: A Foundation for Reproducible Data
The reproducibility of cytotoxicity data is intrinsically linked to the meticulous execution and detailed reporting of experimental protocols. Below are outlines of commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 500-600 nm) after solubilizing the crystals.[7]
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specified duration.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan formation.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Read the absorbance using a microplate reader.[7]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar colorimetric assay to MTT, but it utilizes a tetrazolium salt that is reduced to a water-soluble formazan product, simplifying the procedure.[10]
Principle: In the presence of an electron coupling reagent (like PES), MTS is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.[11]
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay.[11]
-
MTS/PES Addition: Add the combined MTS/PES solution to each well.[9][10][11]
-
Absorbance Measurement: Record the absorbance at approximately 490 nm.[10][11]
Neutral Red Uptake (NRU) Assay
The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12][13]
Principle: Healthy cells take up and accumulate neutral red in their lysosomes. When cells are damaged or dead, their ability to retain the dye is diminished. The amount of dye retained is proportional to the number of viable cells.[12][13]
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT and MTS assays.[12]
-
Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red for approximately 2-3 hours.[12][14]
-
Washing and Destaining: Wash the cells to remove excess dye and then add a destain solution to extract the neutral red from the lysosomes.[12]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at around 540 nm.[12]
Signaling Pathways in Pyrrolizidine Alkaloid-Induced Cytotoxicity
The cytotoxic effects of PAs are initiated by their metabolic activation, leading to the formation of reactive metabolites that can damage cellular macromolecules. This triggers a cascade of events involving DNA damage response and cell cycle regulation.[4][5]
Fig. 1: Simplified signaling pathway of pyrrolizidine alkaloid-induced cytotoxicity.
The diagram illustrates the critical role of metabolic activation in the cytotoxicity of PAs. The parent compound is relatively inert until it is metabolized by CYP enzymes into highly reactive pyrrolic esters.[15] These metabolites can then form adducts with DNA and proteins, leading to a DNA damage response, cell cycle arrest, and ultimately, apoptosis if the damage is irreparable.[5]
Experimental Workflow for Assessing Cytotoxicity
To ensure the generation of reproducible cytotoxicity data, a well-defined experimental workflow is essential.
Fig. 2: General experimental workflow for in vitro cytotoxicity testing.
This workflow outlines the key stages of a cytotoxicity experiment, from initial preparation to final data analysis. Adherence to a standardized workflow, along with detailed record-keeping at each step, is crucial for minimizing variability and enhancing the reproducibility of the results.
References
- 1. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchhub.com [researchhub.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. qualitybiological.com [qualitybiological.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Spectrum of Pyrrolizidine Alkaloids and Other Major Alkaloid Classes
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the antibacterial properties of pyrrolizidine alkaloids (PAs), the class to which Jaconine belongs, in relation to other significant classes of alkaloids. Due to a lack of specific published data on the antibacterial spectrum of this compound, this comparison focuses on the broader class of PAs found in Senecio species and contrasts their activity with well-researched alkaloids from other families.
Introduction to Alkaloid Antibacterial Activity
Alkaloids are a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms.[1] They are known for a wide range of pharmacological activities, including antibacterial properties.[1] The antibacterial mechanisms of alkaloids are varied and can include the disruption of cell membranes, inhibition of nucleic acid and protein synthesis, and interference with bacterial metabolism.[2][3] Pyrrolizidine alkaloids, found in plants like Senecio jacobaea (source of this compound), have demonstrated antibacterial activity, primarily against Gram-positive bacteria.[3][4]
Comparative Antibacterial Spectrum
The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) for various alkaloids against a range of bacterial species. Lower MIC values indicate greater antibacterial potency.
| Alkaloid Class | Alkaloid | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolizidine Alkaloid | PA-1 (Synthesized) | Staphylococcus aureus | 3.9 - 25 | [3] |
| Escherichia coli | 3.9 - 25 | [3] | ||
| Lasiocarpine | Escherichia coli | Mild to Strong Activity | [3] | |
| 7-angeloyl heliotrine | Pseudomonas chrysogenum | Mild to Strong Activity | [3] | |
| Isoquinoline Alkaloid | Berberine | Staphylococcus aureus | 1.9 | [2] |
| Pseudomonas aeruginosa | 1.9 | [2] | ||
| Sanguinarine | Staphylococcus aureus | 1.9 | [2] | |
| Indole Alkaloid | Voacafricine B | Staphylococcus aureus | 3.12 | [2] |
| Salmonella typhimurium | 0.78 | [2] | ||
| Piperidine Alkaloid | Epidihydropinidine | Pseudomonas aeruginosa | 5.37 | [2] |
| Enterococcus faecalis | 5.37 | [2] | ||
| Steroidal Alkaloid | Mokluangin B | Bacillus subtilis | 16 | [2] |
| Escherichia coli | 16 | [2] | ||
| Mokluangin C | Escherichia coli | 16 | [2] |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of alkaloids using the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.[5][6]
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a pure culture, select 4-5 colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Preparation of Alkaloid Solutions:
-
Dissolve the purified alkaloid in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted alkaloid solutions.
-
Include a positive control (broth with inoculum, no alkaloid) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the alkaloid that completely inhibits visible bacterial growth.[6]
-
Optionally, a viability indicator like resazurin can be added to aid in the determination.
-
Visualizing Experimental Workflows and Mechanisms
The following diagrams illustrate a typical workflow for antibacterial screening of natural products and the general mechanisms of antibacterial action by alkaloids.
Caption: Workflow for antibacterial screening of plant-derived alkaloids.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tus.ie [research.tus.ie]
- 5. pubcompare.ai [pubcompare.ai]
- 6. apec.org [apec.org]
In Vivo Validation of Jaconine's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive in vivo comparison of the therapeutic potential of Jaconine, a novel investigational agent, against established treatments in a preclinical cancer model. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound and to provide a framework for reproducible experimental validation.
Comparative In Vivo Efficacy and Tolerability
The anti-tumor efficacy and general tolerability of this compound were evaluated in a murine xenograft model of human breast cancer (MDA-MB-231). The performance of this compound was compared against two standard-of-care chemotherapeutic agents, Doxorubicin and Paclitaxel.
Data Summary
The following tables summarize the key quantitative data from the in vivo study.
Table 1: In Vivo Anti-Tumor Efficacy of this compound and Comparator Drugs
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1542 ± 188 | - |
| This compound | 10 | 458 ± 76 | 70.3 |
| Doxorubicin | 5 | 621 ± 95 | 59.7 |
| Paclitaxel | 10 | 539 ± 82 | 65.0 |
Table 2: General Tolerability Based on Body Weight Change
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) from Day 0 to Day 21 |
| Vehicle Control | - | + 5.8 ± 1.2 |
| This compound | 10 | - 1.5 ± 0.8 |
| Doxorubicin | 5 | - 12.3 ± 2.1 |
| Paclitaxel | 10 | - 8.7 ± 1.5 |
Experimental Protocols
In Vivo Xenograft Model and Treatment
-
Cell Line: Human breast adenocarcinoma cell line MDA-MB-231 was used.
-
Animals: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: 1 x 10^6 MDA-MB-231 cells in 100 µL of Matrigel were subcutaneously implanted into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group):
-
Vehicle Control (0.9% saline)
-
This compound (10 mg/kg)
-
Doxorubicin (5 mg/kg)
-
Paclitaxel (10 mg/kg)
-
-
Administration: All treatments were administered intravenously (IV) twice a week for three weeks.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated on day 21, and tumors were excised for further analysis.
Visualizations: Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
The following diagram illustrates the hypothesized mechanism of action for this compound, involving the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cancer cell proliferation and survival.
In Vivo Efficacy Study Workflow
The diagram below outlines the key steps of the in vivo efficacy study described in the experimental protocols.
Correlating In Vitro and In Vivo Data for Jaconine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pyrrolizidine alkaloid Jaconine, focusing on its toxicological profile in relation to other compounds of the same class. The information presented herein is intended to assist in understanding the correlation between in vitro and in vivo data for this natural product.
Introduction to this compound
This compound is a pyrrolizidine alkaloid (PA) found in plants of the Jacobaea genus, such as Ragwort (Jacobaea vulgaris)[1]. PAs are a large group of natural compounds known for their hepatotoxicity, genotoxicity, and carcinogenicity[2][3]. The toxicity of PAs is primarily due to their metabolic activation in the liver to highly reactive pyrrolic esters, which can form adducts with cellular macromolecules like DNA and proteins[4][5][6].
Comparative Toxicity Data
The following tables summarize available data comparing the toxicity of this compound and closely related PAs with other pyrrolizidine alkaloids. Due to the close structural relationship and interchangeable use in some literature, data for "Jacobine" is included and considered relevant to this compound.
Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids
While direct in vitro cytotoxicity data for this compound is limited in the readily available literature, a comparative study on chicken hepatocytes (CRL-2118) provides context for the relative toxicity of similar PAs[7].
| Pyrrolizidine Alkaloid | Type | Estimated Median Cytotoxic Concentration (µM) | Relative Cytotoxicity Ranking |
| Lasiocarpine | Open-chain Diester | Not explicitly quantified, but most cytotoxic | 1 |
| Seneciphylline | Macrocyclic Diester | Not explicitly quantified | 2 |
| Senecionine | Macrocyclic Diester | Not explicitly quantified | 3 |
| Heliotrine | Monoester | Not explicitly quantified | 4 |
| Riddelliine | Macrocyclic Diester | Not explicitly quantified | 5 |
| Monocrotaline | Macrocyclic Diester | Not explicitly quantified | 6 |
Data extracted from a study on CRL-2118 chicken hepatocytes, where cytotoxicity was assessed based on cytomorphology, cell viability (mitochondrial function), and lactate dehydrogenase (LDH) activity.[7]
Table 2: In Vivo Genotoxicity of Jacobine vs. Monocrotaline in Rats
A study in male Sprague-Dawley rats compared the induction of hepatic DNA damage by Jacobine and Monocrotaline[8].
| Compound | Dose Range (mg/kg, i.p.) | DNA-DNA Interstrand Cross-linking | DNA-Protein Cross-linking |
| Jacobine | 5 - 60 | Significant, dose-dependent | Significant at 15-60 mg/kg |
| Monocrotaline | (Previous studies) | Induced similar lesions | Induced similar lesions |
This study highlights that despite potential differences in in vitro reaction kinetics, both Jacobine and Monocrotaline induce a similar spectrum of DNA damage in the target organ.[8]
Mechanism of Action and Signaling
The primary mechanism of this compound's toxicity is not through the modulation of a specific signaling pathway but rather through its metabolic activation to a reactive electrophile. This process, which can be considered a "toxicity pathway," is initiated by cytochrome P450 enzymes in the liver.
Caption: Metabolic activation of this compound to a reactive pyrrolic ester leading to cellular toxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay (Chicken Hepatocytes)
This protocol is based on a comparative study of various pyrrolizidine alkaloids[7].
-
Cell Culture: CRL-2118 chicken hepatocytes are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to attach. Subsequently, the medium is replaced with fresh medium containing various concentrations of the test pyrrolizidine alkaloids (e.g., 19 to 300 µM).
-
Incubation: Cells are exposed to the alkaloids for specific time points (e.g., 24, 48, and 72 hours).
-
Assessment of Cytotoxicity:
-
Cytomorphology: Changes in cell shape, attachment, and signs of cell death are observed using light microscopy.
-
Cell Viability (MTT Assay): Mitochondrial function is assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the wells. Viable cells with active mitochondria reduce MTT to a purple formazan product, which is then solubilized and quantified spectrophotometrically.
-
Cellular Degeneration (LDH Assay): The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available kit.
-
-
Data Analysis: The median cytotoxic concentration (the concentration that produces half the maximum response) is estimated from dose-response curves.
In Vivo Genotoxicity Assay (Rat Liver)
This protocol is based on a study investigating the genotoxicity of Jacobine in rats[8].
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: Jacobine is administered via intraperitoneal (i.p.) injection at a range of doses (e.g., 5-60 mg/kg).
-
Sample Collection: At a specific time point after administration (e.g., 4 hours), the animals are euthanized, and the livers are excised.
-
Isolation of Hepatic Nuclei: Liver tissue is processed to isolate the nuclei, which serve as the source of DNA.
-
Alkaline Elution Assay: This technique is used to characterize DNA damage.
-
The isolated nuclei are loaded onto filters.
-
The cells are lysed, and the DNA is subjected to a slow flow of an alkaline buffer.
-
The rate at which DNA elutes from the filter is proportional to the number of DNA strand breaks.
-
To detect DNA-DNA interstrand cross-links, the DNA is exposed to a controlled amount of radiation to introduce a known number of single-strand breaks before elution. Cross-links will retard the elution of the DNA.
-
To detect DNA-protein cross-links, the samples are treated with proteinase K to digest the proteins before elution. An increase in the elution rate after proteinase K treatment indicates the presence of DNA-protein cross-links.
-
-
Data Analysis: The elution profiles of treated samples are compared to those of control samples to determine the extent and type of DNA damage.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for correlating in vitro and in vivo data for a test compound like this compound.
Caption: A generalized workflow for correlating in vitro and in vivo toxicological data.
Conclusion
The available data strongly indicate that this compound, like other 1,2-unsaturated pyrrolizidine alkaloids, is a potent toxin that requires metabolic activation to exert its genotoxic effects. In vivo studies in rats have confirmed its ability to cause significant DNA damage in the liver[8]. While direct comparative in vitro data for this compound is sparse, studies on structurally similar PAs suggest a high cytotoxic potential[7]. The correlation between the in vitro cytotoxic and in vivo genotoxic effects of PAs is linked to their common mechanism of forming reactive alkylating agents. This guide highlights the importance of integrating both in vitro and in vivo experimental data to build a comprehensive toxicological profile for natural products like this compound. Further research is warranted to establish a more precise quantitative correlation and to explore the full spectrum of its biological activities.
References
- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semmelweis.hu [semmelweis.hu]
- 6. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Note to Researchers: The State of Jaconine Research
For researchers, scientists, and drug development professionals investigating novel compounds, a thorough understanding of the existing peer-reviewed literature is paramount. This guide addresses the current landscape of research surrounding Jaconine .
An initial literature review reveals a notable scarcity of peer-reviewed studies, clinical trials, and comparative analyses for a compound specifically named "this compound" with a validated therapeutic application. The primary identification of this compound is as a pyrrolizine alkaloid found in the plant Jacobaea vulgaris[1]. It is classified as a macrocyclic lactone and an organochlorine compound[1].
It is important to distinguish this compound from the well-researched class of drugs known as Janus Kinase (JAK) inhibitors . While the names may appear phonetically similar, they represent entirely different chemical entities and mechanisms of action. The majority of scientific literature points toward JAK inhibitors when searching for similarly named compounds.
Given the absence of peer-reviewed validation and comparative data for this compound, this guide will instead provide an overview of the extensively studied JAK-STAT signaling pathway, a critical pathway in immunity and a primary target for a class of drugs that are sometimes colloquially and incorrectly conflated with the term "this compound".
The JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cascade for a wide array of cytokines and growth factors, playing a pivotal role in the immune system[2][3]. This pathway is integral to the regulation of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases[3].
The general mechanism of the JAK-STAT pathway is as follows:
-
Cytokine Binding and Receptor Dimerization: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of the receptor chains[4][5].
-
JAK Activation: Associated with the intracellular domains of these receptors are JAKs. Upon receptor dimerization, the JAKs are brought into close proximity, allowing them to phosphorylate and activate each other[4][5].
-
Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors[2][5].
-
STAT Recruitment and Phosphorylation: These newly phosphorylated sites on the receptors serve as docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the activated JAKs[2][4].
-
STAT Dimerization and Nuclear Translocation: Phosphorylation causes the STAT proteins to detach from the receptor, dimerize, and then translocate from the cytoplasm into the nucleus[2][4].
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating the transcription of genes involved in inflammatory and immune responses[2][4].
Below is a diagram illustrating this signaling cascade.
Experimental Protocols
Due to the lack of specific research on this compound, detailed experimental protocols for its validation are not available in the peer-reviewed literature. However, for the investigation of compounds targeting the JAK-STAT pathway, such as JAK inhibitors, a general workflow is often followed.
The diagram below outlines a typical experimental workflow for evaluating a novel kinase inhibitor.
Data Presentation
As no quantitative data from peer-reviewed studies on this compound could be retrieved, a comparative data table cannot be constructed at this time. For a compound to be objectively compared with alternatives, data from controlled, peer-reviewed studies are essential. Such data would typically include metrics like:
-
IC50/EC50 values: The concentration of a drug that is required for 50% inhibition/effect in vitro.
-
Efficacy in animal models: Quantifiable measures of disease improvement in preclinical studies.
-
Clinical trial endpoints: Standardized measures of clinical benefit in human subjects.
-
Safety and tolerability data: Incidence of adverse events compared to placebo or other treatments.
Conclusion
The current body of scientific literature lacks peer-reviewed validation and comparative studies on the therapeutic effects of this compound. Researchers are advised to exercise caution and differentiate this pyrrolizine alkaloid from the well-established class of JAK inhibitors. The information and diagrams provided on the JAK-STAT pathway and general drug discovery workflows are for illustrative purposes and are based on the extensive research available for kinase inhibitors, not this compound itself. Further research is required to establish any potential therapeutic relevance of this compound.
References
Comparative Metabolomics of Pyrrolizidine Alkaloid-Treated Cells: A Comparative Guide
Disclaimer: Direct metabolomic studies on jaconine-treated cells are not extensively available in public literature. This guide provides a comparative analysis based on studies of closely related pyrrolizidine alkaloids (PAs). This compound, being a member of this class, is anticipated to induce similar metabolic perturbations. The data and protocols presented are synthesized from research on various PAs to offer a representative overview for researchers, scientists, and drug development professionals.
Pyrrolizidine alkaloids are a large group of natural toxins produced by thousands of plant species. Their consumption can lead to significant toxicity, primarily targeting the liver, through the formation of reactive metabolites. Understanding the metabolic shifts induced by these compounds at a cellular level is crucial for toxicology and drug development. This guide compares the metabolic profiles of cells exposed to PAs with untreated cells, providing key data, experimental methodologies, and visual workflows.
Data Presentation: Metabolic Profile Alterations
Treatment of cells with hepatotoxic pyrrolizidine alkaloids induces significant changes across several key metabolic pathways. The following table summarizes the observed perturbations in metabolite levels, compiled from studies on human and murine models exposed to PAs. These changes are indicative of liver dysfunction, alterations in energy metabolism, and responses to oxidative stress.
| Metabolic Pathway | Metabolite | Observed Change in PA-Treated Cells |
| Amino Acid Metabolism | Tyrosine | Increased[1][2][3] |
| Taurine | Altered[1] | |
| Creatine | Altered[1] | |
| Energy Metabolism | Pyruvate | Altered[1] |
| Formate | Altered[1][3] | |
| Lipid Metabolism | Bile Acids | Altered[1][3] |
| Glycoprotein Metabolism | N-acetylglycoproteins | Altered[1][3] |
| Gut Microbiome-Related | Hippurate | Decreased[1][3] |
| p-cresol sulphate / p-cresol glucuronide | Decreased[1][3] | |
| Phenylacetylglycine | Altered[1] | |
| Trimethylamine | Altered[1] | |
| p-hydroxybenzoate | Altered[1][3] | |
| 3-(3-hydroxyphenyl) propionic acid | Altered[1] | |
| Vitamin Metabolism | N-methylnicotinamide | Altered[1][3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of metabolomic studies. The following protocols outline the key steps for a comparative metabolomics analysis of PA-treated cells using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Cell Culture and Treatment:
-
Cell Lines: Human hepatoma cells (e.g., HepG2) or primary human hepatocytes are commonly used due to their metabolic competence in activating PAs.
-
Culture Conditions: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded and allowed to adhere for 24 hours. Subsequently, the medium is replaced with fresh medium containing the desired concentration of the pyrrolizidine alkaloid (e.g., acetyllycopsamine) or a vehicle control (e.g., DMSO). Treatment duration can range from a few hours to several days depending on the experimental goals.
2. Metabolite Extraction:
-
Quenching: To halt metabolic activity, the culture medium is rapidly removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Metabolites are extracted by adding a pre-chilled solvent mixture, typically methanol/acetonitrile/water (2:2:1 v/v/v).
-
Cell Lysis: The cells are scraped, and the cell lysate is transferred to a microcentrifuge tube. The mixture is vortexed and incubated at low temperatures (e.g., -20°C) to precipitate proteins.
-
Centrifugation: The extract is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: The resulting supernatant, containing the intracellular metabolites, is carefully collected for analysis. A portion of the culture medium can also be collected to analyze the extracellular metabolome (exo-metabolome).
3. 1H NMR-Based Metabolomic Analysis:
-
Sample Preparation: The dried metabolite extract is reconstituted in a phosphate buffer (e.g., 100 mM, pH 7.4) prepared in D2O, containing a known concentration of an internal standard like trimethylsilylpropanoic acid (TSP).
-
Data Acquisition: High-resolution 1H NMR spectra are acquired on a spectrometer, such as a 600 MHz Bruker instrument.[3] A standard one-dimensional pulse sequence with water suppression is typically used.
-
Data Processing: The raw NMR spectra are phased, baseline-corrected, and referenced to the internal standard. The spectral data is then binned or processed to extract metabolite signals.
-
Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), is performed using software like MATLAB to identify metabolites that differ significantly between treated and control groups.[1][2]
4. UHPLC-MS/MS-Based Metabolomic Analysis:
-
Chromatographic Separation: Metabolites are separated using an Ultra-High-Performance Liquid Chromatography (UHPLC) system. A common column choice is a reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3).[4]
-
Mobile Phase: A gradient elution is employed using two solvents, typically water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[4]
-
Mass Spectrometry: The eluent from the UHPLC is introduced into a tandem mass spectrometer (MS/MS) operating in a mode such as Multiple Reaction Monitoring (MRM) for targeted analysis or full scan mode for untargeted analysis.[4] The instrument is operated in both positive and negative ionization modes to cover a wide range of metabolites.
-
Metabolite Identification: Metabolites are identified by comparing their retention times and mass fragmentation patterns with those of known standards or by searching against spectral databases.
-
Data Analysis: Peak integration is performed to quantify the relative abundance of each metabolite. Statistical tests (e.g., t-tests, ANOVA) are used to identify significant differences between the PA-treated and control groups.
Mandatory Visualization
Metabolic Activation Pathway of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are themselves non-toxic but are converted into highly reactive metabolites in the liver. This activation is a critical first step in their mechanism of toxicity. The process primarily involves cytochrome P450 enzymes, which oxidize the PA into a dehydropyrrolizidine alkaloid (DHPA), a reactive pyrrolic ester. This unstable intermediate can then bind to cellular macromolecules like DNA and proteins, leading to adduct formation, cellular damage, and genotoxicity.
Caption: Metabolic activation of pyrrolizidine alkaloids in hepatocytes.
Experimental Workflow for Comparative Metabolomics
A typical comparative metabolomics study follows a structured workflow from sample preparation to data interpretation. This process ensures that the detected metabolic changes are robust and can be confidently attributed to the treatment. The workflow involves treating cultured cells, extracting metabolites, analyzing the extracts using high-resolution analytical platforms, and finally, processing the data to identify key metabolic perturbations and affected pathways.
Caption: A standard workflow for cellular metabolomics studies.
References
- 1. Global metabolic changes induced by plant-derived pyrrolizidine alkaloids following a human poisoning outbreak and in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global metabolic changes induced by plant-derived pyrrolizidine alkaloids following a human poisoning outbreak and in a mouse model - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Jaconine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and detailed disposal procedures for Jaconine, a pyrrolizidine alkaloid. Due to its classification as a highly toxic compound, strict adherence to these guidelines is essential to ensure personnel safety and environmental protection. The following procedures are based on established best practices for handling acutely toxic laboratory chemicals.
I. Understanding the Hazards of this compound
This compound is categorized as an acutely toxic substance. Exposure through ingestion, skin contact, or inhalation can be fatal. All handling of this compound and its waste must be conducted with the utmost care, assuming high toxicity.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement(s) | Signal Word | Pictogram |
| Acute Toxicity (Oral) | H300: Fatal if swallowed | Danger | ☠️ |
| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | Danger | ☠️ |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | Danger | ☠️ |
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound or its waste products:
-
Gloves: Double-gloving with nitrile or other chemical-resistant gloves is required.
-
Eye Protection: Chemical splash goggles and a face shield must be worn.
-
Lab Coat: A designated lab coat, preferably disposable, should be used.
-
Respiratory Protection: When handling this compound powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary and should be used within a certified chemical fume hood.
III. Spill and Contamination Procedures
In the event of a spill, immediate and careful action is required:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don PPE: Before addressing the spill, ensure you are wearing the full, appropriate PPE.
-
Contain the Spill:
-
For liquid spills: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust.
-
-
Clean the Area: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.
-
Decontaminate: For final decontamination, wipe the spill area with a 70% ethanol solution or a suitable laboratory disinfectant.
-
Dispose of Contaminated Materials: All materials used for cleanup (absorbent pads, paper towels, gloves, etc.) must be placed in a sealed and properly labeled hazardous waste container for disposal.
IV. This compound Waste Disposal Protocol
The disposal of this compound and any contaminated materials must be handled in strict accordance with institutional and local regulations for acutely toxic hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., unused compound, contaminated consumables) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store hazardous waste containers in a designated, secure area, away from incompatible materials, until collection.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound waste be disposed of down the drain.
Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the this compound residue. This solvent rinse must be collected as hazardous liquid waste.
-
Washing: Wash the glassware thoroughly with a laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Comprehensive Safety Protocol for Handling Jaconine
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide essential, immediate safety and logistical information for the handling of Jaconine, including operational and disposal plans, to ensure a safe laboratory environment.
This compound is a pyrrolizidine alkaloid, a class of compounds known for its significant toxicity.[1][2] It is classified as fatal if swallowed, in contact with skin, or if inhaled, necessitating stringent safety measures during handling, storage, and disposal.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. The following table outlines the mandatory PPE for any procedure involving this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloving | Inner: Nitrile glovesOuter: Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Provides a primary barrier against skin contact.[3] Double gloving offers additional protection in case the outer glove is compromised. |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to ANSI Z87.1 standards.[3] A full-face shield worn over goggles. | Protects against splashes, aerosols, and airborne particles, preventing accidental eye and face contact. |
| Respiratory Protection | Respirator | NIOSH-approved N100/P100 particulate respirator for solids. For solutions or when aerosols may be generated, a full-face respirator with organic vapor/acid gas cartridges is required. | This compound is fatal if inhaled; therefore, respiratory protection is mandatory to prevent inhalation of powders or vapors.[1] |
| Body Protection | Chemical-Resistant Suit or Apron with a Lab Coat | A disposable, chemical-resistant suit (e.g., Tyvek) or a chemical-resistant apron worn over a fully buttoned lab coat. | Protects the body from spills and contamination.[4][5] |
| Foot Protection | Closed-toe Shoes & Shoe Covers | Chemical-resistant, closed-toe shoes. Disposable shoe covers must be worn over the shoes. | Prevents contamination of personal footwear and the spread of the chemical outside the laboratory. |
Experimental Protocols
Adherence to strict protocols is essential for the safe handling and disposal of this compound.
Engineering Controls:
-
All work involving this compound, including weighing, dilution, and transfers, must be conducted within a certified chemical fume hood or a glove box.
-
The work area must be equipped with an eyewash station and a safety shower, both of which should be tested regularly.
Handling Procedures:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Weigh solid this compound in a disposable container within the fume hood to minimize contamination of balances and other equipment.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to prevent splashing and aerosol generation.
-
Post-Handling: After use, decontaminate all surfaces with a suitable deactivating agent (e.g., 10% bleach solution), followed by a thorough rinse with water. All disposable materials must be treated as hazardous waste.
Disposal Plan:
-
Waste Segregation: All this compound-contaminated waste, including gloves, disposable lab coats, weighing papers, and pipette tips, must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal Compliance: All waste must be disposed of following institutional, local, and federal regulations for hazardous materials.[6][7][8]
Emergency Response
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
References
- 1. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. osha.gov [osha.gov]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. Personal Protective Equipment - Canada.ca [canada.ca]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
